molecular formula C12H20N2O6 B1377895 Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate CAS No. 1394319-56-2

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate

Cat. No.: B1377895
CAS No.: 1394319-56-2
M. Wt: 288.3 g/mol
InChI Key: MAQNAKFABGFATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate is a useful research compound. Its molecular formula is C12H20N2O6 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.C2H2O4/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;3-1(4)2(5)6/h11H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQNAKFABGFATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-10-9
Record name 1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

physicochemical properties of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the essential physicochemical properties of this compound, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, offering instead a narrative grounded in causality and practical application. We will explore not only what the properties are, but why they manifest and how they influence experimental design and drug development strategies. The methodologies described herein are designed to be self-validating, ensuring reproducibility and confidence in your results.

Introduction: The Strategic Importance of the Diazaspiro[3.3]heptane Scaffold

Nitrogen-containing spirocyclic compounds have emerged as privileged scaffolds in drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic rings, enabling novel interactions with biological targets and exploration of previously inaccessible chemical space.[1][2] The diazaspiro[3.3]heptane core, in particular, provides a unique spatial arrangement of nitrogen atoms, which can serve as crucial hydrogen bond donors or acceptors.[1]

The subject of this guide, this compound (a Boc-protected amine in its salt form), is a versatile intermediate. The Boc group provides a stable, yet readily cleavable, protecting group for one of the amine functionalities, allowing for sequential and controlled synthetic modifications. The presence of a free secondary amine allows for further derivatization, while the oxalate salt form often improves crystallinity and handling properties compared to the free base. Its utility has been demonstrated in the synthesis of potent inhibitors for challenging targets like KRas G12C, highlighting its relevance in oncology and beyond.[3]

Caption: Chemical structure of the topic compound.

Core Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of successful drug development. These properties govern everything from reaction kinetics and purification efficiency to formulation and bioavailability. The data presented below are consolidated from various sources and should be considered typical values.

PropertyValueSignificance in Drug Development
CAS Number 1330763-95-5Unique identifier for the specific oxalate salt.
Molecular Formula C₁₂H₂₀N₂O₆ (C₁₀H₁₈N₂O₂ · C₂H₂O₄)Defines elemental composition and is the basis for molecular weight.[4]
Molecular Weight 288.3 g/mol Crucial for all stoichiometric calculations in synthesis and analysis.[4]
Appearance White to off-white or orange solidBasic quality control parameter; color variation may indicate impurities.[5]
Melting Point Data not consistently available; likely >150°C (decomposes)Important for assessing purity and physical stability. Salts often decompose rather than melt sharply.
pKa (Predicted) ~9.8 (for the free secondary amine)Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.[3]
Solubility No quantitative data availableA critical parameter. Poor solubility can halt development. Must be determined experimentally.

Solubility Profile: The Gateway to Bioavailability

Solubility is arguably one of the most critical physicochemical parameters. A compound must be in solution to be absorbed and to interact with its biological target. The oxalate salt form is chosen deliberately to enhance the aqueous solubility of the relatively hydrophobic Boc-protected free base.

Causality Behind Solubility

The solubility of this compound is a tale of two competing factors: the organic, nonpolar Boc-protected spirocycle and the ionic, highly polar oxalate salt.

  • The Spirocyclic Core: The bicyclic alkane framework is inherently lipophilic.

  • The Boc Group: The tert-butyl group adds significant lipophilicity, decreasing aqueous solubility.

  • The Amine and Oxalate: The protonated secondary amine and the oxalate counter-ion form an ionic pair. This is the primary driver of aqueous solubility. At physiological pH (~7.4), the secondary amine (with a predicted pKa of ~9.8) will be predominantly protonated, favoring dissolution in aqueous media.

Experimental Protocol: Kinetic Solubility Determination via HPLC-UV

This protocol provides a high-throughput method for assessing the kinetic solubility of a compound in various aqueous buffers.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. After a short equilibration period, any precipitated material is filtered out, and the concentration of the compound remaining in the solution is quantified by HPLC-UV against a standard curve.

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Accurately prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create calibration standards (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM).

  • Sample Preparation:

    • Dispense 98 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) into each well of a 96-well filter plate.

    • Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final nominal concentration of 200 µM with 2% DMSO.

    • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration:

    • Place the filter plate on a vacuum manifold and filter the contents into a clean 96-well collection plate. This removes any precipitated compound.

  • HPLC Analysis:

    • Inject a suitable volume (e.g., 10 µL) from the calibration standards and the filtered samples onto an appropriate HPLC system (e.g., a C18 column).

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the compound from any excipients.

    • Detect the compound using a UV detector at a predetermined wavelength (λ_max).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Use the regression equation from the calibration curve to determine the concentration of the compound in the filtered samples. This value is the kinetic solubility.

Caption: Workflow for Kinetic Solubility Measurement.

Stability and Storage: Ensuring Compound Integrity

Compound stability is paramount for generating reliable and reproducible data. Degradation can lead to failed experiments, misleading results, and a significant loss of resources.

Chemical Stability: The molecule is generally stable under recommended storage conditions.[6] Potential degradation pathways include:

  • Hydrolysis of the Boc Group: While generally stable, the Boc group can be cleaved under strongly acidic conditions (e.g., TFA, HCl). This is the basis for its utility as a protecting group but must be avoided during storage and analysis.

  • Oxidation: The secondary amine could be susceptible to oxidation over long periods, especially if exposed to air and light.

Recommended Storage: For optimal long-term integrity, the compound should be stored at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) .[3] While some suppliers indicate room temperature storage is acceptable, refrigerated and inert conditions provide an extra margin of safety against degradation, particularly for long-term archival. The shelf life is typically listed as 1095 days under these conditions.[7][8]

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are non-negotiable. A combination of spectroscopic and chromatographic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is essential for confirming the structure. A representative spectrum would show:

  • Singlet ~1.3 ppm (9H): Corresponding to the nine equivalent protons of the tert-butyl group.

  • Singlets ~4.1 and ~4.2 ppm (8H total): The two sets of four equivalent methylene protons on the spirocyclic core. The slight difference in chemical shift arises from the different electronic environments of the two azetidine rings (one substituted with the Boc group, the other unsubstituted). (Based on data from a related synthesis)[4]

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography coupled with a universal detector (like CAD or ELSD) or a UV detector is the gold standard for purity assessment. A standard method would involve a reverse-phase C18 column with a water/acetonitrile gradient. Purity should typically exceed 97% for use in sensitive biological assays.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in positive mode (ESI+), the expected ion would be for the free base (the protonated parent molecule [M+H]⁺) at m/z 199.

G Compound Compound Identity & Purity NMR Structure Confirmation (¹H NMR) Compound->NMR Confirms Connectivity MS Mass Verification (ESI-MS) Compound->MS Confirms Mass HPLC Purity Assessment (RP-HPLC) Compound->HPLC Quantifies Purity NMR_Data Singlet ~1.3 ppm (9H) Singlets ~4.1-4.2 ppm (8H) NMR->NMR_Data MS_Data [M+H]⁺ at m/z 199 MS->MS_Data HPLC_Data Purity > 97% HPLC->HPLC_Data

Caption: Analytical workflow for compound validation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Hazard Identification: This compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[10]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6]

    • Skin: Wash off with soap and plenty of water.[6]

    • Inhalation: Move the person to fresh air.[6]

Conclusion: A Versatile Tool for the Modern Chemist

This compound is more than just a catalog chemical; it is an enabling tool for accessing novel chemical matter. Its physicochemical properties—a balance of a rigid, lipophilic core with the solubilizing and synthetically useful Boc-protected amine and oxalate salt—make it a well-behaved and versatile intermediate. By understanding and properly characterizing these fundamental properties using the robust protocols outlined in this guide, researchers can accelerate their discovery programs with confidence and precision.

References

  • 6-Boc-1,6-diazaspiro[3.3]heptane oxalate. (n.d.). Protheragen. [Link]

  • Supporting Information for 2,6-Diazaspiro[3.3]heptanes. (n.d.). Beilstein Archives. [Link]

  • tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. (n.d.). PubChem. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. [Link]

Sources

A Technical Guide to tert-Butyl 1,6-Diazaspiro[3.3]heptane-1-carboxylate Oxalate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate (CAS Number: 1394319-56-2), a key building block in contemporary medicinal chemistry. We will explore its synthesis, physicochemical properties, and critical applications, with a particular focus on its role as a bioisosteric replacement for traditional motifs like piperazine. This guide is intended to be a comprehensive resource for researchers leveraging this unique scaffold in the design and development of novel therapeutics.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Design

The quest for novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems, often leading to enhanced target selectivity and improved physicochemical properties. The 1,6-diazaspiro[3.3]heptane core, in particular, has garnered significant attention as a versatile and valuable scaffold. Its unique spatial arrangement of nitrogen atoms provides opportunities for precise vectorization of substituents, enabling fine-tuning of interactions with biological targets. This guide focuses on the mono-Boc-protected oxalate salt of this scaffold, a stable and readily functionalizable intermediate poised for a wide range of synthetic transformations.

Physicochemical and Structural Properties

The properties of this compound are crucial for its handling, reactivity, and formulation. Below is a summary of its key characteristics.

PropertyValueSource
CAS Number 1394319-56-2[1]
Molecular Formula C₁₂H₂₀N₂O₆[1]
Molecular Weight 288.30 g/mol [1]
Appearance White to off-white solidGeneric observation
Solubility Soluble in water and polar organic solventsInferred from structure
Storage 2-8 °C, protect from light[2]
Structural Elucidation: A Note on Spectroscopic Analysis

While specific, publicly available spectra for this compound are limited, we can infer the expected spectroscopic features from closely related analogs, such as the isomeric tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group (a singlet at approximately 1.4 ppm) and the protons of the two azetidine rings. Due to the spirocyclic nature of the core, the methylene protons on each ring are diastereotopic and may appear as complex multiplets. The protons adjacent to the nitrogen atoms will be shifted downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the quaternary spiro-carbon, a key feature of this scaffold. Signals for the carbonyl and the tertiary carbon of the Boc group will be present around 155 ppm and 80 ppm, respectively. The methylene carbons of the azetidine rings will appear in the aliphatic region.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate typically involves the selective deprotection of a di-Boc protected precursor, followed by salt formation with oxalic acid. This method ensures the isolation of a stable, crystalline solid that is amenable to further synthetic manipulations. The following protocol is adapted from established procedures for the synthesis of the isomeric 2,6-diazaspiro[3.3]heptane derivative and is expected to be applicable with minor modifications.

Experimental Protocol: Synthesis of this compound

Step 1: Selective Deprotection of di-tert-butyl 1,6-diazaspiro[3.3]heptane-1,6-dicarboxylate

  • To a solution of di-tert-butyl 1,6-diazaspiro[3.3]heptane-1,6-dicarboxylate in a suitable solvent (e.g., methanol or dichloromethane) at room temperature, add a controlled amount of a strong acid (e.g., acetyl chloride in methanol, which generates HCl in situ, or trifluoroacetic acid).

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the selective removal of one Boc group. The reaction time and temperature may need to be optimized to prevent complete deprotection.

  • Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mono-Boc protected free base.

Step 2: Oxalate Salt Formation

  • Dissolve the crude tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate in a suitable solvent like diethyl ether or ethyl acetate.

  • To this solution, add a solution of oxalic acid (1 equivalent) in the same solvent dropwise with stirring.

  • The oxalate salt will precipitate out of the solution as a white solid.

  • Stir the resulting slurry for a period to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with the solvent, and dry under vacuum to afford the final product.

Synthesis_Workflow start di-tert-butyl 1,6-diazaspiro[3.3]heptane-1,6-dicarboxylate step1 Selective Deprotection (Acidic Conditions) start->step1 intermediate tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate (Free Base) step1->intermediate step2 Salt Formation (Oxalic Acid) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for the preparation of the title compound.

Applications in Drug Discovery: A Bioisostere of Choice

The 1,6-diazaspiro[3.3]heptane scaffold has gained prominence as a bioisosteric replacement for the piperazine moiety, a common structural element in many marketed drugs. The rigid, three-dimensional nature of the spirocycle offers distinct advantages over the more flexible piperazine ring, including the potential for improved target engagement and selectivity.

Role as a Piperazine Bioisostere

The substitution of a piperazine ring with a diazaspiro[3.3]heptane core can significantly impact a molecule's pharmacological profile. This strategy has been successfully employed to modulate the properties of various drug candidates. For instance, replacing the piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane scaffold resulted in a modest decrease in potency but a significant increase in selectivity for PARP-1 over other PARP family members. This led to reduced DNA damage and cytotoxicity, highlighting the potential of this scaffold to fine-tune the safety and efficacy of a drug.

Bioisosterism cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement piperazine Piperazine - Flexible - Common in Drugs spiroheptane 1,6-Diazaspiro[3.3]heptane - Rigid 3D Structure - Improved Selectivity - Novel Chemical Space piperazine->spiroheptane Bioisosteric Replacement

Sources

A Technical Guide to the Spectral Analysis of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate, a key building block in modern medicinal chemistry. Understanding the spectral characteristics of this compound is crucial for its proper identification, quality control, and successful application in the synthesis of novel therapeutics. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, offering insights into the structural features that give rise to the observed data.

Molecular Structure and Nomenclature

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound featuring a central quaternary carbon connecting two azetidine rings. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. The oxalate salt form is commonly used for its stability and ease of handling. It is important to note that due to the symmetry of the parent diazaspiro[3.3]heptane core, the nomenclature can sometimes be ambiguous (e.g., 1,6- vs. 2,6-). For the purpose of this guide, we will refer to the structure where the Boc group is attached to one of the nitrogen atoms as tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate. The associated CAS number for the oxalate salt is 1394319-56-2.[1]

cluster_0 Molecular Structure tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate

Caption: Molecular structure of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free base of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate is relatively simple due to the molecule's symmetry. In the oxalate salt form, protonation of the unprotected nitrogen can lead to slight shifts in the signals of adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, MeOD).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Interpretation of the ¹H NMR Spectrum

A representative ¹H NMR spectrum of the oxalate salt in D₂O shows three main signals:

  • δ 4.20 (s, 4H): This singlet corresponds to the four protons on the two methylene groups of the Boc-protected azetidine ring. The equivalence of these protons is due to the rapid conformational flexing of the ring system.

  • δ 4.07 (s, 4H): This singlet is assigned to the four protons on the two methylene groups of the unprotected (and protonated in the oxalate salt) azetidine ring.

  • δ 1.31 (s, 9H): This characteristic upfield singlet is due to the nine equivalent protons of the tert-butyl group of the Boc protecting group.

Table 1: Summary of ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.20Singlet4HCH₂ of Boc-protected azetidine ring
4.07Singlet4HCH₂ of unprotected azetidine ring
1.31Singlet9HCH₃ of tert-butyl group
Data obtained from a 400 MHz spectrum in D₂O.[2]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

  • Instrumentation: Use a 100 MHz or higher spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the ¹³C NMR Spectrum

The expected ¹³C NMR spectrum would show signals for the quaternary spiro-carbon, the methylene carbons of the azetidine rings, the carbons of the Boc group (quaternary and methyl), and the carbonyl carbon.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~156Carbonyl carbon (C=O) of the Boc group
~80Quaternary carbon of the tert-butyl group
~60Methylene carbons of the azetidine rings
~35Quaternary spiro-carbon
~28Methyl carbons of the tert-butyl group
Predicted values based on related structures.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Infuse the sample into an ESI mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Interpretation of the Mass Spectrum

In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated free base [M+H]⁺. The theoretical exact mass of the free base (C₁₀H₁₈N₂O₂) is 198.1368 g/mol .

  • Observed Ion: m/z 199 [M+H]⁺[2]

This observed ion confirms the molecular weight of the free base of the target compound.

cluster_workflow Spectral Analysis Workflow cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR ESI_MS ESI-MS MS->ESI_MS FTIR FT-IR IR->FTIR Structure Structural Elucidation H1_NMR->Structure C13_NMR->Structure ESI_MS->Structure FTIR->Structure

Caption: Workflow for the spectral characterization of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum will show characteristic absorption bands for the various functional groups:

  • ~3400-3200 cm⁻¹: N-H stretching vibrations of the protonated secondary amine.

  • ~2970 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1690 cm⁻¹: C=O stretching vibration of the carbamate (Boc group).

  • ~1250 and ~1160 cm⁻¹: C-O stretching vibrations of the carbamate.

  • The oxalate counter-ion will also have characteristic stretches.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400-3200N-H (amine salt)Stretch
~2970C-H (alkyl)Stretch
~1690C=O (carbamate)Stretch
~1250, ~1160C-O (carbamate)Stretch
Values are typical for this class of compounds.[3]

Conclusion

The comprehensive spectral analysis of this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a detailed and consistent picture of its molecular structure. The data presented in this guide serve as a valuable reference for researchers in the field of drug discovery and development, ensuring the correct identification and quality assessment of this important synthetic intermediate.

References

  • Supporting Information for 2,6-Diazaspiro[3.3]heptanes. [Link]

  • This compound. [Link]

  • Protheragen. 6-Boc-1,6-diazaspiro[3.3]heptane oxalate. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profiling of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the aqueous and organic solvent solubility of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate, a key building block in modern medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers with the foundational knowledge, detailed experimental protocols, and data interpretation strategies necessary to generate this critical physicochemical parameter. A thorough understanding of solubility is paramount for the successful application of this versatile scaffold in drug discovery, enabling robust assay development, reliable structure-activity relationship (SAR) studies, and effective formulation design. This document outlines the strategic importance of the diazaspiro[3.3]heptane moiety, details the methodologies for both kinetic and thermodynamic solubility assessment, and provides a template for the systematic collection and presentation of solubility data.

Introduction: The Strategic Importance of the Diazaspiro[3.3]heptane Scaffold and the Critical Role of Solubility

The 1,6-diazaspiro[3.3]heptane motif has emerged as a valuable scaffold in drug discovery, primarily serving as a rigid, three-dimensional bioisostere for commonly used saturated heterocycles like piperidine and piperazine. Its unique spirocyclic nature imparts a well-defined conformational rigidity, which can lead to improved target selectivity and reduced off-target effects. Furthermore, the introduction of this scaffold has been shown to enhance aqueous solubility and metabolic stability in certain chemical series, making it an attractive component for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate, and its oxalate salt, are key intermediates that allow for the controlled, regioselective functionalization of the diazaspiro[3.3]heptane core. The Boc-protecting group enables selective reaction at the N6 position, while the oxalate salt form can enhance the solid-state properties, such as crystallinity and handling, of the parent amine.

Why is Solubility a Critical Parameter?

A compound's solubility is a fundamental physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. For a compound like this compound, which is primarily used as a synthetic building block, understanding its solubility is crucial for:

  • Reaction Condition Optimization: Ensuring the compound is fully dissolved in a reaction solvent is key to achieving complete and reproducible chemical transformations.

  • Purification Efficiency: Knowledge of solubility in various solvent systems is essential for developing effective crystallization and chromatographic purification methods.

  • Biological Assay Integrity: In the context of drug discovery, poor aqueous solubility of derivatives can lead to compound precipitation in biological assays, resulting in inaccurate and misleading data.

  • Formulation Development: For any downstream drug candidates incorporating this scaffold, solubility data is a prerequisite for developing formulations with adequate bioavailability.

Given the absence of readily available public data, this guide provides the necessary protocols for researchers to determine the solubility of this important building block in-house.

Physicochemical Properties of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate and its Oxalate Salt

A comprehensive understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. Below is a summary of known and calculated properties for the free base and related structures.

PropertyValue (Free Base)Value (Oxalate Salt)Source
Molecular Formula C₁₀H₁₈N₂O₂C₁₂H₂₀N₂O₆Calculated
Molecular Weight 198.26 g/mol 288.29 g/mol Calculated
Melting Point Not reportedNot consistently reportedSupplier Data
Calculated logP ~0.8Not applicableCalculated
pKa Not reportedNot reported-

Note: The oxalate salt is expected to have significantly different physical properties, including higher aqueous solubility and a higher melting point, compared to the free base due to its ionic character.

Experimental Protocols for Solubility Determination

The two primary types of solubility measured in drug discovery are kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput screening method that provides an early indication of a compound's dissolution behavior, while thermodynamic solubility represents the true equilibrium solubility and is considered the "gold standard".

Kinetic Solubility Assay

This assay measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. It is a valuable tool for early-stage discovery to quickly flag compounds with potential solubility liabilities.

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. The resulting solution is shaken for a short period, and any precipitate is either detected by light scattering (nephelometry) or removed by filtration, with the concentration of the remaining dissolved compound being quantified.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM stock of test compound in 100% DMSO C Add 2 µL of DMSO stock to 98 µL of buffer in a 96-well plate A->C B Prepare aqueous buffer (e.g., PBS, pH 7.4) B->C D Seal plate and shake at room temperature for 2 hours C->D E Centrifuge plate to pellet precipitate D->E F Transfer supernatant to a new plate E->F G Quantify concentration by HPLC-UV or LC-MS/MS against a standard curve F->G

Kinetic Solubility Assay Workflow

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a final theoretical concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and shake it at room temperature for 2 hours.

  • Separation: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve prepared in the same buffer/DMSO mixture.

Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form. It is a lower-throughput but more accurate measure of a compound's true solubility.

Principle: An excess of the solid compound is added to a specific volume of solvent. The mixture is agitated until equilibrium is reached (typically 24-48 hours). The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis A Add excess solid compound (~1-2 mg) to a glass vial B Add a defined volume of solvent (e.g., 1 mL of water or buffer) A->B C Seal vial and shake at a constant temperature (e.g., 25 °C) for 24-48 hours B->C D Filter the suspension through a 0.45 µm filter C->D E Dilute the filtrate with an appropriate solvent D->E F Quantify concentration by HPLC-UV or LC-MS/MS against a standard curve E->F

Thermodynamic Solubility Assay Workflow

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, ethanol, etc.).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: Filter the suspension through a low-binding 0.45 µm filter to remove all undissolved solid.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve. The final solubility is calculated by taking the dilution factor into account.

Solubility Data Summary (Illustrative)

As previously stated, specific, experimentally determined solubility data for this compound is not widely available in the public domain. The following table is provided as a template for researchers to populate with their own experimental data generated using the protocols outlined above.

Solvent SystemAssay TypeTemperature (°C)Solubility (µg/mL)Solubility (mM)
WaterThermodynamic25[Enter Data][Enter Data]
PBS (pH 7.4)Thermodynamic25[Enter Data][Enter Data]
PBS (pH 7.4)Kinetic25[Enter Data][Enter Data]
EthanolThermodynamic25[Enter Data][Enter Data]
MethanolThermodynamic25[Enter Data][Enter Data]
AcetonitrileThermodynamic25[Enter Data][Enter Data]
DichloromethaneThermodynamic25[Enter Data][Enter Data]

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the solubility characterization of this compound. While the absence of published data necessitates in-house determination, the detailed protocols for kinetic and thermodynamic solubility assays provided herein offer a robust framework for generating high-quality, reliable data. The strategic value of the diazaspiro[3.3]heptane scaffold in drug discovery underscores the importance of such fundamental physicochemical characterization. The data generated will empower medicinal chemists to make more informed decisions in reaction optimization, purification, and the design of novel therapeutics with improved drug-like properties. It is recommended that this solubility profiling be extended to various derivatives of the scaffold to build a comprehensive understanding of structure-solubility relationships within this important chemical class.

References

  • U.S. Patent 9,139,593 B2: This patent describes the synthesis and use of diazaspiro[3.3]heptane derivatives as soluble epoxide hydrolase (sEH)
  • "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery" : This review highlights the favorable physicochemical properties, including aqueous solubility, of spiro[3.3]heptane systems compared to their carbocyclic analogs. (URL: [Link])

  • "Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate" : A publication detailing the synthesis of a related diazaspiro[3.3]heptane derivative, which is a key intermediate for various drug discovery programs. (URL: [Link])

  • "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design" : This article discusses how functionalization of the spirocyclic scaffold can be used to modulate properties like lipophilicity and water solubility. (URL: [Link])

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will delve into the physicochemical properties, the rationale behind its molecular design, and its synthesis, purification, and characterization. This document serves as a critical resource for researchers leveraging advanced spirocyclic scaffolds to develop next-generation therapeutics. The guide highlights the strategic importance of the diazaspiro[3.3]heptane core as a bioisostere, the function of the N-Boc protecting group, and the practical advantages of utilizing the oxalate salt form for enhanced purity and handling.

Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry

In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly moving beyond traditional flat, aromatic structures. Strained spiro heterocycles (SSHs) have emerged as powerful tools in this endeavor.[1][2] Their inherent three-dimensionality and molecular rigidity offer a predictable spatial arrangement of substituents, which can enhance binding affinity to biological targets and improve drug-like properties such as solubility and metabolic stability.[1]

The 1,6-diazaspiro[3.3]heptane scaffold, in particular, has garnered significant attention as a valuable bioisostere for the ubiquitous piperazine motif.[1][3] Its constrained bicyclic structure provides novel exit vectors for chemical substitution, allowing for the exploration of previously inaccessible chemical space.[4][5] The compound this compound is a strategically designed derivative that offers both a protected amine for multi-step synthesis and a crystalline salt form for ease of use.

Physicochemical Properties and Characterization

The oxalate salt of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate is a white to off-white solid. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₀N₂O₆[6][7]
Molecular Weight 288.30 g/mol [6][7]
CAS Number 1394319-56-2[6]
Free Base Formula C₁₀H₁₈N₂O₂[8]
Free Base M.W. 198.26 g/mol [8]
Appearance White to light yellow solid[9]
Spectral Data

¹H NMR Spectroscopy: Proton NMR is the definitive method for confirming the structure. The most diagnostic signal is a sharp, intense singlet observed between 1.3 and 1.5 ppm, which corresponds to the nine equivalent protons of the tert-butyl (Boc) group.[10] The protons on the spirocyclic core typically appear as singlets or complex multiplets in the 3.0-4.5 ppm region. For the isomeric 2,6-diazaspiro[3.3]heptane derivative, signals were reported at 4.20 (4H, s) and 4.07 (4H, s) in D₂O.[7]

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show the mass of the protonated free base. The expected (M+H)⁺ ion for the free base (C₁₀H₁₈N₂O₂) is m/z 199.[7]

The Rationale Behind the Molecular Design

The structure of this compound is a deliberate convergence of three key chemical strategies aimed at maximizing its utility in drug discovery workflows.

  • The 1,6-Diazaspiro[3.3]heptane Core: This rigid scaffold serves as a non-classical bioisostere for piperazine. Its well-defined 3D geometry can lead to enhanced target selectivity and improved pharmacokinetic properties, such as increased aqueous solubility and metabolic stability, when compared to more flexible or aromatic analogues.[1][2]

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[11] Its utility stems from its high stability under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being readily and cleanly removed under stronger acidic conditions (e.g., with trifluoroacetic acid or HCl).[10][12] This orthogonal stability allows for selective chemical modifications at other sites of a complex molecule.

  • The Oxalate Counter-ion: Many free amines, especially those with low molecular weights, are oils or low-melting solids that are difficult to handle and purify. Formation of a salt with a dicarboxylic acid like oxalic acid is a standard industry practice to induce crystallization.[13][14] The resulting crystalline oxalate salt is typically a stable, free-flowing solid with a sharp melting point, which is easily purified by recrystallization to remove amorphous, oily impurities.[13][15]

Synthesis and Purification Workflow

The synthesis of this compound generally involves a multi-step sequence starting with the construction of the core spirocycle, followed by selective protection and salt formation.

General Synthetic Strategy
  • Scaffold Synthesis: The 1,6-diazaspiro[3.3]heptane core is typically prepared via multi-step synthetic routes.[5]

  • Di-N-Boc Protection: Both secondary amine functionalities are protected using Di-tert-butyl dicarbonate (Boc₂O).

  • Selective Mono-Deprotection: One of the two Boc groups is selectively removed under carefully controlled acidic conditions to yield the mono-protected free base, tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate.

  • Oxalate Salt Formation: The crude mono-protected amine is dissolved in a suitable organic solvent and treated with a solution of oxalic acid to precipitate the pure, crystalline oxalate salt.[7][14]

cluster_0 Synthesis & Protection cluster_1 Purification A Core Scaffold Synthesis B Di-N-Boc Protection A->B C Selective Mono-Deprotection B->C D Dissolve Crude Free Base (e.g., in IPA or Ether) C->D Crude Product E Add Oxalic Acid Solution D->E F Precipitation & Isolation E->F G Drying Under Vacuum F->G H Pure Oxalate Salt G->H Final Crystalline Product

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Oxalate Salt Formation

This protocol describes a general method for purifying an amine via oxalate salt precipitation.

  • Dissolution: Dissolve the crude tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol (IPA), methanol, or diethyl ether.[13][14]

  • Acid Preparation: In a separate flask, dissolve anhydrous oxalic acid (1.0 eq) in the same solvent.

  • Precipitation: Add the oxalic acid solution dropwise to the stirring amine solution at room temperature.

  • Crystallization: A voluminous white precipitate should form.[13] If precipitation is slow, the mixture can be cooled in an ice bath or stored in a freezer to promote crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified salt under vacuum to a constant weight.

Quality Control and Characterization Protocol

Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

Experimental Protocol: ¹H NMR Characterization
  • Sample Preparation: Accurately weigh ~5-10 mg of the oxalate salt and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Calibrate the chemical shift scale using the residual solvent peak.

  • Analysis:

    • Confirm the presence of a large singlet at ~1.4 ppm, integrating to 9 protons (Boc group).[10]

    • Analyze the signals corresponding to the spirocyclic protons to ensure they are consistent with the expected structure.

    • Verify that the integration ratios of all peaks are correct.

    • Compare the spectrum to that of the starting material to confirm complete conversion.

Start Start QC Prep Prepare NMR Sample (~10 mg in D₂O) Start->Prep Acquire Acquire ¹H Spectrum (≥400 MHz) Prep->Acquire Process Process Data (Calibrate & Integrate) Acquire->Process Analyze Analyze Spectrum Process->Analyze Pass QC Pass Analyze->Pass Boc singlet present? Correct integrations? Fail QC Fail Analyze->Fail Inconsistent data

Caption: Workflow for the quality control characterization by ¹H NMR spectroscopy.

Applications in Drug Development

This compound is a versatile intermediate. The mono-protected structure offers two distinct points for chemical elaboration:

  • Functionalization of the Free Amine: The secondary amine is a nucleophile that can readily participate in a wide array of coupling reactions, including:

    • Amide bond formation with carboxylic acids or acid chlorides.

    • Reductive amination with aldehydes or ketones.

    • N-Arylation reactions (e.g., Buchwald-Hartwig coupling).

    • Urea and thiourea formation with isocyanates and isothiocyanates.

  • Deprotection and Further Modification: After functionalizing the free amine, the Boc group can be removed to reveal the second amine, allowing for subsequent and distinct chemical modifications. This sequential approach enables the synthesis of complex, highly functionalized molecules from a single, rigid core.

The use of this scaffold is expected to yield compounds with favorable drug-like properties, making it a valuable asset in programs targeting a wide range of diseases.[4][9]

References

  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
  • tert-butyl 1,6-diazaspiro[3.
  • Forming oxal
  • tert-butyl 1,6-diazaspiro[3.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • tert-butyl 1,6-diazaspiro[3.
  • Buy tert-butyl 2,6-diazaspiro[3.
  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed.
  • tert-Butyl 2,6-diazaspiro[3.
  • Synthesis of oxal
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • 6-Boc-1,6-diazaspiro[3.
  • tert-Butyl 1,6-diazaspiro[3.
  • Preparation of oxalate salts of phenylene diamines.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • tert-butyl 1,6-diazaspiro[3.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

Sources

The Diazaspiro[3.3]heptane Core: A Technical Guide to a Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland – Embracing Three-Dimensionality in Drug Design

For decades, medicinal chemists have relied on a well-established toolkit of saturated heterocycles, with piperazine holding a preeminent position in the design of countless therapeutic agents.[1] Its favorable physicochemical properties and synthetic tractability have made it a go-to scaffold.[1] However, the inherent conformational flexibility of the piperazine ring can sometimes be a double-edged sword, contributing to off-target effects and metabolic liabilities.[1] In the relentless pursuit of novel chemical matter with enhanced drug-like properties, the focus has increasingly shifted towards more rigid and three-dimensional structures.

Enter the 2,6-diazaspiro[3.3]heptane (DSH) core, a strained spirocyclic system composed of two fused azetidine rings.[1] This scaffold has emerged as a compelling bioisosteric replacement for piperazine, offering a unique combination of rigidity, defined exit vectors, and advantageous physicochemical properties.[2][3] Its compact, three-dimensional architecture provides a means to escape the "flatland" of traditional drug design, enabling more precise interactions with biological targets and potentially mitigating the shortcomings of its more flexible predecessor.[3][4] This guide provides an in-depth technical overview of the diazaspiro[3.3]heptane core, from its synthesis and unique properties to its strategic application in modern drug discovery.

Core Structure and Physicochemical Properties: A Comparative Analysis

The defining feature of the 2,6-diazaspiro[3.3]heptane scaffold is its rigid, spirocyclic nature, which starkly contrasts with the chair-boat conformational equilibrium of piperazine.[1] This rigidity has profound implications for its molecular shape, volume, and the spatial orientation of its substituents.

Diagram 1: Structural Comparison of Piperazine and 2,6-Diazaspiro[3.3]heptane

cluster_0 Piperazine cluster_1 2,6-Diazaspiro[3.3]heptane a Piperazine (Flexible Chair Conformation) b 2,6-Diazaspiro[3.3]heptane (Rigid Spirocyclic Structure)

Caption: Conformational flexibility of piperazine versus the rigid structure of 2,6-diazaspiro[3.3]heptane.

This structural difference translates into distinct physicochemical properties, as summarized in the table below. One of the most notable effects of replacing piperazine with DSH is a decrease in lipophilicity (logD), which can be counterintuitive given the addition of a carbon atom.[5] This is often attributed to the increased basicity (pKa) of the DSH nitrogens.[6] The heteroatoms in DSH are gamma (γ) to each other, leading to less inductive electron withdrawal compared to the beta (β) relationship in piperazine, thus increasing their basicity.[6]

PropertyPiperazine2,6-Diazaspiro[3.3]heptaneRationale for Difference
Conformation Flexible (Chair/Boat)RigidFused four-membered rings restrict bond rotation.[1]
Molecular Shape VariableDefined 3D structureSpirocyclic nature creates fixed exit vectors.[2][3]
N-N Distance ~2.8 Å~4.3 ÅIncreased separation due to the spirocyclic core.[5]
Lipophilicity (logD) HigherGenerally Lower (ΔlogD up to -1.0)Increased basicity and altered solvation properties.[5][6]
Basicity (pKa) LowerHigher (ΔpKa up to +1.5)Reduced inductive effect between nitrogen atoms.[6]
Metabolic Stability Potential for N-dealkylationGenerally higherStrained core can be more resistant to oxidative metabolism.[2][4]

Synthesis of the Diazaspiro[3.3]heptane Core: A Practical Approach

The utility of any building block in drug discovery is contingent upon its synthetic accessibility. Fortunately, practical and scalable routes to functionalized 2,6-diazaspiro[3.3]heptanes have been developed. A common strategy involves the synthesis of a mono-protected DSH derivative, such as the N-Boc protected version, which can then be elaborated through standard chemical transformations like the Buchwald-Hartwig amination.[7][8]

Diagram 2: General Synthetic Workflow for N-Arylated DSH Derivatives

G A Starting Materials (e.g., Chloroester) B Multi-step Synthesis A->B Cyclization C Mono-Boc-Protected 2,6-Diazaspiro[3.3]heptane B->C D Buchwald-Hartwig Amination (Pd-catalyzed) C->D Aryl Halide, Pd Catalyst, Ligand, Base E N-Boc-N'-Aryl-2,6-Diazaspiro[3.3]heptane D->E F Deprotection (e.g., TFA) E->F G Final Arylated DSH Derivative F->G

Caption: A representative workflow for the synthesis of functionalized DSH compounds.

Experimental Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane and Subsequent Arylation

The following protocol is adapted from established literature procedures and provides a reliable method for accessing a variety of N-aryl-2,6-diazaspiro[3.3]heptane derivatives.[7][9]

Part A: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (Illustrative Cyclization) [9]

  • To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in THF (1.5 mL), add a 1.0 M solution of t-BuOK in THF (1.53 mL, 1.53 mmol).

  • Heat the reaction mixture at 70 °C in a sealed tube for 90 minutes.

  • Add an additional portion of 1.0 M t-BuOK in THF (0.7 mL, 0.7 mmol) and continue heating for another hour.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired product.

Part B: Palladium-Catalyzed Buchwald-Hartwig Amination [7]

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv), the desired aryl halide (1.1 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like XPhos (0.04 equiv), and a base such as NaOtBu (1.4 equiv).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash chromatography.

Note on Deprotection: The Boc protecting group can be readily removed using trifluoroacetic acid (TFA) in dichloromethane. It is noteworthy that the use of HCl for deprotection has been reported to cause ring-opening of the diazaspiro[3.3]heptane core, making TFA the preferred reagent.[10]

Applications in Drug Discovery: A Bioisostere with Transformative Potential

The true value of the diazaspiro[3.3]heptane core lies in its application as a strategic tool for lead optimization. By replacing a piperazine moiety, medicinal chemists can profoundly alter a compound's properties to overcome common developmental hurdles.

Diagram 3: DSH as a Bioisosteric Replacement for Piperazine

cluster_0 Lead Compound cluster_1 Identified Liabilities cluster_2 Optimized Compound cluster_3 Improved Properties A Pharmacophore_A - Piperazine - Pharmacophore_B B Poor Selectivity Metabolic Instability High Lipophilicity A->B Bioisosteric Replacement C Pharmacophore_A - DSH - Pharmacophore_B D Enhanced Selectivity Improved Metabolic Stability Lower Lipophilicity C->D

Caption: Strategic replacement of piperazine with DSH to improve drug-like properties.

Case Study: Olaparib Analogs

A compelling example of the strategic use of the DSH core is in the development of analogs of the PARP inhibitor, Olaparib.[11] Replacement of the piperazine ring in Olaparib with a 2,6-diazaspiro[3.3]heptane moiety resulted in a compound that retained high affinity for PARP-1.[11] Interestingly, while the parent drug induces DNA damage as part of its mechanism, the DSH analog did not, at similar concentrations.[11][12] This suggests that the DSH core can be used to fine-tune the pharmacological profile of a drug, potentially separating desired enzymatic inhibition from downstream cellular effects like cytotoxicity.[11] This could open avenues for developing PARP inhibitors for non-oncological indications, such as inflammatory diseases.[12]

However, it is crucial to recognize that the DSH core is not a universal "magic bullet." The significant change in geometry, including the increased distance between the nitrogen atoms and the ~90° twist it imparts, means it may not always be a suitable bioisostere, particularly when the piperazine acts as a non-terminal linker where precise geometry is critical for activity.[6] In such cases, a dramatic loss of potency has been observed.[6]

Future Perspectives

The 2,6-diazaspiro[3.3]heptane core represents a significant advancement in the design of saturated heterocyclic scaffolds. Its unique combination of rigidity, three-dimensionality, and favorable physicochemical properties has cemented its place in the modern medicinal chemist's toolbox. As synthetic methodologies continue to improve and our understanding of its structural and pharmacological implications deepens, we can expect to see this remarkable core structure play an increasingly important role in the development of the next generation of innovative therapeutics.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. Available at: [Link]

  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. Available at: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6328-6331. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF - ResearchGate. Available at: [Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Available at: [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Semantic Scholar. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF - ResearchGate. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Request PDF - ResearchGate. Available at: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Olaparib. PubChem. Available at: [Link]

Sources

The Spirocyclic Scaffold: A Paradigm Shift in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flatland" of aromatic scaffolds. Among the most promising three-dimensional (3D) architectures, spirocyclic systems have emerged as a privileged motif, offering a unique combination of structural rigidity, conformational pre-organization, and synthetic tractability. This guide provides a comprehensive technical overview of spirocyclic scaffolds in medicinal chemistry, delving into their fundamental advantages, synthetic strategies, and impact on drug-like properties. Through detailed experimental protocols, comparative data analysis, and illustrative case studies, we aim to equip researchers and drug development professionals with the knowledge to effectively leverage spirocyclic chemistry in their quest for next-generation therapeutics.

The Spirocyclic Advantage: Escaping Flatland for Enhanced Biological Performance

Spirocycles are defined as bicyclic systems where the two rings are connected by a single, common atom known as the spiro atom. This unique structural feature imparts a distinct three-dimensional geometry, a stark contrast to the planar nature of many traditional aromatic and heteroaromatic scaffolds. The inherent 3D nature of spirocycles provides several key advantages in drug design:

  • Increased Fraction of sp³ Hybridized Carbons (Fsp³): The incorporation of spirocyclic moieties inherently increases the Fsp³ character of a molecule. A higher Fsp³ has been correlated with a greater likelihood of clinical success, attributed to improved solubility, metabolic stability, and reduced promiscuity.

  • Improved Physicochemical Properties: The introduction of spirocycles can significantly modulate a molecule's physicochemical properties. The increased saturation often leads to a decrease in lipophilicity (LogP) and an increase in aqueous solubility, crucial parameters for favorable pharmacokinetics.

  • Conformational Rigidity and Pre-organization: The rigid nature of spirocyclic systems reduces the number of rotatable bonds in a molecule. This conformational constraint can pre-organize the pharmacophoric elements in a bioactive conformation, leading to a lower entropic penalty upon binding to the target protein and, consequently, higher potency.

  • Novel Chemical Space and Intellectual Property: The vast and underexplored chemical space of spirocyclic scaffolds provides fertile ground for the discovery of novel drug candidates with unique intellectual property positions.

Strategic Synthesis of Spirocyclic Scaffolds: Key Methodologies and Protocols

The once-perceived synthetic challenge of constructing the quaternary spirocenter has been largely overcome by the development of robust and versatile synthetic methodologies. This section details key synthetic strategies with illustrative protocols.

Intramolecular Heck Reaction for Spiro-oxindole Synthesis

The intramolecular Heck reaction is a powerful tool for the construction of spirocyclic systems, particularly the medicinally important spiro-oxindole scaffold.[1][2][3]

This protocol describes the cyclization of a triflate precursor to yield a spiro-oxindole.

Materials:

  • Triflate substrate (e.g., 29b as described in the reference)

  • Palladium(II) chloride bis(triphenylphosphine) [Pd(PPh₃)₂Cl₂]

  • Triethylamine (Et₃N)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Nitrogen atmosphere (glovebox or Schlenk line)

  • Glass vial with a magnetic stir bar

  • Heating block or oil bath

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, combine the triflate substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.2 equiv), and a magnetic stir bar in a glass vial.

  • Solvent and Base Addition: Add anhydrous DMA to the vial, followed by the addition of triethylamine (10.0 equiv).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 100 °C using a pre-heated heating block or oil bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired spiro-oxindole.

Strain-Relocating Semipinacol Rearrangement for Spiro[3.3]heptanone Synthesis

This innovative approach leverages the strain release of bicyclo[1.1.0]butanes to construct the highly strained spiro[3.3]heptane core.[4][5]

This protocol details the reaction of a 1-sulfonylcyclopropanol with a lithiated 1-sulfonylbicyclo[1.1.0]butane followed by an acid-mediated rearrangement.

Materials:

  • 1-Sulfonylcyclopropanol

  • 1-Sulfonylbicyclo[1.1.0]butane

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Lithiation of Bicyclobutane: In a flame-dried flask under a nitrogen atmosphere, dissolve the 1-sulfonylbicyclo[1.1.0]butane in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 30 minutes.

  • Addition of Cyclopropanol: Add a solution of the 1-sulfonylcyclopropanol in anhydrous THF to the reaction mixture at -78 °C. Stir for 1 hour.

  • Quenching and Rearrangement: Quench the reaction by adding a solution of p-TsOH in THF. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the spiro[3.3]heptan-1-one.

Multi-component Reactions for Spiro-hydantoin Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex spirocyclic scaffolds like spiro-hydantoins.[6][7][8][9][10]

This protocol describes a [3+2] cycloaddition reaction to form a spiro-hydantoin-1,2,4-oxadiazoline.

Materials:

  • 5-Iminohydantoin (dipolarophile)

  • N-Hydroxybenzimidoyl chloride (nitrile oxide precursor)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the 5-iminohydantoin (1.0 equiv) and N-hydroxybenzimidoyl chloride (1.1 equiv) in DCM in a round-bottomed flask equipped with a magnetic stir bar and a dropping funnel.

  • Base Addition: Slowly add a solution of triethylamine (1.2 equiv) in DCM to the reaction mixture dropwise over a period of 1 hour.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization.

Impact on Physicochemical and ADME Properties: A Quantitative Comparison

The introduction of a spirocyclic scaffold can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides a comparative overview of key physicochemical and ADME properties for selected spirocyclic drugs and their non-spirocyclic counterparts.

Compound Pair Structure Potency (IC₅₀/EC₅₀) Lipophilicity (logD) Aqueous Solubility (µM) Metabolic Stability (t½ in HLM) Reference
Olaparib vs. Spiro-analog [Image of Olaparib and its spirocyclic analog]Olaparib: Potent PARP-1 inhibitor. Spiro-analog: 2-fold reduction in potency but significantly increased selectivity for PARP-1.Spiro-analog may have a lower logD.Spiro-analog may have improved solubility.Spiro-analog may exhibit enhanced metabolic stability.
MCHr1 Antagonist [Image of morpholine-containing MCHr1 antagonist and its azaspirocycle replacement]Azaspirocycle replacement maintained or improved potency.Azaspirocycle replacement lowered logD values.Not explicitly stated, but lower logD suggests potential for improved solubility.Azaspirocycle replacement improved metabolic stability.
FFA1 Agonist [Image of AM-1638 and AM-5262]AM-5262 (spiro): 2-fold improved potency for FFA1.Not explicitly stated.Not explicitly stated.AM-5262 showed reasonable rat PK.[11]

Conformational Analysis: Unlocking the 3D Structure-Activity Relationship

Understanding the three-dimensional conformation of spirocyclic molecules is paramount to elucidating their structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose.

Experimental Protocol: Conformational Analysis of a Piperidine-Containing Spirocycle using NMR[14][15][16][17]

This protocol outlines a general workflow for determining the preferred conformation of a piperidine ring within a spirocyclic scaffold.

Materials:

  • Purified spirocyclic compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the spirocyclic compound in the appropriate deuterated solvent to a suitable concentration for NMR analysis.

  • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. Analyze the chemical shifts and coupling constants (³JHH) of the piperidine ring protons. Large coupling constants (typically > 8 Hz) between vicinal protons often indicate a trans-diaxial relationship, characteristic of a chair conformation.

  • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments and to aid in structural assignment.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identify proton-proton coupling networks within the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall scaffold connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identify through-space correlations between protons. The presence or absence of specific NOEs/ROEs can provide definitive evidence for the relative stereochemistry and preferred conformation (e.g., axial vs. equatorial substituents).

  • Data Interpretation: Integrate the data from all NMR experiments to build a comprehensive 3D model of the spirocycle's preferred conformation in solution.

Case Studies in Drug Discovery

The successful application of spirocyclic scaffolds is evident in numerous drug discovery programs. This section highlights two prominent examples.

Case Study: Spirocyclic Allosteric SHP2 Inhibitors

The protein tyrosine phosphatase SHP2 is a key signaling node in the RAS-MAPK pathway, and its dysregulation is implicated in various cancers.[1][12][13][14][15] Allosteric inhibitors that stabilize the auto-inhibited conformation of SHP2 have shown significant promise.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive pY SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP -> GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Ras Dephosphorylates inhibitory sites Spiro_Inhibitor Spirocyclic Allosteric Inhibitor Spiro_Inhibitor->SHP2_inactive Stabilizes

Caption: SHP2 signaling pathway and the mechanism of spirocyclic allosteric inhibitors.

Spirocyclic scaffolds have been instrumental in the design of potent and selective allosteric SHP2 inhibitors. The rigid spirocyclic core helps to correctly orient the key pharmacophoric groups into the allosteric binding pocket, locking the enzyme in its inactive conformation.

Case Study: Spirocyclic PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway.[16][17][18][19] Inhibitors of PARP-1 have shown significant efficacy in treating cancers with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations.

PARP1_Inhibition cluster_BER Base Excision Repair (BER) cluster_HR Homologous Recombination (HR) SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Replication_Fork_Collapse Replication Fork Collapse SSB->Replication_Fork_Collapse During Replication BER_Proteins BER Repair Proteins PARP1->BER_Proteins Recruits SSB_Repaired SSB Repaired BER_Proteins->SSB_Repaired DSB Double-Strand Break (DSB) HR_Proteins HR Repair Proteins (e.g., BRCA1/2) DSB->HR_Proteins Apoptosis Cell Death (Apoptosis) DSB->Apoptosis In HR-deficient cells DSB_Repaired DSB Repaired HR_Proteins->DSB_Repaired Spiro_Inhibitor Spirocyclic PARP-1 Inhibitor Spiro_Inhibitor->PARP1 Inhibits Replication_Fork_Collapse->DSB

Caption: Mechanism of synthetic lethality with spirocyclic PARP-1 inhibitors in HR-deficient cancer cells.

The replacement of a flexible piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane led to a modest decrease in potency but a significant increase in selectivity for PARP-1 over other PARP family members. This highlights the ability of spirocycles to fine-tune selectivity profiles.

Experimental Workflow: Assessing Metabolic Stability

Evaluating the metabolic stability of drug candidates is a critical step in the drug discovery process. The following workflow outlines a standard in vitro assay using human liver microsomes (HLM).[11][20][21][22][23]

Metabolic_Stability_Workflow start Start prep_microsomes Prepare Human Liver Microsome (HLM) Solution start->prep_microsomes prep_compound Prepare Test Compound Stock Solution start->prep_compound incubate Incubate Compound with HLM and NADPH at 37°C prep_microsomes->incubate prep_compound->incubate time_points Collect Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction with Acetonitrile containing Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, Half-life (t½), and Intrinsic Clearance (CLint) analyze->calculate end End calculate->end

Caption: Experimental workflow for assessing in vitro metabolic stability using human liver microsomes.

Conclusion and Future Perspectives

Spirocyclic scaffolds have firmly established their place as a valuable tool in the medicinal chemist's arsenal. Their inherent three-dimensionality, coupled with their ability to favorably modulate physicochemical and pharmacokinetic properties, has led to their incorporation in a growing number of approved drugs and clinical candidates. As synthetic methodologies continue to advance, allowing for even greater diversity and complexity in spirocyclic design, their impact on drug discovery is set to expand further. The continued exploration of novel spirocyclic systems will undoubtedly unlock new avenues for therapeutic intervention and pave the way for the next generation of innovative medicines.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. PubMed Central. (2025, July 31). [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). LinkedIn. [Link]

  • Marinov, M., Frenkeva, M., Naydenova, E., & Nikolova, Y. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-35. [Link]

  • Deng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3342-3349.
  • Szymański, P., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(1), 196.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. (2009).
  • Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction. (2020). Organic & Biomolecular Chemistry, 18(3), 444-448.
  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (2022). Tetrahedron Letters, 93, 153673.
  • Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2013). In Methods in Molecular Biology (Vol. 947, pp. 63-77). Humana Press.
  • Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. (2006). Journal of the American Chemical Society, 128(36), 11916-11925.
  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs. (2016). ACS Medicinal Chemistry Letters, 7(3), 261-265.
  • Expedient synthesis of Spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (2022). ResearchGate. [Link]

  • Selective Synthesis of Spirooxindoles by an Intramolecular Heck–Mizoroki Reaction. (2017). Organic Letters, 19(10), 2738-2741.
  • The application of an intramolecular Heck reaction for the spiro[indoline-3,4'-piperidine] scaffold synthesis. (2023). ResearchGate. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.).
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2020). ChemRxiv.
  • Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions... (n.d.). ResearchGate. [Link]

  • Spirocyclic compounds, potent CCR1 antagonists. (2013). Bioorganic & Medicinal Chemistry Letters, 23(6), 1883-1886.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2021). ACS Omega, 6(44), 29426-29456.
  • Discovery and SAR of spirochromane Akt inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(8), 2410-2414.
  • 3-Azabicyclo[3.2.0]heptane hydrochloride. (n.d.). Organic Syntheses. [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (2001). Journal of Chemical Sciences, 113(5-6), 467-474.
  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. (2024). Journal of Medicinal Chemistry.
  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017).
  • The c-Src kinase inhibitors: 2D-QSAR study by Multiple Linear Regression method. (2021). Journal of Molecular Structure, 1244, 130953.
  • Discovery of novel spirocyclic derivates as potent androgen receptor antagonists. (2025). Bioorganic & Medicinal Chemistry, 120, 118082.
  • Structural basis of efficacy-driven ligand selectivity at GPCRs. (2023).
  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. (2013). ACS Medicinal Chemistry Letters, 4(8), 754-758.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020).
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2017). Journal of Molecular Structure, 1130, 86-94.
  • Graphviz: How to go from .dot to a graph? (2009). Stack Overflow. [Link]

  • Refined ADME Profiles for ATC Drug Classes. (2025). Pharmaceuticals, 18(3), 334.
  • PARP1-DOT1L transcription axis drives acquired resistance to PARP inhibitor in ovarian cancer. (2024).
  • GraphViz - Link Edge Label to Another Dot Graph. (2017). Stack Overflow. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). ResearchGate. [Link]

  • Dissecting the allosteric networks governing agonist efficacy and potency in G protein-coupled receptors. (2021). bioRxiv.
  • A two-step mechanism governing PARP1-DNA retention by PARP inhibitors. (2022). Science Advances, 8(36), eabo7523.
  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. (2021). Cancers, 13(21), 5468.
  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. (2021). ResearchGate. [Link]

  • PARP-1 inhibitory activity and docking score data for the most... (n.d.). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Theoretical Study of 2,6-Diazaspiro[3.3]heptane Conformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its role as a conformationally restricted bioisostere for piperazine and other flexible diamines.[1][2] Its rigid, three-dimensional structure provides a predictable orientation for chemical substituents, enhancing target selectivity and improving pharmacokinetic properties in drug candidates.[1] A profound understanding of its conformational landscape is therefore not merely academic but a critical prerequisite for rational drug design. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to characterize the conformational preferences of 2,6-diazaspiro[3.3]heptane. We will delve into the quantum mechanical foundations, practical computational workflows, and the anticipated conformational behavior of this pivotal molecular framework.

Introduction: The Strategic Importance of Conformational Rigidity

In the intricate dance of molecular recognition, the shape and conformational flexibility of a ligand are paramount. Flexible molecules often pay an entropic penalty upon binding to a biological target, as they must adopt a specific, low-energy conformation. The introduction of rigid scaffolds, such as 2,6-diazaspiro[3.3]heptane, pre-organizes the molecule into a bioactive conformation, mitigating this entropic cost and often leading to enhanced binding affinity.

The spiro[3.3]heptane framework, composed of two fused four-membered rings sharing a central quaternary carbon, is inherently strained and, consequently, conformationally constrained.[2][3] Unlike the relatively flexible cyclohexane or piperazine rings which can undergo facile ring-flips between multiple chair, boat, and twist-boat conformers, the diazaspiro[3.3]heptane system exhibits a much more defined and predictable geometry. This guide will elucidate the theoretical underpinnings of this rigidity and provide a roadmap for its computational characterization.

Theoretical Framework for Spiro[3.3]heptane Conformations

The conformational space of 2,6-diazaspiro[3.3]heptane is primarily defined by the puckering of its two azetidine rings. A planar four-membered ring is energetically unfavorable due to significant angle strain. Consequently, each azetidine ring is expected to adopt a non-planar, puckered conformation.

The Two-Dimensional Potential Energy Surface (PES)

The conformational landscape of a spirocyclic system with two puckering rings is best described by a two-dimensional potential energy surface (PES).[4] A seminal theoretical study on the analogous 4-silaspiro[3.3]heptane provides an excellent mathematical model for this phenomenon.[4][5] The total potential energy, V, can be expressed as a function of the two ring-puckering coordinates, x₁ and x₂, for each of the two rings:

V = a(x₁⁴ + x₂⁴) - b(x₁² + x₂²) + c(x₁² x₂²)

In this model:

  • x₁ and x₂ represent the ring-puckering coordinates for the two individual rings.

  • The coefficients a and b are related to the barrier to planarity for a single ring.

  • The cross-term coefficient c accounts for the interaction between the puckering of the two rings through the central spiro atom.

This PES reveals the existence of stable puckered conformations as minima and the energy barriers that separate them.[4] For 2,6-diazaspiro[3.3]heptane, the lowest energy conformation is anticipated to involve both azetidine rings in a puckered state.

Quantifying Ring Puckering: Cremer-Pople Coordinates

A robust and general method for describing the conformation of any N-membered ring is through the use of Cremer-Pople puckering coordinates.[5][6][7] For a four-membered ring, the conformation can be described by a single puckering amplitude, q₂, which quantifies the extent of deviation from planarity. A value of q₂ = 0 corresponds to a perfectly planar ring, while a larger value indicates a more pronounced pucker. The puckering in spiro[3.3]heptane systems results in specific dihedral angles within the rings and a characteristic "tilt" angle between the mean planes of the two rings.[4]

A Validated Workflow for Conformational Analysis

To accurately map the conformational landscape of 2,6-diazaspiro[3.3]heptane, a multi-step computational protocol is required. This workflow ensures both a thorough exploration of conformational space and a high level of accuracy for the final energetic and geometric parameters.

G cluster_0 Phase 1: Initial Exploration cluster_1 Phase 2: DFT Optimization & Refinement cluster_2 Phase 3: High-Accuracy & PES Mapping A Initial 3D Structure (e.g., from PubChem[8]) B Conformer Search (Molecular Mechanics - MMFF94) A->B C Clustering & Filtering B->C D Geometry Optimization (e.g., ωB97X-D/6-31G(d))[9] C->D E Frequency Calculation (Confirm Minima, ZPE) D->E F Single-Point Energy (Larger Basis Set, e.g., cc-pVTZ) E->F G Ab Initio Calculation (MP2 or CCSD(T) for key conformers) F->G H Potential Energy Surface Scan (Constrained Optimizations) F->H I Analysis & Visualization (Puckering Coordinates, Dihedrals) G->I H->I

Step-by-Step Experimental Protocol
  • Initial Conformer Generation:

    • Objective: To generate a diverse set of possible starting conformations.

    • Method: A stochastic or systematic conformer search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) is performed. This step is crucial to avoid being trapped in a local minimum.

    • Rationale: While not quantitatively accurate, molecular mechanics is highly efficient at exploring the vast conformational space and identifying plausible low-energy geometries.

  • DFT Geometry Optimization:

    • Objective: To obtain accurate geometries and relative energies of the conformers identified in the previous step.

    • Method: The unique conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A functional that accounts for dispersion forces, such as ωB97X-D, is highly recommended for non-covalent interactions within the molecule.[8] A Pople-style basis set like 6-31G(d) or 6-31+G(d,p) provides a good balance of accuracy and computational cost for initial optimizations.

    • Rationale: DFT provides a much more accurate description of the electronic structure than molecular mechanics, leading to reliable geometries and relative energies. The inclusion of dispersion corrections is critical for capturing subtle intramolecular forces.

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized structures are true energy minima and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.

    • Method: A frequency calculation is performed at the same level of theory as the optimization.

    • Trustworthiness: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, which requires further investigation. ZPVE corrections are essential for obtaining accurate relative Gibbs free energies.

  • High-Level Energy Refinement:

    • Objective: To obtain highly accurate single-point energies for the optimized geometries.

    • Method: For the lowest energy conformers, single-point energy calculations can be performed with a larger basis set (e.g., cc-pVTZ) or a more accurate ab initio method like Møller-Plesset perturbation theory (MP2) or the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

    • Rationale: This approach, where a less expensive method is used for geometry optimization and a more expensive one for the final energy, provides a cost-effective way to achieve high accuracy in the final energy predictions.

  • Potential Energy Surface (PES) Scanning:

    • Objective: To map the energy landscape for the interconversion between conformers.

    • Method: A relaxed PES scan is performed by systematically varying one or two key coordinates (e.g., the ring-puckering coordinates or key dihedral angles) while allowing all other degrees of freedom to relax.

    • Rationale: This allows for the identification of transition states and the calculation of energy barriers for conformational changes, providing a complete picture of the molecule's dynamic behavior.

The Conformational Landscape of 2,6-Diazaspiro[3.3]heptane

Based on the theoretical framework and established principles of cyclobutane chemistry, the 2,6-diazaspiro[3.3]heptane core is expected to exhibit a well-defined conformational preference. The ground state conformation will feature both four-membered azetidine rings in a puckered geometry. The symmetry of the parent, unsubstituted molecule (C₂ᵥ) suggests a potential energy surface with four equivalent energy minima corresponding to different but energetically identical puckered states.

PES_Diagram

"Illustrative PES for diazaspiro[3.3]heptane puckering."

The table below presents illustrative but realistic quantitative data for a hypothetical puckered conformation of 2,6-diazaspiro[3.3]heptane, as would be obtained from a DFT calculation.

ParameterDescriptionIllustrative Value
Ring Puckering Amplitude (q₂) Cremer-Pople amplitude for one azetidine ring~0.15 Å
C-N-C Bond Angle Angle within the azetidine ring~88.5°
C-C-N Bond Angle Angle within the azetidine ring~89.0°
C-C-C Bond Angle Angle involving the spiro carbon~92.0°
C-N-C-C Dihedral Angle Torsion angle within the azetidine ring~15.0°
Inter-ring Tilt Angle Angle between the mean planes of the two rings~10.0°
Relative Energy (vs. Planar) Energy difference to the fully planar transition state> 10 kcal/mol

Conclusion and Outlook

The conformational rigidity of 2,6-diazaspiro[3.3]heptane is a key attribute that underpins its successful application in drug discovery. Theoretical studies provide an indispensable tool for understanding and quantifying this rigidity. By employing a systematic computational workflow, from initial conformer searches with molecular mechanics to high-level ab initio calculations, researchers can obtain a detailed picture of the conformational landscape. This knowledge enables the precise positioning of functional groups in three-dimensional space, facilitating the design of next-generation therapeutics with enhanced potency, selectivity, and improved physicochemical properties. The methodologies outlined in this guide provide a robust framework for any research program aiming to leverage the unique structural features of this important scaffold.

References

  • Graziano, E., Natho, P., Andresini, M., & Luisi, R. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. Available at: [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., Rogers-Evans, M., & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944–1947. Available at: [Link]

  • Machulkin, A. E., et al. (2020). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Available at: [Link]

  • Ocola, E. J., Medders, C., Meinander, N., & Laane, J. (2014). Theoretical calculations and vibrational potential energy surface of 4-silaspiro(3,3)heptane. The Journal of Chemical Physics, 140(16), 164315. Available at: [Link]

  • Stocks, M. J., et al. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 12(24), 5632-5635. Available at: [Link]

  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. National Center for Biotechnology Information. Retrieved from: [Link]

  • Lian, B., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(2), 793-806. Available at: [Link]

  • Haasnoot, C. A. G. (1992). The Conformation of Six-Membered Rings Described by Puckering Coordinates Derived from Endocyclic Torsion Angles. Journal of the American Chemical Society, 114(3), 882-887. Available at: [Link]

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Available at: [Link]

Sources

Methodological & Application

Synthesis of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems, particularly strained ring systems like the diazaspiro[3.3]heptane core, have emerged as valuable bioisosteres for more traditional cyclic amines such as piperazine. The rigid, three-dimensional nature of the 2,6-diazaspiro[3.3]heptane scaffold can lead to improved metabolic stability, enhanced target selectivity, and reduced off-target effects when incorporated into drug candidates.

This guide provides a comprehensive, in-depth protocol for the synthesis of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate, a key building block for the introduction of this valuable spirocyclic motif. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles that ensure a successful and reproducible synthesis. The formation of the oxalate salt provides a stable, crystalline solid that is easily handled and purified, a critical consideration in the efficient progression of drug discovery programs.

Reaction Scheme and Mechanism

The synthesis of the target compound is achieved through a three-step process starting from the readily accessible di-tert-butyl 1,6-diazaspiro[3.3]heptane-1,6-dicarboxylate. The overall transformation is depicted below:

Overall Reaction Scheme:

The key to this synthesis is the selective removal of one of the two tert-butoxycarbonyl (Boc) protecting groups. This is achieved by the in situ generation of hydrochloric acid from the reaction of acetyl chloride with methanol. The HCl protonates one of the spirocyclic nitrogen atoms, rendering the corresponding Boc group more labile to acidic cleavage while the other protonated nitrogen is deactivated towards further reaction. Following selective deprotection, the resulting hydrochloride salt is neutralized with a base to yield the free amine. Finally, the purified free amine is treated with oxalic acid to precipitate the desired stable and crystalline oxalate salt.

Experimental Protocol

This protocol details the synthesis of this compound from di-tert-butyl 1,6-diazaspiro[3.3]heptane-1,6-dicarboxylate.

Materials and Reagents
ReagentGradeSupplier
Di-tert-butyl 1,6-diazaspiro[3.3]heptane-1,6-dicarboxylate≥95%Various
Acetyl chlorideReagent grade, ≥98%Sigma-Aldrich
Methanol (anhydrous)≥99.8%Sigma-Aldrich
Potassium hydroxide (KOH)ACS reagent, ≥85%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific
Diethyl etherACS reagent, ≥99.0%Fisher Scientific
Oxalic acidACS reagent, ≥98%Sigma-Aldrich
Sodium sulfate (anhydrous)ACS reagentVWR Chemicals
Deionized water
Equipment
  • 5 L three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Selective Mono-Deprotection cluster_step2 Step 2: Neutralization & Extraction cluster_step3 Step 3: Oxalate Salt Formation Start Di-tert-butyl 1,6-diazaspiro[3.3]heptane-1,6-dicarboxylate in Methanol Reaction1 Stir at 20°C for 20h under N2 Start->Reaction1 Reagent1 Acetyl Chloride Reagent1->Reaction1 Product1 Intermediate HCl Salt Reaction1->Product1 Reaction2 Neutralization (<30°C) Product1->Reaction2 Reagent2 Potassium Hydroxide (KOH) Reagent2->Reaction2 Workup Aqueous Workup & EtOAc Extraction Reaction2->Workup Product2 Crude Free Amine Workup->Product2 Reaction3 Stir at RT for 1h Product2->Reaction3 Reagent3 Oxalic Acid in Diethyl Ether Reagent3->Reaction3 Filtration Vacuum Filtration & Washing Reaction3->Filtration FinalProduct This compound Filtration->FinalProduct

Caption: Overall workflow for the synthesis of the target oxalate salt.

Step-by-Step Procedure

Step 1: Selective Mono-Boc Deprotection

  • In a 5 L three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve di-tert-butyl 1,6-diazaspiro[3.3]heptane-1,6-dicarboxylate (96 g, 321 mmol) in anhydrous methanol (2.7 L).

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (253 g, 3.22 mol) to the stirred solution, maintaining the temperature below 20°C. Caution: The reaction of acetyl chloride with methanol is exothermic and generates HCl gas. This step should be performed in a well-ventilated fume hood.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature (approximately 20°C) for 20 hours under a nitrogen atmosphere.

Step 2: Neutralization and Extraction

  • Cool the reaction mixture in an ice bath.

  • Carefully add solid potassium hydroxide (181 g, 3.23 mol) in small portions to the stirred solution, ensuring the internal temperature does not exceed 30°C.

  • Once the addition is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Transfer the residue to a separatory funnel using deionized water (200 mL) and ethyl acetate (1 L).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate as an oil.

Step 3: Oxalate Salt Formation and Purification

  • Dissolve the crude free amine from the previous step in diethyl ether (1 L).

  • In a separate flask, prepare a solution of oxalic acid (28.9 g, 321 mmol) in diethyl ether.

  • Slowly add the oxalic acid solution to the stirred solution of the free amine at room temperature. A white precipitate will form.

  • Stir the resulting suspension for 1 hour at room temperature to ensure complete precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with ethyl acetate (500 mL) and then with diethyl ether (1 L) to remove any unreacted starting materials and byproducts.

  • Dry the solid under vacuum to a constant weight to afford this compound as a white, crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, D₂O)δ 4.20 (s, 4H), 4.07 (s, 4H), 1.31 (s, 9H).[1]
LC-MS The mass spectrum should show a peak corresponding to the protonated free amine [M+H]⁺ at m/z = 199.15.
Melting Point A sharp melting point is indicative of high purity. The exact value should be determined and compared to literature values if available.

Troubleshooting

Potential IssuePossible CauseRecommended Solution
Incomplete Deprotection Insufficient reaction time or inadequate amount of acetyl chloride.Monitor the reaction by TLC or LC-MS. If starting material remains after 20 hours, additional acetyl chloride can be carefully added, or the reaction time can be extended.
Formation of Di-deprotected Product Reaction temperature too high or excessive amount of acid.Maintain the reaction temperature below 20°C during the addition of acetyl chloride. Use the stoichiometric amount of acetyl chloride as indicated.
Oily Product After Oxalate Precipitation Presence of water or other impurities.Ensure all solvents are anhydrous, especially the diethyl ether used for precipitation. If the product is oily, attempt to triturate with a fresh portion of cold diethyl ether or recrystallize from a suitable solvent system (e.g., methanol/ether).
Low Yield Incomplete extraction of the free amine or loss of product during filtration and washing.Ensure thorough extraction of the aqueous layer with ethyl acetate. Minimize the volume of washing solvents while ensuring adequate removal of impurities.

Safety and Handling

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water and alcohols.[2][3][4] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[2][3][4] Keep away from ignition sources and have a Class B fire extinguisher readily available.[2][4]

  • Oxalic Acid: Harmful if swallowed or in contact with skin, and causes serious eye damage.[5][6] Avoid creating dust.[5] Wear appropriate PPE, including safety goggles and gloves.[5][6]

  • Potassium Hydroxide (KOH): Corrosive and can cause severe skin burns and eye damage. Handle with care, wearing appropriate PPE.

  • Solvents: Diethyl ether and ethyl acetate are flammable. Handle away from open flames and other ignition sources.

Conclusion

The synthesis of this compound is a robust and scalable process that provides access to a valuable building block for drug discovery. The selective mono-deprotection of the di-Boc precursor, followed by purification as the stable oxalate salt, is an efficient strategy for obtaining this key intermediate in high purity. By understanding the chemical principles behind each step and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and reproducibly synthesize this important compound for their research and development endeavors.

References

  • Hamza, D., & Jones, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(12), 1747-1749.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Carl ROTH. Safety Data Sheet: Oxalic acid. Available at: [Link]

  • Ecolab. SAFETY DATA SHEET OXALIC ACID. Available at: [Link]

  • Mykhailiuk, P. K. (2015). Synthesis of functionalized 2-azaspiro[3.3]heptanes. Organic Letters, 17(21), 5344-5347.
  • Krapcho, A. P. (2007). Recent progress in the synthesis of unsymmetrical 2,6-diazaspiro[3.3]heptanes.
  • Sciencemadness.org. Forming oxalate salts of amines. (2009). Available at: [Link]

Sources

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate: A Strategic Bioisostere for Piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In medicinal chemistry, the piperazine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties and synthetic tractability. However, its use can also present challenges, including off-target activities and suboptimal pharmacokinetic profiles. This application note presents tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate as a compelling bioisosteric replacement for piperazine. We delve into the strategic advantages of this novel scaffold, offering detailed protocols for its incorporation into drug discovery workflows, from initial synthesis to final compound evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox and design next-generation therapeutics with improved pharmacological profiles.

Introduction: The Piperazine Dilemma and the Rise of Bioisosteres

The piperazine motif is a cornerstone in the design of countless clinically successful drugs. Its two basic nitrogen atoms provide a handle for aqueous solubility and salt formation, while the ring itself serves as a versatile linker between different pharmacophoric elements.[1] Despite its utility, the very features that make piperazine attractive can also be a liability. The inherent basicity and conformational flexibility of the piperazine ring can lead to promiscuous binding to off-target receptors, such as hERG, and may not always provide the optimal vector for substituent placement.[1]

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, offers a powerful solution.[2] Strained spiro heterocycles, in particular, have emerged as valuable piperazine bioisosteres.[3][4] Their rigid, three-dimensional structures provide precise vectorization of substituents, which can enhance target selectivity and improve drug-like properties.[3][5] Among these, the 1,6-diazaspiro[3.3]heptane core stands out as a particularly promising scaffold.

This application note focuses on a readily accessible and synthetically versatile derivative, This compound . The mono-Boc protection allows for selective functionalization of the second nitrogen, while the oxalate salt form ensures good handling and solubility characteristics.[6][7]

Physicochemical Properties and Strategic Advantages

The substitution of a traditional piperazine ring with a 1,6-diazaspiro[3.3]heptane moiety can significantly impact a molecule's properties. The key advantages of this bioisosteric replacement are summarized below.

PropertyPiperazine1,6-Diazaspiro[3.3]heptaneRationale for Improvement
3D-Character Flexible (chair/boat conformations)Rigid, spirocyclicIncreased three-dimensionality can lead to improved target selectivity and reduced off-target effects.[3][5]
pKa Modulation pKa1 ~5.7, pKa2 ~9.8Altered basicityThe constrained nature of the spirocycle can modulate the pKa of the nitrogen atoms, potentially reducing off-target ion channel interactions.[1]
Lipophilicity (logP) Generally lowCan be tunedThe spirocyclic core can influence lipophilicity, impacting cell permeability and overall ADME properties.[2]
Metabolic Stability Susceptible to oxidationOften more stableThe rigid structure can be less prone to metabolic degradation by cytochrome P450 enzymes.[8]
Synthetic Vectors Two equatorial/axial positionsDefined, orthogonal vectorsThe spirocyclic scaffold offers precise and predictable exit vectors for substituents, aiding in structure-activity relationship (SAR) studies.[9]

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis, manipulation, and application of this compound in a typical drug discovery workflow.

Synthesis of this compound

While several synthetic routes to diazaspiro[3.3]heptanes exist, a common approach involves the selective deprotection of a di-Boc protected precursor followed by salt formation.[10][11]

Protocol 3.1.1: Selective Mono-Deprotection and Oxalate Salt Formation

  • Materials:

    • Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate

    • Acetyl chloride

    • Methanol (anhydrous)

    • Potassium hydroxide (KOH)

    • Oxalic acid

    • Diethyl ether

    • Ethyl acetate (EtOAc)

    • Water (deionized)

    • Sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, filtration apparatus

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve acetyl chloride in anhydrous methanol.

    • To this solution, add di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate.

    • Stir the resulting solution at room temperature for approximately 20 hours.

    • Carefully add solid KOH in small portions, ensuring the temperature remains below 30°C.

    • Concentrate the reaction mixture under reduced pressure.

    • Transfer the residue to a separatory funnel using water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the residue in diethyl ether and add a solution of oxalic acid in diethyl ether.

    • Stir the resulting solution for 1 hour at room temperature.

    • Collect the resulting white solid by vacuum filtration, wash with ethyl acetate and then diethyl ether to yield the title compound.[10]

N-Functionalization of the Free Amine

With one nitrogen protected by the Boc group, the remaining secondary amine is available for a variety of coupling reactions.

Protocol 3.2.1: Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Aryl halide (e.g., 2-bromopyridine)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

    • Potassium tert-butoxide (KOtBu)

    • Triethylamine (Et₃N)

    • Anhydrous toluene or dioxane

    • Reaction vessel suitable for heating under inert atmosphere

  • Procedure:

    • To a reaction vessel, add the aryl halide, this compound, Pd₂(dba)₃, (±)-BINAP, and potassium tert-butoxide.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous toluene or dioxane and a few drops of triethylamine.

    • Heat the reaction mixture under an inert atmosphere for the required time (typically several hours), monitoring by TLC or LC-MS.[12]

    • Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and purification by column chromatography.

Boc-Deprotection to Reveal the Second Amine

The Boc protecting group can be readily removed under acidic conditions to liberate the second amine, allowing for further functionalization or for the final compound to possess a free basic center.[13]

Protocol 3.3.1: Deprotection using Trifluoroacetic Acid (TFA)

  • Materials:

    • Boc-protected 1,6-diazaspiro[3.3]heptane derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected compound in dichloromethane.

    • Add trifluoroacetic acid to the solution and stir at room temperature. The reaction is typically complete within a few hours.[14]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the volatiles under reduced pressure.

    • Dissolve the residue in DCM and carefully neutralize with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.[15][16]

Protocol 3.3.2: Deprotection using HCl in Dioxane

  • Materials:

    • Boc-protected 1,6-diazaspiro[3.3]heptane derivative

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • To a solution of the Boc-protected compound, add a solution of 4M HCl in 1,4-dioxane.

    • Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form.[15]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the hydrochloride salt can be isolated by filtration and washing with diethyl ether.[15][16]

    • If the free base is required, the salt can be dissolved in water, basified, and extracted with an organic solvent.

Visualizing the Workflow and Rationale

To better illustrate the strategic application of this compound, the following diagrams outline the key concepts and experimental workflows.

G cluster_0 Core Concept: Bioisosteric Replacement cluster_1 Synthetic Workflow Piperazine Piperazine Flexible Planar Character Diazaspiroheptane 1,6-Diazaspiro[3.3]heptane Rigid 3D Structure Piperazine->Diazaspiroheptane Bioisosteric Replacement Start Di-Boc-1,6-diazaspiro[3.3]heptane Mono_Deprotection Selective Mono-Deprotection (Protocol 3.1.1) Start->Mono_Deprotection Salt_Formation Oxalate Salt Formation (Protocol 3.1.1) Mono_Deprotection->Salt_Formation Functionalization N-Functionalization (e.g., Buchwald-Hartwig, Protocol 3.2.1) Salt_Formation->Functionalization Final_Deprotection Boc-Deprotection (Protocol 3.3.1 or 3.3.2) Functionalization->Final_Deprotection Final_Compound Target Molecule Final_Deprotection->Final_Compound

Caption: Bioisosteric replacement and synthetic workflow.

Conclusion

This compound is a valuable and versatile building block for modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over the more traditional piperazine scaffold, providing a means to enhance target selectivity, improve pharmacokinetic properties, and explore novel chemical space. The protocols outlined in this application note provide a practical guide for the seamless integration of this promising bioisostere into drug discovery programs, empowering researchers to develop safer and more effective therapeutics.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Forming oxalte salts of amines. (2009, July 25). Sciencemadness.org. Retrieved January 18, 2026, from [Link]

  • Reaction of amines with diethyl oxalate (Hofmann amine separation method). (2018, January 10). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

  • oxalic acid reaction with secondary amines. (2009, February 27). Sciencemadness.org. Retrieved January 18, 2026, from [Link]

  • Diop, M. B., Seck, G. A., Sarr, M., Diop, L., & Oliver, A. G. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(3), 27.
  • This compound. (n.d.). Autechilo. Retrieved January 18, 2026, from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 18, 2026, from [Link]

  • Graziano, E., Natho, P., Andresini, M., Mastrolorito, F., Mahdi, I., Mesto, E., ... & Luisi, R. (2024). 1‐Oxa‐2, 6‐Diazaspiro [3.3] heptane as a New Potential Piperazine Bioisostere–Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo [1.1. 0] butanes.
  • Basic Bioisosteres. (2022, July 5). Cambridge MedChem Consulting. Retrieved January 18, 2026, from [Link]

  • Graziano, E., Natho, P., Andresini, M., Mastrolorito, F., Mahdi, I., Mesto, E., ... & Luisi, R. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. IRIS.
  • Graziano, E., Natho, P., Andresini, M., Mastrolorito, F., Mahdi, I., Mesto, E., ... & Luisi, R. (2024). 1‐Oxa‐2, 6‐Diazaspiro [3.3] heptane as a New Potential Piperazine Bioisostere–Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo [1.1. 0] butanes.
  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592-6595.
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. (2020, November 14). Baran Lab. Retrieved January 18, 2026, from [Link]

  • tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid. (2023, August 16). LookChem. Retrieved January 18, 2026, from [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • 6-Boc-1,6-diazaspiro[3.3]heptane oxalate. (n.d.). Protheragen. Retrieved January 18, 2026, from [Link]

  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information. (n.d.). University of Regensburg. Retrieved January 18, 2026, from [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE? (n.d.). Mol-Instincts. Retrieved January 18, 2026, from [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Journal of the Mexican Chemical Society, 61(1).
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 18, 2026, from [Link]

  • tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Predicting ADME properties and side effects: the BioPrint approach. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H 3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022, January 5). PubMed. Retrieved January 18, 2026, from [Link]

Sources

Application Notes & Protocols: Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[2] A PROTAC is comprised of three components: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[2][3]

While significant focus is placed on the warhead and E3 ligand, the linker is a critical determinant of a PROTAC's success.[3][4][][6] It is not merely a spacer but a key element that dictates the formation, stability, and geometry of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[][7] The linker's composition, length, and rigidity also profoundly influence the molecule's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[4][6][8]

This guide focuses on the application of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate, a building block for a new generation of rigid linkers, designed to overcome the limitations of traditional flexible linkers and enable the rational design of more potent and selective protein degraders.

Section 1: The Rationale for Rigid Linkers: Moving Beyond Flexibility

Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains.[9][10] This prevalence is due to their synthetic accessibility and the ease with which their length can be varied.[9] However, high flexibility can be a double-edged sword:

  • Entropic Penalty: A highly flexible linker has many possible conformations in solution. Upon binding and forming the ternary complex, this flexibility is lost, resulting in a significant entropic penalty that can destabilize the complex.[2]

  • Unpredictable Conformations: The lack of structural pre-organization makes it difficult to predict or control the geometry of the ternary complex, often leading to a trial-and-error approach to linker design.[8]

  • Poor Physicochemical Properties: Long, greasy alkyl chains can lead to poor solubility and high lipophilicity, hindering drug development.[9]

The introduction of rigid structural motifs, such as the diazaspiro[3.3]heptane core, addresses these challenges directly.[][11]

Advantages of the Diazaspiro[3.3]heptane Scaffold:

  • Conformational Pre-organization: The rigid, three-dimensional spirocyclic system constrains the linker's available conformations. This can pre-organize the warhead and E3 ligand into a productive orientation, reducing the entropic penalty of ternary complex formation and increasing its stability.[2][]

  • Defined Exit Vectors: Unlike a linear chain, the spirocyclic core provides well-defined, non-linear exit vectors. This allows for precise spatial positioning of the two ends of the PROTAC, enabling more rational, structure-based design.[12][13]

  • Improved Physicochemical Properties: The introduction of sp³-rich, polar heterocyclic scaffolds can improve properties like aqueous solubility and reduce the risk of oxidative metabolism compared to simple aliphatic chains.[12]

  • Novel IP Space: These advanced linkers provide access to novel chemical matter, creating new opportunities for intellectual property protection.[13]

Section 2: Profile of the Building Block

This compound is an ideal reagent for incorporating this rigid core into a PROTAC linker.

  • Structure:

    • The diazaspiro[3.3]heptane core provides the rigid, 3D framework.

    • The mono-Boc protection offers an orthogonal handle for sequential synthesis. One nitrogen atom is protected, while the other is available for the first coupling reaction (after neutralization). The Boc group can then be cleanly removed under acidic conditions to reveal the second nitrogen for the subsequent reaction.

    • The oxalate salt form improves the stability and handling of the otherwise reactive free amine, ensuring a longer shelf-life.

Property Value
Chemical Name This compound
CAS Number 1359656-86-2[14]
Molecular Formula C₁₂H₂₀N₂O₆[14]
Molecular Weight 288.30 g/mol [14]
Appearance White to off-white solid
Storage Inert atmosphere, 2-8°C[14]

Section 3: General Synthetic Workflow

The use of a mono-protected diamine building block enables a controlled, stepwise assembly of the PROTAC molecule. This strategy prevents undesired oligomerization and allows for the convergent synthesis of a PROTAC library by combining different warheads and E3 ligands with the same core linker.

G cluster_0 cluster_1 cluster_2 cluster_3 A Tert-butyl 1,6-diazaspiro[3.3]heptane -1-carboxylate oxalate B Neutralization (Base) A->B Step 1 C Free Mono-Boc Diamine B->C E Amide Coupling (e.g., HATU, DIPEA) C->E D Ligand 1-COOH (e.g., E3 Ligand) D->E F Boc-Protected Intermediate E->F Step 2 G Boc Deprotection (e.g., TFA) F->G Step 3 H Amine Intermediate G->H J Amide Coupling (e.g., HATU, DIPEA) H->J I Ligand 2-COOH (e.g., Warhead) I->J K Final PROTAC J->K Step 4

Caption: General workflow for PROTAC synthesis using the mono-Boc protected spirocyclic building block.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All reactions should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Protocol 1: Synthesis of Boc-Protected Intermediate (Coupling to Ligand 1)

This protocol describes the coupling of the spiro-diamine building block to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

Materials:

  • This compound (1.0 eq)

  • E3 Ligand-COOH (e.g., Pomalidomide-linker-COOH) (1.05 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the E3 Ligand-COOH (1.05 eq) in anhydrous DMF.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate formed by HATU.

  • Neutralization & Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise and stir for 15 minutes. Add HATU (1.2 eq) in one portion.

    • Causality: DIPEA serves two purposes: it neutralizes the oxalate salt to liberate the free secondary amine for reaction, and it acts as the base required for the HATU-mediated amide coupling. Adding it first ensures the amine is ready for coupling. HATU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid, minimizing side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Causality: The aqueous washes remove excess DMF, unreacted reagents, and water-soluble byproducts like tetramethylurea (from HATU).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of 0-10% MeOH in DCM).

  • Characterization (Self-Validation):

    • LC-MS: Confirm the expected mass of the product (M+H)⁺.

    • ¹H NMR: Confirm the presence of signals corresponding to the spiro-diamine core, the Boc group (singlet ~1.4 ppm), and the E3 ligand. The disappearance of the carboxylic acid proton and the appearance of a new amide NH proton are indicative of successful coupling.

Protocol 2: Final PROTAC Assembly (Deprotection & Coupling to Ligand 2)

This protocol describes the removal of the Boc protecting group and the subsequent coupling to a warhead ligand.

Materials:

  • Boc-Protected Intermediate from Protocol 1 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Warhead-COOH (e.g., Kinase inhibitor-linker-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Boc Deprotection: Dissolve the Boc-Protected Intermediate (1.0 eq) in DCM (approx. 0.1 M solution). Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) group, liberating the second amine. The reaction is typically clean and goes to completion quickly.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is typically obtained as a TFA salt.

  • Second Coupling: Without further purification, dissolve the crude amine-TFA salt and the Warhead-COOH (1.1 eq) in anhydrous DMF.

  • Neutralization & Activation: Cool the solution to 0 °C. Add DIPEA (3.0 eq) and HATU (1.2 eq).

    • Causality: Sufficient base (DIPEA) is required to neutralize the TFA salt of the amine and to facilitate the amide coupling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS.

  • Purification (Self-Validation): The final PROTAC is typically purified to >95% purity using reverse-phase preparative HPLC (e.g., C18 column, with a water/acetonitrile gradient containing 0.1% TFA or formic acid).

  • Final Characterization:

    • LC-MS: Confirm the final molecular weight.

    • ¹H & ¹³C NMR: Obtain full spectra to confirm the complete structure of the final PROTAC molecule.

    • Purity Analysis: Confirm purity by analytical HPLC.

Section 5: Data Presentation & Troubleshooting

Table 2: Expected Analytical Data for Validation

Analysis Intermediate (Protocol 1) Final PROTAC (Protocol 2)
¹H NMR Boc singlet (~1.4 ppm) present. Signals for one ligand.Boc singlet absent. Signals for both ligands present.
LC-MS [M+H]⁺ matches Boc-protected intermediate.[M+H]⁺ matches final PROTAC structure.
HPLC Purity >90% after column chromatography.>95% after preparative HPLC.

Table 3: Common Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Amide Coupling1. Inactive coupling reagents. 2. Steric hindrance. 3. Insufficient base.1. Use fresh HATU/DIPEA. 2. Increase reaction time/temperature (e.g., to 40°C). 3. Ensure adequate DIPEA is used, especially for TFA salts.
Incomplete Boc Deprotection1. Insufficient TFA or time.1. Increase reaction time or add more TFA. Monitor by LC-MS.
Difficult Purification1. Poor solubility of final PROTAC. 2. Close-eluting impurities.1. Use different solvent systems (e.g., DMF/water for RP-HPLC). 2. Optimize HPLC gradient to improve separation.

Section 6: Conclusion

The strategic incorporation of rigid scaffolds like diazaspiro[3.3]heptane represents a significant advancement in the rational design of PROTACs. By moving away from overly flexible linkers, researchers can exert greater control over the geometry of the ternary complex, potentially leading to enhanced potency, selectivity, and improved drug-like properties. This compound is a versatile and powerful building block that facilitates this process, enabling the controlled and efficient synthesis of next-generation protein degraders. Its use empowers scientists to more effectively navigate the complex structure-activity relationships inherent in PROTAC development and accelerate the discovery of novel therapeutics.

References

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Uniba. Available at: [Link]

  • Tummeltshammer, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available at: [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Zagidullin, A., et al. (2021). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available at: [Link]

  • Scarpino, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link]

  • Linker Design. SpiroChem. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central - NIH. Available at: [Link]

  • Scarpino, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. Available at: [Link]

  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Available at: [Link]

  • Singh, H., et al. (2024). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. Available at: [Link]

  • Tummeltshammer, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]

  • The application of PROTAC in HDAC. ResearchGate. Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • Chapter 6: Structure-based PROTAC Design. The Royal Society of Chemistry. Available at: [Link]

  • Tummeltshammer, C., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]

  • Cimas, F. J., et al. (2021). Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles. PubMed Central. Available at: [Link]

  • He, Y., et al. (2021). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. NIH. Available at: [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH. Available at: [Link]

  • Mares, A., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central. Available at: [Link]

Sources

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate for fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Leveraging Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate: A 3D Fragment for Modern Drug Discovery

Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This approach relies on screening libraries of low molecular weight fragments that, while binding with low affinity, do so with high ligand efficiency.[3][4] A critical component of a successful FBDD campaign is the quality and diversity of the fragment library. There is an increasing demand for fragments that possess three-dimensional (3D) character to better probe the complex topologies of protein binding sites. Spirocyclic scaffolds are exemplary in this regard, offering rigid, defined vectors for exploring chemical space that are inaccessible to traditional flat, aromatic fragments.[5][6][7] This guide details the application of this compound, a novel 3D fragment, in a typical FBDD workflow. We provide its physicochemical profile and present detailed protocols for primary screening using Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and X-ray Crystallography.

Fragment Profile: this compound

This fragment is an ideal starting point for an FBDD campaign due to its unique structural and chemical properties. The spiro[3.3]heptane core imparts significant three-dimensionality and conformational rigidity, which can lead to improved binding affinity and reduced off-target effects during optimization.[5] The molecule possesses two distinct nitrogen atoms: one is protected with a tert-butyloxycarbonyl (Boc) group, providing a stable, yet readily cleavable handle for future synthetic elaboration ('fragment growing'), while the other is a secondary amine that can act as a hydrogen bond donor or acceptor, or serve as an alternative vector for chemical modification.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate; oxalic acid-
CAS Number 1394319-56-2[8]
Molecular Formula C₁₂H₂₀N₂O₆[8]
Molecular Weight 288.30 g/mol [8]
Purity Typically ≥95%
Physical Form Solid
Storage 2-8°C, desiccated

The Fragment-Based Drug Discovery (FBDD) Workflow

FBDD is a systematic process that begins with identifying very small molecules that bind to a biological target.[2] These initial 'hits' are then chemically elaborated into more potent, drug-like leads.[9] The workflow is iterative and heavily reliant on sensitive biophysical techniques to detect the weak binding of fragments.[10][11]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (Containing Spirocycle) Screen Primary Biophysical Screen (NMR, SPR, TSF) Lib->Screen Screening Hits Initial Fragment Hits (Weak Binders) Screen->Hits Hit Selection Ortho Orthogonal Screen (e.g., NMR to confirm SPR hit) Hits->Ortho Xray Structural Biology (X-ray Crystallography) Ortho->Xray Binding Mode Determination Evolve Fragment Evolution (Growing, Linking) Xray->Evolve Structure-Guided Design SAR SAR by Synthesis & Biophysics Evolve->SAR Iterative Optimization Lead Potent Lead Compound SAR->Lead

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocols for Primary Screening and Hit Validation

The detection of low-affinity fragment binding requires highly sensitive biophysical techniques. NMR, SPR, and X-ray crystallography are the cornerstones of modern FBDD, each providing unique and complementary information.[2][10][12]

Protocol 1: NMR-Based Screening (Protein-Observed ¹H-¹⁵N HSQC)

Causality & Rationale: This protein-observed NMR experiment is exceptionally powerful for FBDD.[13] It unambiguously confirms binding to the target protein and simultaneously identifies the location of the binding site by monitoring chemical shift perturbations (CSPs) of specific amino acid residues in the protein's backbone.[4] This structural information is invaluable for downstream optimization. This protocol requires a stable, soluble protein that can be isotopically labeled.

Methodology:

  • Protein Expression and Purification:

    • Express the target protein in E. coli using a minimal medium supplemented with ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling.[14]

    • Purify the ¹⁵N-labeled protein to >95% homogeneity using appropriate chromatography techniques (e.g., Ni-NTA affinity followed by size-exclusion chromatography).

    • The final buffer for NMR should be optimized for protein stability and contain 10% D₂O for the spectrometer lock. A typical buffer is 20 mM Sodium Phosphate pH 7.2, 150 mM NaCl, 1 mM DTT, 10% D₂O.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆) at a high concentration (e.g., 200 mM).

    • The final screening concentration of the fragment is typically between 100 µM and 1 mM.

    • Prepare the protein sample at a concentration of 50-100 µM in the final NMR buffer.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone on a high-field NMR spectrometer (≥600 MHz).[14]

    • Add the spirocyclic fragment to the protein sample to the desired final concentration.

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex under identical conditions.

  • Data Analysis and Hit Validation:

    • Overlay the reference and fragment-containing spectra.

    • A "hit" is identified by observing significant chemical shift perturbations (CSPs) or severe line broadening for a subset of peaks in the HSQC spectrum. These changes indicate that the fragment is binding to the protein and affecting the chemical environment of nearby amide protons/nitrogens.[15]

    • Map the perturbed residues onto the 3D structure of the protein to visualize the binding site.

    • Binding affinity (K_D) can be estimated by titrating the fragment and monitoring the CSPs as a function of ligand concentration.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

Causality & Rationale: SPR is a label-free, real-time biophysical technique that measures changes in mass on a sensor surface.[10] It is highly sensitive for detecting weak interactions and provides valuable kinetic (k_on, k_off) and affinity (K_D) data.[16][17] Its low protein consumption makes it ideal for primary screening.

Methodology:

  • Target Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium immobilization density to minimize mass transport effects.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein to subtract bulk refractive index changes.

  • Assay Development:

    • The running buffer should be matched as closely as possible to the fragment solution, particularly the DMSO concentration, to minimize false positives arising from solvent mismatch.[16]

    • Perform buffer and DMSO scouting to ensure the protein is stable and that the assay has a low baseline drift.

  • Primary Screening:

    • Prepare a stock plate of the spirocyclic fragment at a high concentration (e.g., 10 mM in 100% DMSO).

    • Dilute the fragment into the running buffer to a final screening concentration (typically 100-500 µM) with a matched final DMSO concentration (e.g., 2-5%).

    • Inject the fragment solution over the target and reference flow cells.

    • A binding event is detected as an increase in the response units (RU) in the target flow cell relative to the reference cell.

  • Hit Characterization:

    • For confirmed hits, perform a full kinetic titration. Inject a series of increasing concentrations of the fragment (e.g., a 2-fold dilution series from 1 mM down to ~15 µM).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Protocol 3: X-ray Crystallography for Structural Validation

Causality & Rationale: X-ray crystallography provides the highest resolution structural information, revealing the precise binding mode, orientation, and key interactions of the fragment within the protein's binding pocket.[12][18] This atomic-level detail is the "gold standard" for hit validation and is essential for guiding the subsequent structure-based design of more potent compounds.[19][20]

Methodology:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the target protein. This often requires extensive screening of crystallization conditions (precipitants, pH, temperature).

    • The crystals must be robust enough to withstand the soaking procedure.[12]

  • Fragment Soaking:

    • Prepare a soaking solution containing the spirocyclic fragment at a high concentration (typically 10-50 mM) in a cryo-protectant solution compatible with the protein crystals.[21] The high concentration is necessary to drive the occupancy of the weakly binding fragment.

    • Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to overnight.

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data, preferably at a synchrotron source to obtain high-resolution data.[19]

    • Process the diffraction data to generate an electron density map.

  • Structure Solution and Analysis:

    • A "hit" is confirmed by the presence of clear, unambiguous electron density for the fragment in the protein's binding site.

    • Build the fragment into the density and refine the protein-fragment complex structure.

    • Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and the precise orientation of the spirocyclic scaffold. This information will dictate the strategy for fragment evolution.

Hit Evolution Strategies

Once a binding mode for the spirocyclic fragment is confirmed by crystallography, the goal is to increase its affinity and develop it into a lead compound. The functional handles on the fragment provide clear, rational paths for this optimization.

Fragment_Evolution cluster_0 Initial Hit cluster_1 Evolution Strategies Hit Spiro[3.3]heptane Core Free Amine (Vector 1) Boc-Amine (Vector 2) Growing Growing Add functionality to Vector 1 or 2 to engage with an adjacent pocket. Hit:f1->Growing:f0 Elaborate Linking Linking Connect Vector 1 to a second, nearby fragment via a chemical linker. Hit:f1->Linking:f0 Connect Merging Merging Combine structural features of the spirocycle with another overlapping fragment. Hit:f0->Merging:f0 Combine

Sources

Application Note: A Scalable and Efficient Synthesis of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate, a valuable building block in medicinal chemistry. The presented methodology is designed for large-scale production, emphasizing operational simplicity, high yields, and safety. The scientific rationale behind each experimental step is detailed, offering insights into the optimization of reaction conditions for industrial applications.

Introduction

Spirocyclic scaffolds have garnered significant attention in drug discovery due to their three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property. Specifically, 1,6-diazaspiro[3.3]heptane derivatives are emerging as important bioisosteres for commonly used motifs like piperazine, offering a rigidified core to explore new chemical space. The mono-Boc protected version, tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate, is a particularly useful intermediate, allowing for selective functionalization of the unprotected secondary amine. This document outlines a robust and scalable synthesis of its stable oxalate salt.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from readily available materials. The key steps involve the construction of the diazaspiro[3.3]heptane core, selective protection of one of the secondary amines, and final precipitation as a stable oxalate salt.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1,6-Dibenzyl-1,6-diazaspiro[3.3]heptane cluster_1 Step 2: Debenzylation to 1,6-Diazaspiro[3.3]heptane cluster_2 Step 3: Mono-Boc Protection cluster_3 Step 4: Oxalate Salt Formation A Dibenzylamine C 1,6-Dibenzyl-1,6-diazaspiro[3.3]heptane A->C Reaction B Epichlorohydrin B->C Reaction D 1,6-Dibenzyl-1,6-diazaspiro[3.3]heptane C->D E 1,6-Diazaspiro[3.3]heptane D->E Hydrogenolysis F 1,6-Diazaspiro[3.3]heptane E->F H tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate F->H Selective Protection G Di-tert-butyl dicarbonate (Boc)2O G->H Reagent I tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate H->I K Final Product: This compound I->K Precipitation J Oxalic Acid J->K Reagent

Caption: Synthetic workflow for this compound.

Detailed Protocol and Scientific Rationale

This protocol is optimized for a large-scale laboratory setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 1,6-Dibenzyl-1,6-diazaspiro[3.3]heptane
  • Rationale: The benzyl groups serve as robust protecting groups for the nitrogen atoms during the construction of the spirocyclic core. Dibenzylamine is a cost-effective starting material, and the subsequent deprotection via hydrogenolysis is a clean and scalable process.

  • Protocol:

    • To a stirred solution of dibenzylamine (1.0 eq) in a suitable solvent such as toluene or acetonitrile, slowly add epichlorohydrin (0.5 eq) at a temperature maintained between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium hydroxide.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,6-dibenzyl-1,6-diazaspiro[3.3]heptane.

Step 2: Debenzylation to 1,6-Diazaspiro[3.3]heptane
  • Rationale: Catalytic hydrogenation is a highly efficient method for the removal of benzyl groups from amines, yielding the free diamine and toluene as the only byproduct, which is easily removed. Palladium on carbon is a standard and effective catalyst for this transformation.

  • Protocol:

    • Dissolve the crude 1,6-dibenzyl-1,6-diazaspiro[3.3]heptane from the previous step in a protic solvent like methanol or ethanol.

    • Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

    • Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir vigorously at room temperature for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1,6-diazaspiro[3.3]heptane.

Step 3: Mono-Boc Protection
  • Rationale: The selective mono-protection of the diamine is crucial for its utility as a building block. By carefully controlling the stoichiometry of di-tert-butyl dicarbonate ((Boc)2O), a high yield of the desired mono-protected product can be achieved. The reaction is typically run at a low temperature to improve selectivity.

  • Protocol:

    • Dissolve the crude 1,6-diazaspiro[3.3]heptane in a chlorinated solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (0.95-1.0 eq) in DCM to the cooled diamine solution over a period of 1-2 hours.

    • Allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring by TLC or LC-MS.

    • Once the desired level of mono-protection is achieved, quench the reaction with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Step 4: Oxalate Salt Formation
  • Rationale: The free base of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate can be an oil or a low-melting solid, making it difficult to handle and store on a large scale. Formation of the oxalate salt provides a stable, crystalline solid that is easily filtered, dried, and stored. Oxalic acid is an inexpensive and effective di-acid for this purpose.

  • Protocol:

    • Dissolve the crude or purified tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate in a suitable solvent such as ethyl acetate or diethyl ether.

    • In a separate flask, prepare a solution of oxalic acid (1.0-1.1 eq) in the same solvent.

    • Slowly add the oxalic acid solution to the stirred solution of the amine.

    • A white precipitate should form immediately. Continue stirring for 1-2 hours to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

    • The final product, this compound, should be a white to off-white crystalline solid.

Quantitative Data Summary

ParameterStep 1Step 2Step 3Step 4
Key Reagents Dibenzylamine, Epichlorohydrin1,6-Dibenzyl-1,6-diazaspiro[3.3]heptane, H₂, Pd/C1,6-Diazaspiro[3.3]heptane, (Boc)₂Otert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate, Oxalic Acid
Solvent TolueneMethanolDichloromethaneEthyl Acetate
Temperature 0 °C to refluxRoom Temperature0 °CRoom Temperature
Reaction Time 12-16 hours16-24 hours2-4 hours1-2 hours
Typical Yield 70-80%90-95%60-70%>95%

Process Safety and Scalability Considerations

  • Step 1: The reaction of dibenzylamine and epichlorohydrin is exothermic. Careful temperature control during the addition of epichlorohydrin is critical to prevent a runaway reaction.

  • Step 2: Hydrogenation should be carried out in a properly rated pressure vessel. The palladium on carbon catalyst is flammable and should be handled with care.

  • Step 3: Di-tert-butyl dicarbonate can decompose upon heating. It is important to maintain a low temperature during the reaction.

  • General: All solvents are flammable and should be handled in a well-ventilated area away from ignition sources. Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this valuable building block in high purity and yield, facilitating its use in a wide range of medicinal chemistry programs.

References

  • A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block is reported. The usefulness of this structural surrogate of piperazine is shown in arene amination reactions yielding a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes.
  • A practical route to 2,6-diazaspiro[3.3]heptanes is described by way of reductive amination of a readily available aldehyde with primary amines or anilines. Cyclisation proceeds in high yield and the methods reported are amenable to either library or large-scale synthesis.
  • The syntheses of a variety of novel angular azaspiro[3.3]heptanes are reported. gem-Difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module were prepared in high yields using efficient sequences.
  • Azetidine Synthesis offers a comprehensive exploration of various methods for the synthesis of azetidines, a class of heterocyclic compounds with diverse applic
  • This document summarizes several synthetic methods for azetines and azetidines.
  • A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-trifl
  • Into a 5 L, 3-neck, round bottom flask, purged and maintained with an inert atmosphere of nitrogen, was placed a solution of acetyl chloride (25 3 g, 322 3 mmol) in methanol (2 7 L) To this was added di-tert-buty 2,6-diazaspiro[3 3]heptane-2,6-dicarboxylate (96 g, 321 mmol) The resulting solution was stirred for 20 h while the temperature was20 maintained at 20 0C Solid KOH (18 1 g, 323 2 mmol) was added in small

analytical methods for characterizing Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Characterization of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate

Abstract

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate, often handled as its oxalate salt for improved stability and handling, is a crucial building block in modern medicinal chemistry. Its rigid spirocyclic core provides a unique three-dimensional scaffold for the synthesis of novel therapeutics.[1] Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and stability of this intermediate, which directly impacts the quality and safety of downstream active pharmaceutical ingredients (APIs). This guide provides a suite of detailed analytical protocols for researchers, quality control analysts, and drug development professionals, grounded in established scientific principles and field-proven insights.

Introduction: The Analytical Imperative

The diazaspiro[3.3]heptane moiety is increasingly incorporated into drug candidates to explore novel chemical space and enhance properties like metabolic stability and receptor binding.[2] As with any pharmaceutical starting material or intermediate, a robust analytical control strategy is not merely a regulatory requirement but a scientific necessity. This document outlines a multi-technique approach to fully characterize the oxalate salt of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate, ensuring structural integrity, quantifying purity, and identifying potential impurities. The methods described herein are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Compound Profile:

Property Value
Full Chemical Name This compound
Synonyms 1-Boc-1,6-diazaspiro[3.3]heptane oxalate
CAS Number 1394319-56-2[3]
Molecular Formula C₁₂H₂₀N₂O₆[3]
Molecular Weight 288.30 g/mol [3]

| Structure | Chemical structure of this compound |

Analytical Characterization Workflow

A comprehensive analysis relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the material.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) FTIR FTIR Spectroscopy HPLC Stability-Indicating HPLC-UV/DAD GCMS GC-MS (for volatile impurities) Thermal Thermal Analysis (TGA/DSC) Elemental Elemental Analysis (CHN) Sample Test Sample Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GCMS Sample->Thermal Sample->Elemental

Caption: General workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is the cornerstone of structural elucidation, providing unambiguous confirmation of the covalent structure and connectivity of the molecule.

Rationale and Causality
  • ¹H NMR confirms the presence and integration of all proton environments. The Boc group should appear as a sharp singlet integrating to 9 protons, while the spirocyclic core will present a unique set of signals corresponding to the methylene protons. The symmetry of the core influences the complexity of these signals.

  • ¹³C NMR identifies all unique carbon atoms. Key signals include the carbamate carbonyl, the quaternary and methyl carbons of the Boc group, and the carbons of the diazaspiro[3.3]heptane skeleton.[4][5]

Experimental Protocol

A. Sample Preparation:

  • Accurately weigh 10-15 mg of the sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, as the oxalate salt may have poor solubility in CDCl₃).

  • Vortex briefly to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

B. Instrumental Parameters:

Parameter ¹H NMR ¹³C NMR {¹H Decoupled}
Spectrometer 400 MHz or higher 100 MHz or higher
Solvent D₂O D₂O
Temperature 298 K 298 K
Pulse Program Standard (zg30) Standard (zgpg30)
Acquisition Time ~3-4 seconds ~1-2 seconds
Relaxation Delay 2 seconds 2 seconds

| Number of Scans | 16 | 1024 or more |

C. Data Analysis & Expected Results:

  • ¹H NMR: Based on data for analogous structures, the following approximate chemical shifts are expected.[6][7]

    • δ 4.20 ppm (s, 4H): Methylene protons adjacent to the Boc-protected nitrogen.

    • δ 4.07 ppm (s, 4H): Methylene protons adjacent to the protonated nitrogen.

    • δ 1.31 ppm (s, 9H): Methyl protons of the tert-butyl (Boc) group.[7]

  • ¹³C NMR:

    • ~165-170 ppm: Carbonyl of the oxalate counter-ion.

    • ~155-158 ppm: Carbonyl of the Boc group.[4]

    • ~81 ppm: Quaternary carbon of the Boc group.[4][6]

    • ~55-60 ppm: Methylene carbons of the spiro-heptane ring.

    • ~35-40 ppm: Spirocyclic quaternary carbon.

    • ~28 ppm: Methyl carbons of the Boc group.[4][6]

High-Performance Liquid Chromatography (HPLC): Purity and Stability Assessment

A validated, stability-indicating HPLC method is critical for quantifying the purity of the material and ensuring it is free from process-related impurities and degradation products.[8][9]

Rationale and Causality

The target molecule is a polar, non-chromophoric amine salt. Therefore, a reversed-phase method is suitable, but detection can be challenging. While low UV detection (e.g., 200-210 nm) is possible, it is often non-specific. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are superior choices for non-chromophoric analytes. For this protocol, we will describe a standard UV-based method, which is widely accessible. The mobile phase must be buffered to ensure consistent peak shape for the basic amine.

HPLC_Method_Dev cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH) Prep Prepare Sample & Standards Inject Inject & Analyze (Initial Conditions) Prep->Inject Optimize Optimize Mobile Phase & Gradient Inject->Optimize Stress Stress Samples (Acid, Base, Peroxide, Heat, Light) Optimize->Stress Analyze_Deg Analyze Stressed Samples Stress->Analyze_Deg Resolution Check Peak Purity & Resolution from Degradants Analyze_Deg->Resolution Validate Specificity Linearity & Range Accuracy & Precision Robustness Resolution->Validate Finalize Finalize Method Validate->Finalize

Caption: Workflow for a stability-indicating HPLC method.

Experimental Protocol

A. Sample and Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1.0 mg/mL.

B. Instrumental Parameters:

Parameter Value
HPLC System Agilent 1260, Waters Alliance, or equivalent
Detector UV/Diode Array Detector (DAD) at 205 nm
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge, Agilent Zorbax)
Column Temp. 30 °C
Flow Rate 1.0 mL/min
Injection Vol. 10 µL

| Gradient | 5% to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; equilibrate for 6 min. |

C. Forced Degradation (for Stability-Indicating Method Validation): [10][11]

  • Acid Hydrolysis: Reflux sample solution in 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

  • Neutralize acidic and basic samples before injection. The goal is to achieve 5-20% degradation.

D. Data Analysis & Expected Results:

  • The main peak should be sharp and symmetrical.

  • In the validated method, the main peak should be well-resolved from all degradation products and any process-related impurities.[8]

  • Purity is calculated using an area percent normalization method. A purity of >97% is common for such intermediates.[3]

Mass Spectrometry (MS): Molecular Weight Verification

MS provides definitive confirmation of the molecular weight of the free base and can help identify impurities.

Rationale and Causality
  • Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile salts. Analysis should be done in positive ion mode to detect the protonated free base [M+H]⁺.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is generally not recommended for this compound. The Boc protecting group is thermally labile and can cleave in the hot GC inlet, leading to the erroneous detection of the unprotected diamine.[12] This technique should only be used to screen for volatile, lower molecular weight impurities.

Experimental Protocol (ESI-MS)

A. Sample Preparation:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[4]

B. Instrumental Parameters:

Parameter Value
Mass Spectrometer TOF, Orbitrap, or Quadrupole
Ionization Mode Positive ESI
Infusion Method Direct infusion via syringe pump or via LC inlet
Capillary Voltage 3-4 kV
Source Temp. 100-120 °C

| Mass Range | 50-500 m/z |

C. Data Analysis & Expected Results:

  • Free Base Formula: C₁₀H₁₈N₂O₂

  • Free Base Monoisotopic Mass: 198.1368 Da

  • Expected Ion: [M+H]⁺ = 199.1441 m/z .[6]

  • Other potential adducts include [M+Na]⁺ (221.1260 m/z).

  • Common fragment ions from the Boc group may be observed at m/z 143.08 ([M+H - C₄H₈]⁺) and m/z 101.07 ([M+H - Boc]⁺).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR provides a rapid and non-destructive confirmation of the key functional groups present in the molecule.

Rationale and Causality

The FTIR spectrum will be a composite of the vibrations from the Boc-protected amine and the oxalate counter-ion. Key vibrations include the N-H stretches of the protonated amine, C=O stretches from both the carbamate and oxalate, and C-O stretches.[13]

Experimental Protocol

A. Sample Preparation:

  • Use a solid-state sampling method such as Attenuated Total Reflectance (ATR) or prepare a KBr pellet. ATR is preferred for its simplicity.

  • Ensure the ATR crystal is clean before applying a small amount of the solid sample.

B. Instrumental Parameters:

Parameter Value
Spectrometer Standard FTIR spectrometer with ATR accessory
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹

| Number of Scans | 32 |

C. Data Analysis & Expected Results:

  • ~3200-2500 cm⁻¹ (broad): N-H stretching from the secondary ammonium salt and O-H stretching from the carboxylic acid of oxalate.

  • ~2970 cm⁻¹: C-H stretching from alkyl groups.

  • ~1700-1720 cm⁻¹ (strong): C=O stretching from the oxalate.[14]

  • ~1680-1695 cm⁻¹ (strong): Urethane C=O stretching from the Boc group.[4][6]

  • ~1365 cm⁻¹: Characteristic C-H bending from the tert-butyl group.

  • ~1160 cm⁻¹: C-O stretching from the carbamate group.

Thermal Analysis (TGA/DSC): Stability and Composition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information on thermal stability, decomposition pathways, and melting point.

Rationale and Causality

For an oxalate salt, TGA is expected to show a multi-step decomposition profile.[15] The first mass loss would correspond to the decomposition of the oxalate moiety, followed by the decomposition of the organic base. DSC will show the melting point of the salt, which is a key physical property and indicator of purity.

Experimental Protocol

A. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample into an aluminum or platinum TGA pan.[16]

B. Instrumental Parameters: | Parameter | TGA | DSC | | :--- | :--- | :--- | | Instrument | Simultaneous Thermal Analyzer (STA) or separate TGA/DSC | | Temperature Range | Ambient to 600 °C | Ambient to 300 °C | | Heating Rate | 10 °C/min[16][17] | 10 °C/min | | Atmosphere | Nitrogen, 20-50 mL/min[16] | Nitrogen, 20-50 mL/min | | Pan Type | Alumina or Platinum | Aluminum (crimped lid) |

C. Data Analysis & Expected Results:

  • DSC: A sharp endotherm corresponding to the melting point of the salt. A melting point of 206-209 °C has been reported for a closely related isomer.[6]

  • TGA: A multi-step weight loss curve. The initial weight loss, typically occurring between 150-250 °C, corresponds to the loss of oxalic acid (MW=90.03 g/mol ), which is 31.2% of the total mass. Subsequent decomposition at higher temperatures relates to the Boc-protected diamine core.[15][18]

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The orthogonal application of NMR, MS, HPLC, FTIR, and Thermal Analysis ensures unambiguous structural confirmation, accurate purity assessment, and a thorough understanding of the compound's physicochemical properties. Adherence to these protocols will enable researchers and developers to maintain high standards of quality and consistency for this important chemical building block.

References

  • A Comparative Guide to the Thermal Analysis of Mixed Metal Oxalates. BenchChem.
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • Decomposition Analysis of Calcium Oxalate using TGA. Hitachi High-Tech.
  • Thermogravimetric Analysis of Calcium Oxalate. Ebatco.
  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Beilstein Journals.
  • TGA Measurements on Calcium Oxalate Monohydrate. NETZSCH Analyzing & Testing.
  • (PDF) Thermal Analysis of C-Calix Resorcinarene, Calcium Oxalate Monohydrate, Polystyrene, and Polyethylene using Thermogravimetry, TG and Differential Scanning Calorimetry DSC, to study their Thermal Behaviors and Phase Transition. ResearchGate.
  • Supplementary Information. The Royal Society of Chemistry.
  • This compound. BLD Pharm.
  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health (NIH).
  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate synthesis. ChemicalBook.
  • A Comparative Guide to Analytical Methods for Confirming Boc Protection. BenchChem.
  • Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
  • Urinary Stone Composition Analyses Using Fourier Transform Infrared (FTIR) Spectrometry. Symbiosis Online Publishing.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • Fourier transform infrared spectroscopy spectra of calcium oxalate... ResearchGate.
  • Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form. National Institutes of Health (NIH).
  • Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars. SciEngine.
  • Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. International Journal of Pharmaceutical Research and Allied Sciences.
  • (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate.
  • Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. National Institutes of Health (NIH).
  • Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences.
  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. ResearchGate.

Sources

Application Note: Strategic Incorporation of Diazaspiro[3.3]heptane Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-diazaspiro[3.3]heptane (DSH) scaffold has emerged as a privileged structural motif in medicinal chemistry, primarily serving as a rigid, three-dimensional bioisosteric replacement for traditional saturated heterocycles such as piperazine. Its constrained conformation reduces entropic penalties upon binding to a target protein, while its unique spirocyclic nature offers an escape from flatland, improving physicochemical properties and providing access to novel intellectual property space.[1][2][3] This guide provides a comprehensive overview of the strategic advantages of the DSH scaffold, detailed protocols for its synthesis and incorporation into drug candidates, and robust methods for characterization.

The Rationale: Why Choose a Diazaspiro[3.3]heptane Scaffold?

The decision to incorporate a DSH scaffold is driven by its ability to confer significant advantages over more conventional building blocks like piperazine or piperidine. The rigid, spirocyclic framework locks the relative orientation of substituents, providing precise vectors for probing target interactions.[4][5] This rigidity can lead to enhanced binding affinity and selectivity.

Key Advantages:

  • Three-Dimensionality (3D) and Rigidity: Unlike the flexible chair/boat conformations of piperazine, the DSH scaffold is rigid. This pre-organizes the exit vectors into a well-defined 3D orientation, which can improve target engagement and reduce the entropic cost of binding.[6]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved aqueous solubility and metabolic stability compared to aromatic or less-strained aliphatic rings.[7][8]

  • Novel Chemical Space: As a non-classical bioisostere, DSH allows chemists to design new chemical entities that are distinct from existing patents, a critical consideration in competitive drug discovery programs.[2][9]

  • Bioisosteric Replacement: DSH is an effective surrogate for piperazine, maintaining the crucial diamine pharmacophore while altering the molecule's overall shape and properties.[3][4]

Comparative Physicochemical Properties

The following table summarizes a comparison of calculated properties for the parent DSH scaffold versus piperazine, illustrating the potential for property modulation.

Property2,6-Diazaspiro[3.3]heptanePiperazineRationale for Drug Discovery
Molecular Weight 98.15 g/mol [10]86.14 g/mol Similar low molecular weight, making it an efficient replacement.
logP (calculated) -1.5 to -1.0-1.2 to -0.8The highly polar nature contributes to increased aqueous solubility, a desirable trait for oral bioavailability.
Fsp³ (Fraction of sp³ C) 1.001.00Both are fully saturated, but the DSH scaffold's strain and 3D nature are its key differentiators.
Topological Polar Surface Area (TPSA) 24.1 Ų[10]24.1 ŲTPSA is identical, indicating that it can maintain similar hydrogen bonding capabilities as a piperazine core.
Conformational Flexibility RigidFlexibleRigidity reduces the entropic penalty of binding, potentially increasing potency and selectivity.[6]

Core Synthesis and Functionalization Workflows

The successful incorporation of the DSH scaffold hinges on the availability of a versatile, mono-protected intermediate. The most common and commercially available starting material is tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate. This allows for selective functionalization of the free secondary amine, followed by deprotection and subsequent reaction at the second nitrogen.

G cluster_synthesis Core Intermediate Synthesis cluster_workflow Functionalization Workflow A Commercially Available Starting Materials B Synthesis of mono-Boc-DSH A->B Scalable Routes [Stocks et al., 2007] C mono-Boc-DSH Intermediate B->C D Step 1: Functionalize free NH (N6) C->D E Step 2: Boc Deprotection (N2) D->E F Step 3: Functionalize second NH (N2) E->F G Final Drug Candidate F->G

Figure 1: General workflow for the synthesis and sequential functionalization of the DSH scaffold.

Protocol 2.1: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol describes the coupling of the mono-Boc-DSH intermediate with an aryl halide, a common strategy for incorporating the scaffold.

Rationale: Palladium-catalyzed C-N cross-coupling is a robust and highly general method for forming aryl-amine bonds. The choice of a bulky phosphine ligand like RuPhos prevents catalyst decomposition and facilitates the reductive elimination step, leading to high yields.[11]

  • Reagents & Materials:

    • tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq)

    • Aryl halide (e.g., 4-fluorobromobenzene) (1.1 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • RuPhos (0.04 eq)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • Anhydrous dioxane

    • Nitrogen or Argon source

  • Procedure:

    • To an oven-dried reaction vessel, add tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, the aryl halide, and NaOt-Bu.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in anhydrous dioxane. Add this catalyst solution to the reaction vessel.

    • Heat the reaction mixture to 100 °C and stir for 20-60 minutes, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate in vacuo and purify the residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the N-arylated product.

Protocol 2.2: Boc Group Deprotection

Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. While strong acids like HCl can be used, the strained azetidine rings of the DSH scaffold are susceptible to acid-mediated ring-opening.[11] Therefore, trifluoroacetic acid (TFA) in a chlorinated solvent is the preferred method for clean and efficient deprotection.

  • Reagents & Materials:

    • N-arylated Boc-DSH intermediate (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Re-dissolve the residue in DCM and co-evaporate two more times to remove excess TFA.

    • The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted if the free base is required.

Protocol 2.3: Second Functionalization via Reductive Amination

This protocol describes the functionalization of the newly freed secondary amine with an aldehyde.

Rationale: Reductive amination is a reliable method for forming alkyl-amine bonds. Using a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is crucial. STAB is less basic and more sterically hindered than other hydrides like NaBH₄, which prevents side reactions and allows for a one-pot procedure where the iminium ion formation and reduction occur concurrently.[12]

  • Reagents & Materials:

    • Deprotected DSH intermediate (TFA salt) (1.0 eq)

    • Aldehyde or Ketone (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq, if starting from TFA salt)

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Procedure:

    • Suspend the DSH-TFA salt in DCE or MeOH.

    • Add the aldehyde/ketone, followed by the base (TEA or DIPEA) to neutralize the salt.

    • Stir for 20 minutes to allow for iminium ion formation.

    • Add STAB portion-wise at room temperature. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 2-16 hours until complete.

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash chromatography or preparative HPLC to obtain the final compound.

G cluster_paths Incorporation Strategies start mono-Boc-DSH A Buchwald-Hartwig (N-Arylation) start->A B Reductive Amination (N-Alkylation) start->B C Acyl Chloride/Acid Coupling (Amide Formation) start->C D Alkylation (RX) (N-Alkylation) start->D end Functionalized Intermediate A->end B->end C->end D->end

Figure 2: Key chemical strategies for incorporating the DSH scaffold onto a molecule.

Case Study: DSH as a Piperazine Bioisostere in Olaparib Analogs

A compelling demonstration of the DSH scaffold's utility comes from its incorporation into analogs of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. In a key study, the piperazine ring of Olaparib was replaced with a 2,6-diazaspiro[3.3]heptane core.[13]

CompoundCore ScaffoldPARP-1 IC₅₀ (nM)Cytotoxicity in OVCAR8 cellsKey Finding
Olaparib Piperazine~5HighPotent PARP inhibitor but also induces DNA damage, leading to cytotoxicity.
Analog 10e 2,6-Diazaspiro[3.3]heptane12.6[13]Low (~80% cell survival)[13]Retained high PARP-1 affinity while significantly reducing cytotoxicity and DNA damage.[13]

This case study highlights a sophisticated application of bioisosterism. The DSH analog retained nanomolar potency against the target protein but exhibited a dramatically improved safety profile, decoupling the desired pharmacology (PARP inhibition) from the undesired effect (cytotoxicity).[13] This suggests the unique 3D conformation imposed by the DSH scaffold altered the drug's interaction with the DNA-binding domain or other off-targets, a feat not achievable with the flexible piperazine ring.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the structure and purity of all intermediates and the final compound.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The protons on the DSH core typically appear as sharp singlets or simple multiplets in the 3.0-4.5 ppm range, depending on the substitution pattern. The symmetry of the scaffold often simplifies the spectrum. For the parent 2,6-diazaspiro[3.3]heptane, the eight methylene protons appear as a singlet around 3.5 ppm.

    • ¹³C NMR: Expect signals for the methylene carbons adjacent to the nitrogens around 50-65 ppm and a key signal for the spirocyclic quaternary carbon around 35 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is typically used to confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC, ideally with detection at multiple wavelengths. A purity level of >95% is typically required for compounds intended for biological screening.

Table of Expected Analytical Data for a Model Compound

(N-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane)

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.0 (m, 2H, Ar-H), ~6.8 (m, 2H, Ar-H), ~4.1 (s, 4H, CH₂), ~3.6 (s, 4H, CH₂), ~2.0 (br s, 1H, NH).
¹³C NMR (CDCl₃, 100 MHz)δ ~157 (d, C-F), ~145 (q, C-N), ~118 (d, Ar-CH), ~115 (d, Ar-CH), ~60 (CH₂), ~55 (CH₂), ~35 (spiro C).
HRMS (ESI) Calculated for C₁₁H₁₄FN₂ [M+H]⁺: 193.1136; Found: 193.1132.
HPLC Purity >98% (detection at 220 nm and 254 nm).

Conclusion

The 2,6-diazaspiro[3.3]heptane scaffold is a powerful tool for medicinal chemists seeking to optimize lead compounds. Its inherent rigidity, three-dimensional character, and favorable physicochemical properties make it an outstanding bioisosteric replacement for piperazine and other saturated heterocycles. By leveraging the robust synthetic and functionalization protocols outlined in this guide, researchers can effectively incorporate this valuable scaffold to enhance potency, improve selectivity, and generate novel drug candidates with superior properties.

References

  • (ResearchGate) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Available at: [Link]

  • (PubMed) Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Available at: [Link]

  • (PubMed) Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Available at: [Link]

  • (ResearchGate) 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available at: [Link]

  • (ACS Publications) Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Available at: [Link]

  • (ResearchGate) Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]

  • (Scilit) 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine**. Available at: [Link]

  • (MDPI) Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available at: [Link]

  • (ResearchGate) Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available at: [Link]

  • (Thieme Connect) Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]

  • (RSC Publishing) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. Available at: [Link]

  • (ResearchGate) Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Available at: [Link]

  • (ChemRxiv) Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available at: [Link]

  • (PubChem) 2,6-Diazaspiro(3.3)heptane. Available at: [Link]

  • (NIH) Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common and complex challenges encountered during the purification of this valuable spirocyclic building block.

Introduction: The Challenge of Purifying Spirocyclic Amine Salts

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate is a rigid, three-dimensional scaffold increasingly utilized in drug discovery. Its oxalate salt form is often preferred due to its typically crystalline and stable nature, which facilitates handling and storage. However, achieving high purity of this salt from a crude reaction mixture can be challenging. Issues such as the presence of structurally similar impurities, suboptimal crystallization, and the formation of oils or amorphous solids are common hurdles. This guide provides a systematic approach to overcoming these challenges, ensuring the isolation of high-purity material suitable for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The likely impurities depend on the synthetic route. A common synthesis involves the selective deprotection of di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate.[1] Potential impurities include:

  • Unreacted starting material: di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate.

  • The free base: tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate.

  • Over-deprotection product: 1,6-diazaspiro[3.3]heptane.

  • Residual solvents: from the reaction and workup (e.g., methanol, ethyl acetate, diethyl ether).

  • Excess oxalic acid.

Q2: My product has precipitated, but the purity is low. What is the next step?

A2: Low purity after initial precipitation indicates that impurities have been trapped within the solid matrix. A carefully designed recrystallization is the recommended next step. This involves dissolving the solid in a minimal amount of a hot solvent system and allowing it to cool slowly to form more ordered, and thus purer, crystals.

Q3: I am getting an oil or a gummy solid instead of a crystalline powder. What causes this?

A3: The formation of an oil or amorphous solid during precipitation or recrystallization can be attributed to several factors:

  • Presence of impurities: Impurities can disrupt the crystal lattice formation.

  • High supersaturation: Cooling the solution too quickly can cause the product to "crash out" as an oil rather than forming crystals.

  • Inappropriate solvent system: The chosen solvent may be too good a solvent, preventing crystallization even upon cooling.

  • Residual water: Water can sometimes hinder the crystallization of amine salts.[2]

Q4: Can I use column chromatography to purify the oxalate salt directly?

A4: Direct purification of the oxalate salt by standard silica gel chromatography is generally not recommended. The high polarity of the salt can lead to poor mobility on the column (streaking or complete retention). It is more effective to purify the free base of the amine and then form the high-purity oxalate salt.

Purity Assessment: Analytical Methods

Verifying the purity of the final product is a critical step. The following table summarizes the key analytical techniques and expected results for pure this compound.

Analytical TechniquePurposeExpected Results for Pure Compound
¹H NMR Structural confirmation and purity assessmentIn D₂O (400 MHz), characteristic peaks are observed around 4.20 ppm (s, 4H), 4.07 ppm (s, 4H), and 1.31 ppm (s, 9H).[1] The absence of signals from starting materials or other impurities is indicative of high purity.
LC-MS Purity assessment and mass confirmationA single major peak should be observed in the chromatogram. The mass spectrum (ESI+) should show the molecular ion for the free base at m/z 199 (M+H)⁺.[1]
Melting Point Purity indicatorA sharp melting point range is indicative of high purity. Broad melting ranges suggest the presence of impurities.

Experimental Protocols

Protocol 1: Purification by Precipitation

This protocol is suitable for crude material that is relatively pure and just needs residual soluble impurities removed.

  • Dissolution of the Free Base: Following the synthetic workup and extraction of the free base into an organic solvent like ethyl acetate or diethyl ether, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Formation of the Oxalate Salt: To the solution of the free base at room temperature, add a solution of oxalic acid (1.0 equivalent) in diethyl ether or another suitable solvent.

  • Precipitation: Stir the resulting mixture at room temperature for 1-2 hours. The oxalate salt should precipitate as a white solid.[1]

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold ethyl acetate and then with diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is recommended for material with lower purity or for obtaining high-purity, crystalline material.

  • Solvent Selection: The ideal recrystallization solvent (or solvent system) should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for amine salts include:

    • Methanol/diethyl ether

    • Ethanol/diethyl ether

    • Isopropanol/diethyl ether

  • Dissolution: In a flask, suspend the impure oxalate salt in a minimal amount of the primary solvent (e.g., methanol). Heat the mixture gently (using a water bath or heating mantle) with stirring until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth, you can place the flask in an insulated container.

  • Complete Crystallization: Once the flask has reached room temperature, place it in a refrigerator or an ice bath for at least an hour to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture, followed by a wash with a non-polar solvent like cold diethyl ether.

  • Drying: Dry the crystals under high vacuum.

Troubleshooting Guide

This section addresses common issues encountered during the purification process and provides actionable solutions.

ProblemObservationPotential Cause(s)Recommended Solution(s)
Low Purity After Precipitation ¹H NMR or LC-MS shows significant impurities.Impurities are co-precipitating with the product.Perform a recrystallization (Protocol 2). If impurities are non-polar, consider washing the crude free base with a non-polar solvent like hexanes before salt formation.
Product Oiling Out A viscous liquid or sticky solid forms instead of a crystalline precipitate.The solution is too concentrated, cooling is too rapid, or the solvent system is not optimal.Add a small amount of the primary solvent (e.g., methanol) to dissolve the oil, then add an anti-solvent (e.g., diethyl ether) dropwise while stirring vigorously to induce precipitation. Alternatively, try a different solvent system.
Poor Recovery After Recrystallization The yield of crystalline material is very low.The compound has significant solubility in the cold solvent, or too much solvent was used for dissolution.Re-cool the filtrate for a longer period. If the product is still in solution, carefully evaporate some of the solvent and attempt to recrystallize again. Use the absolute minimum amount of hot solvent for dissolution.
Product Discoloration The final product is off-white, yellow, or brown.Presence of colored impurities from the reaction.During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and stir for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Persistent Impurities A specific impurity remains even after recrystallization.The impurity has very similar solubility properties to the product.If the impurity is the free base, consider adding a slight excess of oxalic acid during precipitation. If this fails, it may be necessary to free-base the oxalate salt, purify the free base by column chromatography, and then re-form the oxalate salt.

Advanced Purification Strategy: Free-Basing and Chromatography

For highly impure material where recrystallization is ineffective, a more rigorous purification approach is required.

PurificationWorkflow cluster_0 Free-Basing cluster_1 Chromatography cluster_2 Salt Formation A Impure Oxalate Salt B Dissolve in Water A->B C Basify with Aq. NaOH/K₂CO₃ B->C D Extract with EtOAc/DCM C->D E Dry Organic Layer D->E F Concentrate E->F G Purify by Flash Chromatography (SiO₂, Hexane/EtOAc gradient) F->G H Collect Pure Fractions G->H I Concentrate Pure Fractions H->I J Dissolve in Ether/EtOAc I->J K Add Oxalic Acid Solution J->K L Filter and Dry K->L M Pure Oxalate Salt L->M

Advanced Purification Workflow

Step-by-Step Guide for the Advanced Workflow:

  • Free-Basing:

    • Dissolve the impure oxalate salt in a minimal amount of water.

    • Cool the aqueous solution in an ice bath and basify to a pH > 10 by the slow addition of an aqueous solution of sodium hydroxide (1-2 M) or potassium carbonate.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Column Chromatography:

    • Concentrate the dried organic solution under reduced pressure to obtain the crude free base.

    • Purify the crude free base by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes, is often effective.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Oxalate Salt Formation:

    • Dissolve the purified free base in diethyl ether or ethyl acetate.

    • Add a solution of oxalic acid (1.0 equivalent) in diethyl ether.

    • Stir the mixture until precipitation is complete.

    • Filter the resulting white solid, wash with cold diethyl ether, and dry under high vacuum to yield the pure this compound.

References

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Available at: [Link]

  • Supporting Information for 2,6-Diazaspiro[3.3]heptanes. (n.d.). Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). RECRYSTALLISATION. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this multi-step synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: Low or No Yield of the Final Oxalate Salt

Question: I've completed the synthesis, but after adding oxalic acid, I'm getting a very low yield, or no precipitate at all. What could be the cause?

Answer: A low yield of the final oxalate salt typically points to issues in the preceding deprotection step or the final salt formation/crystallization conditions. Let's break down the likely causes:

  • Incomplete Mono-Deprotection of the Di-Boc Precursor: The most common reason for low yield is the failure to efficiently remove one of the Boc groups from the starting material, di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate. If the deprotection is incomplete, there is simply less of the desired mono-Boc free base available to form the salt.[1]

  • Over-Deprotection: Conversely, harsh acidic conditions (e.g., prolonged reaction times or high temperatures) can lead to the removal of both Boc groups, resulting in the formation of the fully deprotected 1,6-diazaspiro[3.3]heptane. While this will react with oxalic acid, it will form a di-oxalate salt, which has different solubility properties and is not the target compound.

  • Suboptimal Crystallization Conditions: The formation of an amine oxalate salt is a crystallization process. If the concentration of your mono-Boc free base is too low, or if an inappropriate solvent is used, the product may remain dissolved in the mother liquor.[2]

Recommended Actions & Protocols:
  • Step 1: Verify the Deprotection Step

    • Protocol: Before proceeding to the salt formation, it is crucial to analyze the crude product of the deprotection step. Take a small aliquot of the crude reaction mixture (after aqueous workup and extraction of the free base), dissolve it in a suitable solvent (e.g., CDCl₃ or MeOD), and analyze by LC-MS and ¹H NMR.

    • Analysis:

      • LC-MS: Look for three key masses: the di-Boc starting material (m/z ≈ 299 for [M+H]⁺), the desired mono-Boc product (m/z ≈ 199 for [M+H]⁺), and the fully deprotected diamine (m/z ≈ 99 for [M+H]⁺).[3] The peak for the mono-Boc product should be predominant.

      • ¹H NMR: In the crude NMR, the presence of a large singlet around 1.45 ppm corresponding to 18 protons (two Boc groups) indicates a significant amount of unreacted starting material. The desired product will show a singlet for 9 protons in this region.[4]

  • Step 2: Optimize the Crystallization

    • Protocol: If the deprotection was successful, the issue lies with the salt formation.

      • Ensure the mono-Boc free base is dissolved in a solvent in which the oxalate salt is poorly soluble, such as diethyl ether or ethyl acetate, as described in established procedures.[3]

      • Add a solution of oxalic acid (1.0 equivalent) in the same solvent dropwise with vigorous stirring.

      • If no precipitate forms, the solution may be too dilute. You can concentrate it carefully under reduced pressure.

      • If it still fails to precipitate, try adding a non-polar co-solvent (an "anti-solvent") like heptane or hexane to reduce the solubility of the salt and induce crystallization.[5]

      • Cooling the mixture in an ice bath or freezer can also promote precipitation.[5]

Problem 2: The Final Product is an Oil or Gummy Solid, Not a Crystalline Powder

Question: After adding oxalic acid and removing the solvent, I'm left with a sticky oil or a gummy residue instead of the expected white crystalline solid. How can I fix this?

Answer: The formation of a non-crystalline product is a common issue when precipitating amine salts and usually indicates the presence of impurities that inhibit the formation of a crystal lattice.[5]

  • Presence of the Free Base: Incomplete protonation due to using slightly less than one full equivalent of oxalic acid can leave residual free base, which is often an oil at room temperature.

  • Excess Oxalic Acid: While less common, a large excess of oxalic acid can also sometimes lead to oily products. Oxalic acid itself is a solid, but its presence can interfere with the crystallization of the desired salt.

  • Trapped Solvent or Water: Residual solvent or moisture can prevent the formation of an ordered crystal structure. This is particularly problematic with hygroscopic materials.

  • Other Impurities: Byproducts from the deprotection step, such as N-acetylated compounds if acetyl chloride was used, can also act as impurities.

Recommended Actions & Protocols:
  • Step 1: Trituration Protocol

    • Purpose: To "wash" the oil and induce crystallization by dissolving impurities in a solvent in which the desired salt is insoluble.

    • Protocol:

      • Add a small amount of a solvent system like diethyl ether/heptane (e.g., 1:1 mixture) to the oily product.

      • Using a spatula or glass rod, vigorously scratch and stir the oil. This mechanical action can initiate crystallization.

      • The goal is for the oil to solidify into a fine white powder.

      • Once solid, the powder can be collected by vacuum filtration and washed with fresh, cold solvent.

  • Step 2: Re-dissolution and Re-precipitation

    • Protocol: If trituration fails, the next step is to re-purify.

      • Dissolve the oily product in a minimal amount of a polar solvent where it is soluble (e.g., methanol or isopropanol).

      • Slowly add a non-polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes cloudy.

      • Allow the solution to stand, preferably at a low temperature (4 °C), to allow for slow crystallization. This often yields a purer, more crystalline product than rapid precipitation.[2]

Problem 3: The Final Product is Impure, Showing Multiple Spots on TLC or Peaks in LC-MS

Question: My final product shows several impurities by TLC and/or LC-MS. What are these byproducts and how can I get rid of them?

Answer: Impurities in the final product are almost always carried over from the deprotection step. The identity of the byproduct depends heavily on the reagents used.

  • Unreacted Starting Material: As mentioned, this is the most common impurity if the deprotection is not driven to completion.

  • Fully Deprotected Diamine: The di-oxalate salt of 1,6-diazaspiro[3.3]heptane is a potential byproduct if conditions are too harsh.

  • N-Acetylated Byproduct: If using a method involving acetyl chloride in methanol to generate HCl in situ for deprotection, a common side reaction is the N-acetylation of the newly formed secondary amine.[6] This results in an N-acetylated version of the mono-Boc product, which will have a different mass and polarity.

Recommended Actions & Protocols:
  • Step 1: Characterize the Impurities

    • Use LC-MS to identify the molecular weights of the major impurities. This is the most direct way to determine if you have unreacted starting material (M+H ≈ 299), over-deprotected product (M+H ≈ 99), or an N-acetylated byproduct (M+H ≈ 241).

  • Step 2: Purification by Recrystallization

    • Protocol: The oxalate salt can often be purified by recrystallization.

      • Dissolve the impure solid in a minimal amount of a hot polar solvent like isopropanol or ethanol.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

      • The desired product should crystallize out, leaving the more soluble impurities in the mother liquor.

      • Collect the crystals by filtration. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[2]

  • Step 3: Alternative Deprotection Method

    • Protocol: To avoid N-acetylation, consider an alternative deprotection reagent. A very effective and mild method is using oxalyl chloride (2-3 equivalents) in methanol.[7][8] This generates HCl in situ without the presence of an acetylating agent.

    • Caution: This reaction can be exothermic. Add the oxalyl chloride slowly to the methanol solution of the di-Boc starting material at 0 °C.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should be aware of during this synthesis?

The most common byproducts originate from the selective mono-deprotection step. The main species to monitor are:

  • Di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate: The unreacted starting material.

  • 1,6-Diazaspiro[3.3]heptane: The fully deprotected product, which will form a di-oxalate salt.

  • tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate (Free Base): The desired product before salt formation. Its presence in the final salt indicates incomplete protonation.

  • tert-Butyl 6-acetyl-1,6-diazaspiro[3.3]heptane-1-carboxylate: A potential byproduct if acetyl chloride is used as the deprotection agent.

Q2: How can I use analytical techniques to identify these byproducts?

A combination of NMR and Mass Spectrometry is ideal. The following table summarizes key expected signals:

CompoundKey ¹H NMR Signals (CDCl₃)Key ¹³C NMR Signals (CDCl₃)Expected Mass [M+H]⁺
Di-Boc Starting Material ~1.45 ppm (s, 18H)~156 ppm (C=O), ~80 ppm (quat. C), ~28.4 ppm (CH₃)~299
Desired Mono-Boc Product ~1.45 ppm (s, 9H)~156 ppm (C=O), ~80 ppm (quat. C), ~28.4 ppm (CH₃)~199
Fully Deprotected Diamine Absence of ~1.45 ppm signalAbsence of Boc signals~99
N-Acetyl Byproduct ~1.45 ppm (s, 9H), ~2.1 ppm (s, 3H, -COCH₃)~170 ppm (acetyl C=O), Boc signals~241

Q3: Why is the oxalate salt used? Can I use the free base directly?

The free base of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate is often an oil or low-melting solid that can be difficult to handle, purify, and store. Converting it to the oxalate salt provides several advantages:

  • Solid Handling: The oxalate salt is typically a stable, crystalline, free-flowing solid, which is much easier to weigh and dispense accurately.

  • Purity: The process of crystallization to form the salt is an excellent purification step, often removing minor impurities.

  • Stability: Amine salts are generally more stable for long-term storage than their corresponding free bases, which can be susceptible to degradation (e.g., by atmospheric CO₂).

Q4: What is the optimal stoichiometry of oxalic acid for the salt formation?

You should use one molar equivalent of oxalic acid relative to the mono-Boc free base. Using a significant excess can lead to contamination of your final product with free oxalic acid, which can affect downstream reactions and is also toxic.[9] Using less than one equivalent will result in incomplete salt formation and contamination with the free base.

Visualization of Synthetic Pathway and Byproduct Formation

The following diagram illustrates the intended synthetic route and the key points where common byproducts can arise.

Synthesis_Byproducts DiBoc Di-Boc Starting Material (di-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate) MonoBoc_FreeBase Mono-Boc Free Base (tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate) DiBoc->MonoBoc_FreeBase Mono-Deprotection (e.g., HCl/MeOH) OverDeprotection Byproduct: Fully Deprotected Diamine (1,6-Diazaspiro[3.3]heptane) DiBoc->OverDeprotection Harsh Conditions (Over-reaction) Unreacted Impurity: Unreacted Di-Boc DiBoc->Unreacted Incomplete Reaction FinalProduct Desired Product (Oxalate Salt) MonoBoc_FreeBase->FinalProduct + Oxalic Acid (Crystallization) NAcetyl Byproduct: N-Acetyl Impurity MonoBoc_FreeBase->NAcetyl Side Reaction (if AcCl is used)

Caption: Synthetic pathway and common byproduct formation.

References

  • Hamza, D., & Stocks, M. J. (Year). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. (Note: A specific year and volume/page number were not available in the provided search snippets, but the author and journal were identified).
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Note: While not directly cited, this is an authoritative source for the typical NMR shifts of Boc groups mentioned).
  • (No Author). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. (Note: This appears to be supporting information for a publication, providing specific NMR data). Available upon searching for the title.
  • (Various Authors). (2009). Forming oxalate salts of amines. Sciencemadness.org Discussion Board. Available at: [Link]

  • Aboagye, E. T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Ueda, K., et al. (Year). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • (No Author). (2010). Patent WO2010/108268 A1. (Note: This patent provides a specific synthesis protocol for the target molecule).
  • Brazier, J. (2021). Oxalic acid (oxalate): What it is, uses, and risks. Medical News Today. Available at: [Link]

  • Fujiwara, Y., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

Sources

Technical Support Center: Handling, Storage, and Stability of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate is a pivotal building block in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic scaffold offers a compelling alternative to traditional flat, aromatic structures, often leading to improved physicochemical and pharmacokinetic properties in drug candidates, such as enhanced solubility and metabolic stability.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for ensuring the stability and proper handling of this valuable compound, addressing common questions and troubleshooting potential issues encountered during its use.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the definitive storage conditions for this compound? I've seen conflicting recommendations.

This is a critical question, as supplier recommendations can vary. While some datasheets may list "room temperature" storage[3][4], our extensive experience dictates that more stringent conditions are optimal for preserving long-term purity and reactivity.

  • Short-Term Storage (<= 3 months): For unopened containers or frequently accessed material, store at 2-8°C under a dry atmosphere and protected from light.[5] Using a refrigerator equipped with a desiccant cabinet is an excellent practice.

  • Long-Term Storage (> 3 months): For archival purposes, we strongly recommend aliquoting the compound into smaller, single-use vials under an inert atmosphere (Nitrogen or Argon). These aliquots should then be stored at -20°C . This minimizes degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

Causality: The diazaspiro[3.3]heptane core contains a secondary amine, which can be susceptible to slow oxidation over time. The Boc-protecting group, while generally stable, can be sensitive to acidic microenvironments that may form in the presence of moisture. The oxalate salt form makes the compound a solid, but hygroscopicity (moisture absorption) can still be a concern. Colder, drier, and oxygen-free conditions mitigate these potential degradation pathways.

Q2: My material has developed a slight yellow or brownish tint. Is it still usable?

A change in color from white/off-white to yellow or brown is a common indicator of degradation. The most likely cause is the slow oxidation of the unprotected secondary amine. While minor discoloration may not significantly impact purity for some less sensitive applications, it is a clear warning sign.

Recommended Action:

  • Re-analyze the Material: Before use, run a quick purity check using LC-MS or ¹H NMR. Compare the results against the certificate of analysis for the fresh lot.

  • Assess Impact: If new impurity peaks are detected, you must evaluate if they will interfere with your downstream reaction or purification.

  • Purification: If necessary, the material can sometimes be re-purified, for instance, by re-crystallization, though this is often not practical for small quantities.

  • Best Practice: For critical applications, it is always advisable to use a fresh, un-discolored lot of the compound to ensure reproducibility and high-quality results.

Q3: How stable is this compound in common laboratory solvents?

Stability in solution is highly dependent on the solvent, pH, and temperature.

  • Aprotic Solvents (e.g., DCM, THF, Acetonitrile): The compound is generally stable for short periods at room temperature. However, solutions should be prepared fresh for best results.

  • Protic Solvents (e.g., Methanol, Ethanol): Stability is generally good, but avoid prolonged storage, as the oxalate salt may undergo exchange or other interactions.

  • DMSO: While a common solvent for stock solutions, store DMSO solutions at -20°C and use within a few weeks. DMSO is hygroscopic, and absorbed water can affect long-term stability.

  • Acidic/Basic Conditions: The Boc-protecting group is highly labile under strongly acidic conditions (e.g., TFA, HCl). The compound will rapidly deprotect to the free diamine. It is stable to mild and strong bases.

Q4: What are the primary degradation pathways I need to be aware of?

Understanding potential degradation is key to preventing it. For this molecule, two primary pathways are of concern:

  • Boc-Deprotection: Caused by exposure to acidic conditions or, to a lesser extent, high heat. This cleaves the tert-butyl carboxylate group, yielding the free 1,6-diazaspiro[3.3]heptane and gaseous byproducts.

  • Oxidation: The unprotected secondary amine is a potential site for oxidation, especially when exposed to air over long periods, which can lead to the formation of N-oxides or other colored byproducts.

G main tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate deprotected 1,6-Diazaspiro[3.3]heptane (Free Diamine) main->deprotected  Strong Acid (e.g., TFA)  or High Heat oxidized Oxidized Byproducts (e.g., N-Oxides) main->oxidized  Atmospheric O₂  (Long-Term Exposure)

Caption: Key degradation pathways for the title compound.

Part 2: Troubleshooting Guide

This table provides a quick reference for troubleshooting common issues.

Symptom Observed Potential Root Cause Recommended Action & Validation
Incomplete or Failed Reaction Compound degradation due to improper storage (moisture, oxidation).1. Verify Purity: Analyze the starting material via LC-MS or NMR. 2. Use Fresh Material: Repeat the experiment with a new bottle or a properly stored aliquot.
Inconsistent Analytical Data (e.g., varying mass spec intensity) Hygroscopic nature; compound has absorbed atmospheric water, affecting accurate weighing.1. Dry the Sample: Dry the required amount of material under high vacuum for 2-4 hours before weighing. 2. Improve Handling: Weigh the compound quickly in a low-humidity environment or a glovebox.
Formation of Unexpected Byproduct with Loss of Boc Group Accidental exposure to acidic conditions during the reaction or workup.1. Check Reagent pH: Ensure all reagents and solvents are neutral or basic. 2. Modify Workup: Use a mild basic wash (e.g., sat. NaHCO₃ soln.) during the workup to neutralize any trace acids.
Difficulty Dissolving the Compound Incorrect solvent choice or use of degraded, potentially cross-linked material.1. Consult Solubility Data: Confirm an appropriate solvent. Sonication may aid dissolution. 2. Verify Purity: If solubility issues persist with a known good solvent, it may indicate degradation. Analyze the material as described above.

Part 3: Experimental Protocols

Adherence to standardized protocols is crucial for experimental success and compound integrity.

Protocol 3.1: Standard Procedure for Handling and Dispensing

This protocol ensures minimal exposure to atmospheric contaminants.

G cluster_prep Preparation cluster_weigh Dispensing cluster_store Resealing & Storage a 1. Remove container from -20°C or 2-8°C storage b 2. Allow container to equilibrate to room temperature (approx. 30-60 min) a->b Prevents condensation c 3. Open container briefly in a well-ventilated hood b->c d 4. Quickly weigh the desired amount of solid c->d e 5. Purge container headspace with N₂ or Argon (optional but recommended) d->e f 6. Tightly reseal the container, wrap cap with parafilm e->f g 7. Return to appropriate storage conditions (e.g., 2-8°C) f->g

Caption: Workflow for proper handling and dispensing.

  • Equilibration: Before opening, allow the container to warm to ambient temperature on the benchtop for at least 30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.

  • Dispensing: In a chemical fume hood, briefly open the container and quickly weigh the desired quantity into a separate vessel. Minimize the time the container is open.

  • Inert Atmosphere: For maximum stability, after dispensing, gently flush the headspace of the original container with an inert gas like nitrogen or argon before tightly resealing.

  • Resealing: Tightly close the original container cap. For extra protection against moisture ingress, wrap the cap-bottle interface with parafilm.

  • Storage: Immediately return the container to the recommended storage conditions (e.g., 2-8°C).

Protocol 3.2: Assessing Solution Stability via LC-MS

This protocol provides a reliable method to determine the compound's stability in a specific solvent over time.

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in the solvent of interest (e.g., DMSO, Acetonitrile).

  • Time-Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to an appropriate concentration (e.g., 10 µg/mL) and analyze via LC-MS to obtain a starting purity profile. Record the peak area of the parent compound.

  • Incubation: Store the remaining stock solution under the desired test conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week), withdraw another aliquot, dilute it in the same manner, and analyze it by LC-MS.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation. Calculate the percent remaining at each time point: (Area_Tx / Area_T0) * 100%.

Part 4: Technical Data Summary

This table summarizes the key stability and storage parameters for quick reference.

Parameter Recommendation / Data Primary Rationale
IUPAC Name This compound-
CAS Number 1272412-72-2 (Varies by isomer/salt form)[5]-
Appearance White to off-white solid-
Short-Term Storage 2-8°C, dry, dark conditions[5]Prevents hydrolysis and slow oxidation.
Long-Term Storage -20°C, under inert gas (N₂/Ar), darkMaximizes shelf-life by minimizing all degradation pathways.
Handling Equilibrate to RT before opening; minimize air exposure.Prevents moisture condensation on the cold solid.
Chemical Incompatibilities Strong acids (causes Boc-deprotection).The Boc protecting group is acid-labile.
Common Degradation Boc-deprotection, oxidation of the free amine.Inherent chemical properties of the functional groups.

References

  • Protheragen. 6-Boc-1,6-diazaspiro[3.3]heptane oxalate. [Link]

  • University of Wisconsin-La Crosse. (2013). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Research. [Link]

  • BioFuran Materials. (2024). Carboxylates Applications and Uses Explained. [Link]

  • Taylor & Francis Online. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • Drugs for Neglected Diseases Initiative (DNDi). (2024). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Varela, M. T., et al. (2024). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Optimizing Amide Coupling with Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing amide coupling reactions involving Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate. This document is designed for researchers, chemists, and drug development professionals who utilize this valuable spirocyclic building block. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you streamline your synthesis and improve reaction efficiency. The inherent steric hindrance of the diazaspiro[3.3]heptane core presents unique challenges, often leading to sluggish reaction times. This guide explains the causality behind these challenges and offers field-proven solutions.

Core Principles: Understanding the Reaction Landscape

Optimizing any chemical reaction begins with a firm grasp of the fundamental principles at play. The coupling of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate with a carboxylic acid is a nucleophilic acyl substitution, but its success is governed by several critical factors.

The Critical Role of the Oxalate Salt

The starting material is supplied as an oxalate salt to improve its stability and handling. However, in this form, the secondary amine is protonated and thus non-nucleophilic.[1] The first and most crucial step in the reaction is the in situ liberation of the free amine using a suitable base. Insufficient base will result in a stalled reaction, as the amine will not be available to participate in the coupling. A minimum of two equivalents of base are required to neutralize the oxalic acid, with an additional equivalent often needed to facilitate the coupling reaction itself.

The Amide Coupling Mechanism

The reaction proceeds via a two-step mechanism:

  • Activation: The coupling reagent converts the carboxylic acid into a highly reactive intermediate (e.g., an active ester).[2]

  • Nucleophilic Attack: The liberated secondary amine of the diazaspiro[3.3]heptane attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the final amide product.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH ActiveEster Activated Intermediate (Highly Electrophilic) Acid->ActiveEster Reagent Coupling Reagent (e.g., HATU) Reagent->ActiveEster Base1 Base (e.g., DIPEA) Base1->ActiveEster Amide Target Amide Amine Free Spiro-Amine Amine->Amide G start_node Problem: Slow or Incomplete Reaction q1 Is Base Stoichiometry Correct? (≥2.5 eq) start_node->q1 Check q_node q_node a_node a_node s_node s_node a1_no Cause: Incomplete liberation of free amine. Solution: Increase base (e.g., DIPEA) to 2.5-3.0 eq. q1->a1_no No q2 Is the Coupling Reagent Potent Enough? q1->q2 Yes s_ok Reaction Optimized a1_no->s_ok a2_no Cause: Standard carbodiimides are often too weak for hindered amines. Solution: Switch to HATU, HCTU, or PyBOP. [1, 9] q2->a2_no No (Using EDC/DCC) q3 Is Reaction Temperature Optimized? q2->q3 Yes (Using HATU) a2_no->s_ok a3_no Cause: Insufficient energy to overcome activation barrier. Solution: Heat reaction cautiously to 40-80 °C. [1] q3->a3_no No (Stalled at RT) q3->s_ok Yes a3_no->s_ok

Caption: A troubleshooting decision tree for difficult amide couplings.

Q1: My reaction shows no product formation, and LC-MS analysis indicates only starting materials are present. What is the most likely cause?

A1: The primary suspect is the incomplete neutralization of the oxalate salt.

  • Causality: The starting material is a salt where the amine is protonated (R₂NH₂⁺). It is not nucleophilic in this state. You must add enough base to deprotonate both acidic protons of the oxalic acid counterion and the amine itself to generate the free, reactive amine (R₂NH).

  • Solution:

    • Ensure you are using a minimum of 2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

    • Consider adding the base to the solution of the amine salt and stirring for 5-10 minutes before adding the carboxylic acid and coupling reagent. This ensures the free amine is available from the start.

Q2: The reaction is proceeding, but it is extremely slow (taking over 24 hours). I have confirmed the use of sufficient base. How can I increase the rate?

A2: This is a classic sign of high activation energy due to steric hindrance. The bulky tert-butyl group and the rigid spirocyclic core make the amine a challenging nucleophile.

  • Causality: The energy barrier for the nucleophilic attack is high. Standard conditions may not be sufficient to achieve a reasonable reaction rate.

  • Solutions:

    • Increase Reaction Temperature: Gently heating the reaction mixture to 40-60 °C can provide the necessary energy to overcome the activation barrier. In very difficult cases, temperatures up to 80 °C may be required, but this should be done cautiously while monitoring for potential decomposition of starting materials or products. [3] 2. Switch to a More Potent Coupling Reagent: If you are using a standard uronium reagent like HBTU, consider switching to a more powerful option.

      • HATU (or HCTU): These reagents are based on the less basic and more reactive HOAt (or HOCt) leaving group, which generates a more reactive activated ester intermediate compared to HOBt-based reagents. [4][5] * Phosphonium Salt Reagents (PyBOP, PyAOP): These reagents are known to be highly effective for hindered couplings and can significantly reduce reaction times. They are particularly useful where uronium reagents may be sluggish. [3]

Q3: My reaction is messy, and I'm observing significant side products. What could be the issue?

A3: Side product formation often points to issues with moisture, reagent stability, or the order of addition.

  • Causality:

    • Hydrolysis: The activated carboxylic acid intermediate is highly sensitive to water. Any moisture in the solvent or reagents will lead to hydrolysis back to the carboxylic acid, halting the reaction. [1] * Coupling Reagent Decomposition/Side Reactions: With carbodiimides, the activated O-acylisourea can rearrange to a stable N-acylurea. [3]With uronium reagents like HATU, excess reagent can sometimes react with the amine to form a guanidinium byproduct. [3]* Solutions:

    • Ensure Anhydrous Conditions: Use dry solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves) and flush your reaction vessel with an inert gas (Nitrogen or Argon).

    • Pre-activate the Carboxylic Acid: To minimize side reactions involving the amine, adopt a pre-activation protocol. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base in your anhydrous solvent for 5-15 minutes at room temperature. Then, add the solution of the free amine to this mixture. This ensures the highly reactive intermediate is consumed by the intended nucleophile immediately. [1]

Optimized Experimental Protocols

The following protocols provide a starting point for your experiments. Always monitor reactions by a suitable method (TLC or LC-MS) to determine the actual point of completion.

Protocol 1: Standard Coupling Using HATU

This protocol is a robust starting point for many substrates.

  • To a dry flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous DMF (to make a 0.1–0.5 M solution).

  • Add DIPEA (2.5 equiv) and stir the mixture at room temperature for 10 minutes to ensure the formation of the free amine.

  • In a separate dry flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add the solution from step 3 to the amine solution from step 2.

  • Stir the reaction at room temperature and monitor its progress. Typical reaction times are 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Perform a standard aqueous workup, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to obtain the crude product for purification. [1]

Protocol 2: Accelerated Protocol for Hindered Substrates Using PyBOP

This protocol is recommended when the standard HATU procedure is too slow.

  • To a dry flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous DCM or DMF (0.1-0.5 M).

  • Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve the carboxylic acid (1.1 equiv) and PyBOP (1.1 equiv) in the same anhydrous solvent.

  • Add the carboxylic acid/PyBOP solution to the amine solution.

  • Stir the reaction at room temperature. If the reaction is still slow, heat to 40-50 °C.

  • Monitor the reaction to completion (typically 1-6 hours). [3]7. Perform a standard aqueous workup as described in Protocol 1 to isolate the crude product.

Frequently Asked Questions (FAQs)

  • Q: How should I handle and store the this compound starting material?

    • A: The oxalate salt is generally stable. Store it in a tightly sealed container in a cool, dry place away from moisture. No special handling precautions beyond standard laboratory practice are typically required.

  • Q: What is the best method for monitoring the reaction?

    • A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it allows you to track the consumption of starting materials and the formation of the product, providing both retention time and mass confirmation. Thin-Layer Chromatography (TLC) can also be effective if the starting materials and product have sufficiently different Rf values.

  • Q: Are there alternatives to DIPEA as a base?

    • A: Yes, other non-nucleophilic tertiary amines like triethylamine (TEA) can be used. However, DIPEA is often preferred due to its greater steric bulk, which further minimizes potential side reactions. For extremely sensitive substrates, a weaker base like 2,4,6-collidine could be considered, although it may require slightly longer reaction times.

  • Q: Can I use EDC/HOBt for this coupling?

    • A: While EDC/HOBt is a common and cost-effective coupling system, it is often not potent enough for sterically demanding couplings like this one. [6]Reactions with EDC are likely to be extremely slow or fail altogether. Using more powerful uronium or phosphonium reagents from the outset will save significant optimization time.

References

  • Fisher Scientific. Amide Synthesis. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. Coupling Reagents. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Reddit. amide coupling help : r/Chempros. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Technical Support Center: Navigating Reactions with Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique strained spirocyclic structure of this compound offers exciting opportunities for accessing novel chemical space but also presents specific challenges.[1][2] This guide provides in-depth, field-proven insights into avoiding common side reactions and troubleshooting experimental hurdles.

I. Core Concepts & Proactive Troubleshooting

The 1,6-diazaspiro[3.3]heptane scaffold is a valuable bioisostere for commonly used motifs like piperazine, often imparting improved physicochemical properties to lead compounds.[2] The mono-Boc protected oxalate salt provides a stable, crystalline solid that is convenient to handle. However, the inherent ring strain and the presence of two nitrogen atoms with differing reactivity require careful consideration of reaction conditions to achieve selective functionalization and avoid unwanted byproducts.

Understanding the Reagent: Key Physicochemical Properties

A thorough understanding of the starting material is the first line of defense against side reactions.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₀H₁₈N₂O₂ · C₂H₂O₄The oxalate salt form enhances stability and handling.[2]
Molecular Weight 288.29 g/mol Essential for accurate molar calculations.
pKa (Predicted) ~8.5-9.5 for the free secondary amineThe secondary amine is the more nucleophilic and basic center.
Appearance White to off-white crystalline solidVisual confirmation of material quality.
Storage 2-8 °C, protect from moistureHygroscopic nature can introduce water into reactions, leading to hydrolysis of sensitive reagents.

Table 1: Physicochemical properties of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the functionalization of this compound.

FAQ 1: Why am I seeing double addition or polymerization in my acylation/alkylation reaction?

Answer: This is one of the most common side reactions and typically arises from two primary issues: inadvertent deprotection of the Boc group or the high reactivity of the unprotected secondary amine leading to multiple additions.

Troubleshooting Workflow: Acylation/Alkylation Reactions

cluster_acylation Acylation Troubleshooting start Problem: Double Addition/ Polymerization q1 Are you using a strong acid or Lewis acid catalyst? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no r1 Potential Boc Deprotection. Switch to milder conditions. Use non-acidic coupling agents (e.g., HATU, HOBt with a non-nucleophilic base). a1_yes->r1 q2 Is the reaction temperature exceeding 30°C? a1_no->q2 a2_yes YES q2->a2_yes a2_no NO q2->a2_no r2 High temperatures can promote side reactions. Maintain temperature between 0°C and RT. a2_yes->r2 q3 Are you using an excess of the acylating/alkylating agent? a2_no->q3 a3_yes YES q3->a3_yes r3 Use stoichiometric amounts (1.0-1.1 equiv) of the electrophile. Consider slow addition. a3_yes->r3 a3_no NO

Caption: Troubleshooting double addition in acylation.

Causality Explained:

  • Boc Group Lability: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[3] The use of strong acids or even some Lewis acids can cleave the Boc group, exposing a second reactive amine and leading to di-acylation or polymerization.

  • Role of the Oxalate Salt: Before starting the reaction, the oxalate salt must be neutralized with a suitable base (e.g., triethylamine, DIPEA) to liberate the free secondary amine. Incomplete neutralization can leave residual acid, which may contribute to Boc deprotection.

  • Reaction Stoichiometry and Temperature Control: The unprotected secondary amine is highly nucleophilic. Using a large excess of a reactive electrophile, especially at elevated temperatures, can drive the reaction towards double addition.

Recommended Protocol for Acylation:

  • Dissolution & Neutralization: Dissolve this compound (1.0 equiv) in a suitable aprotic solvent (e.g., DCM, THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (2.2 equiv) or DIPEA (2.2 equiv) and stir for 15-30 minutes at room temperature to ensure complete neutralization of the oxalate and liberation of the free amine.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Slow Addition of Electrophile: Add the acylating agent (e.g., acid chloride or anhydride, 1.05 equiv) dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.

FAQ 2: My Boc deprotection is incomplete or is leading to decomposition. What should I do?

Answer: Incomplete deprotection often results from insufficient acid or reaction time, while decomposition can occur if the conditions are too harsh for the strained spirocyclic core.

Troubleshooting Workflow: Boc Deprotection

cluster_deprotection Deprotection Troubleshooting start Problem: Incomplete Deprotection or Decomposition q1 Are you using standard TFA/DCM or HCl/Dioxane? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no q2 Is the reaction sluggish or incomplete? a1_yes->q2 r1 These are standard but can be harsh. Consider milder alternatives if decomposition is observed. a1_no->r1 a2_yes YES q2->a2_yes a2_no NO q2->a2_no r2 Increase reaction time or slightly increase the equivalents of acid. Ensure anhydrous conditions. a2_yes->r2 q3 Is decomposition a major issue? a2_no->q3 a3_yes YES q3->a3_yes r3 Switch to milder, non-acidic conditions. Consider TMSI or TMSOTf in a non-protic solvent at low temperature. a3_yes->r3 a3_no NO

Caption: Troubleshooting Boc deprotection.

Causality Explained:

  • Acid Strength and Concentration: While effective, strong acids like TFA or HCl can sometimes lead to the degradation of the strained azetidine rings, especially with prolonged reaction times or at higher temperatures.[1]

  • Water Content: The presence of water can interfere with acid-mediated deprotection and lead to unwanted side reactions. Using anhydrous solvents and reagents is crucial.

Alternative Mild Deprotection Protocol:

For sensitive substrates, consider using oxalyl chloride in methanol. This method is reported to be mild and effective for a range of N-Boc protected amines.[4][5]

  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in anhydrous methanol.

  • Reagent Addition: At room temperature, add oxalyl chloride (3.0 equiv) dropwise. An exotherm may be observed.[5]

  • Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC.[5]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The resulting amine hydrochloride salt can often be used directly in the next step.

FAQ 3: I am observing poor yields in my Buchwald-Hartwig amination. What are the likely causes?

Answer: Poor yields in cross-coupling reactions with this substrate are often linked to ligand choice, base selection, and potential catalyst inhibition.

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Selection: The choice of phosphine ligand is critical. For strained amines, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often give superior results.

  • Base Strength: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide is commonly used. Weaker bases like cesium carbonate may be less effective.

  • Catalyst Poisoning: The product, a di-amine, can potentially coordinate to the palladium center and inhibit catalytic turnover. Using a slightly higher catalyst loading (1-3 mol %) or a more robust pre-catalyst (e.g., G3 or G4 palladacycles) can mitigate this.

  • Solvent: Anhydrous, deoxygenated toluene or dioxane are standard solvents.

Recommended Starting Conditions:

ParameterRecommendation
Catalyst Pd₂(dba)₃ (1-2 mol %) or a G3/G4 pre-catalyst
Ligand XPhos or SPhos (2-4 mol %)
Base NaOtBu or K₃PO₄ (2.0 equiv)
Solvent Anhydrous, deoxygenated Toluene or Dioxane
Temperature 80-110 °C

Table 2: Recommended starting conditions for Buchwald-Hartwig amination.

III. Summary of Key Takeaways

  • Protect the Boc Group: Be mindful of acidic conditions that can inadvertently cleave the Boc protecting group, leading to di-substitution.

  • Control Stoichiometry and Temperature: The high nucleophilicity of the free amine necessitates careful control over the amount of electrophile used and the reaction temperature to prevent over-alkylation or acylation.

  • Optimize Deprotection: If standard strong acid deprotection methods lead to decomposition, explore milder alternatives.

  • Cross-Coupling Nuances: For C-N bond-forming reactions, carefully select the ligand and base to ensure efficient catalytic turnover and avoid catalyst inhibition.

By understanding the inherent reactivity of this compound and proactively addressing these common experimental pitfalls, researchers can successfully incorporate this valuable scaffold into their synthetic targets.

IV. References

  • Vertex Pharmaceuticals. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from Google Scholar.

  • Ricci, A. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(1), 1-5.

  • Protheragen. (n.d.). 6-Boc-1,6-diazaspiro[3.3]heptane oxalate. Retrieved from [Link]

  • Aggarwal, V. K., & Smith, M. (2003). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, (18), 2334-2335.

  • Kaur, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23871-23878.

  • Aggarwal, V. K., & Smith, M. (2003). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. r/Chempros.

  • Rons. (n.d.). N6-Boc-1,6-Diazaspiro[3.3]heptane Semi Oxalate 1g. Retrieved from [Link]

  • Trost, B. M. (2009). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Accounts of Chemical Research, 42(4), 543-554.

  • Kaur, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

  • Aggarwal, V. K., & Smith, M. (2003). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525.

  • An, G., et al. (2021). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Molecules, 26(11), 3195.

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem.

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. Retrieved from [Link]

  • Kazi, B. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6524-6527.

  • Baran, P. S., & O'Malley, D. P. (2006). 2,6-Diazaspiro[3.3]heptanes - Supporting Information.

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.

  • Fokin, A. A., et al. (2018). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis, 50(15), 2969-2976.

  • Trofimov, A., et al. (2020). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Chemistry – A European Journal, 26(48), 10927-10932.

  • National Center for Biotechnology Information. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. PubChem.

  • The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Introduction: Understanding the Molecule

This compound is a spirocyclic diamine derivative protected with a tert-butyloxycarbonyl (Boc) group and formulated as an oxalate salt. This unique structure, while synthetically valuable, presents specific solubility characteristics that are crucial to understand for its effective use in research and development. The presence of the polar oxalate salt form enhances its polarity, while the bulky, non-polar Boc group and the rigid spirocyclic core also influence its interaction with different solvents.

This guide will address common questions and issues related to the solubility of this compound, providing logical troubleshooting workflows and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the recommended solvents?

A1: The solubility of this compound is highly dependent on the solvent's polarity and its ability to interact with the different functionalities of the molecule. The oxalate salt form makes it more amenable to polar solvents.

Key Insight: The internal ammonium-oxalate ion pair significantly increases the polarity compared to the freebase form of the parent molecule. This ionic interaction is a primary driver of its solubility profile.

Recommended Solvents:

  • High Solubility: Protic polar solvents like water, methanol, and ethanol are generally good starting points due to their ability to solvate both the charged oxalate and the amine functionality through hydrogen bonding.

  • Moderate Solubility: Polar aprotic solvents such as Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) can also be effective.

  • Low to Insoluble: The compound is typically insoluble in non-polar hydrocarbon solvents.[1]

Troubleshooting Steps:

  • Start with Polar Protic Solvents: Begin with methanol or ethanol. If the final application allows, water can also be a good choice.

  • Gentle Heating: For moderately soluble systems, gentle warming (e.g., to 40-50 °C) can significantly improve the dissolution rate and extent. Always monitor for any potential degradation.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

  • Solvent Mixtures: A mixture of a polar protic and a polar aprotic solvent can sometimes provide the optimal balance for solubility.

Q2: My compound is not dissolving even in polar solvents. Could the pH of the solution be a factor?

A2: Absolutely. The solubility of amine salts, including oxalates, is often highly dependent on the pH of the solution.[2][3]

Scientific Principle: The oxalate salt is formed by the protonation of the basic nitrogen atoms of the diazaspiro[3.3]heptane core by oxalic acid. The solubility of this salt is influenced by the equilibrium between the protonated (salt) and unprotonated (freebase) forms of the amine.

  • Acidic Conditions (Low pH): In a highly acidic environment, the equilibrium will favor the protonated, more polar form of the amine, which is generally more soluble in aqueous and polar protic solvents.[3] Adding a strong acid can increase the solubility of salts with anions that are conjugate bases of weak acids.[4]

  • Basic Conditions (High pH): Adding a base will deprotonate the amine, converting it to the freebase form. The freebase, lacking the ionic character of the oxalate salt, is significantly less polar and will likely have lower solubility in polar solvents but potentially higher solubility in less polar organic solvents.

Troubleshooting Workflow:

G start Low Solubility Observed check_solvent Is the solvent polar? start->check_solvent adjust_ph Adjust pH check_solvent->adjust_ph Yes fail Still Insoluble - Re-evaluate solvent choice or consider other factors. check_solvent->fail No try_acid Add a small amount of a compatible acid (e.g., HCl in an appropriate solvent) adjust_ph->try_acid try_base Consider if the freebase is desired and switch to a less polar solvent after basification. adjust_ph->try_base monitor Monitor for dissolution try_acid->monitor try_base->monitor success Compound Dissolved monitor->success Success monitor->fail Partial or No Success

Caption: Decision workflow for pH adjustment to improve solubility.

Q3: I've noticed that the stoichiometry of the oxalate salt can vary (e.g., oxalate vs. hemioxalate). Does this affect solubility?

A3: Yes, the stoichiometry of the salt can influence its physical properties, including solubility and melting point. You may find this compound listed as an oxalate[5], hemioxalate[6][7], or with a 2:1 ratio of the parent molecule to oxalic acid[8].

Explanation:

  • Oxalate (1:1): One molecule of oxalic acid for every one molecule of the diazaspiroheptane derivative.

  • Hemioxalate (2:1 amine to acid): One molecule of oxalic acid for every two molecules of the diazaspiroheptane derivative.

  • Dioxalate (1:2): Two molecules of oxalic acid for every one molecule of the diazaspiroheptane derivative.

The ratio of the acidic counterion to the basic amine will affect the overall polarity, crystal lattice energy, and hydrogen bonding network of the solid. These differences can lead to variations in solubility between different batches or from different suppliers if the salt stoichiometry is not the same.

Recommendation: Always check the certificate of analysis (CoA) from your supplier for information on the salt form and stoichiometry. If you are experiencing inconsistent solubility, this could be a contributing factor.

Q4: Can I convert the oxalate salt to the freebase to improve solubility in non-polar organic solvents?

A4: Yes, converting the oxalate salt to the freebase is a standard procedure to increase solubility in less polar organic solvents like dichloromethane (DCM), ethyl acetate, or toluene.

Experimental Protocol: Freebase Conversion

  • Dissolution: Dissolve or suspend the this compound in a suitable solvent. A mixture of water and a water-immiscible organic solvent (e.g., DCM or ethyl acetate) is often effective.

  • Basification: Slowly add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring. The pH of the aqueous layer should be monitored and adjusted to be basic (pH > 8).

  • Extraction: The deprotonated freebase will be extracted into the organic layer. Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine to remove any residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the freebase.

Important Note: The Boc protecting group can be sensitive to strong acidic conditions.[9] While the oxalate is a salt of a weak acid, prolonged exposure to strong acids, especially with heating, should be approached with caution.

Advanced Troubleshooting

Issue: The compound precipitates out of solution over time.

This can be due to several factors:

  • Supersaturation: The initial dissolution may have been achieved through heating, creating a supersaturated solution that is not stable at room temperature.

  • Change in pH: Absorption of atmospheric CO₂ can slightly acidify some neutral or basic solutions, potentially altering solubility.

  • Solvent Evaporation: If the solution is left open, evaporation of a more volatile co-solvent can change the solvent composition and cause precipitation.

Solutions:

  • Determine the thermodynamic solubility to understand the true equilibrium concentration at a given temperature. The shake-flask method is considered the gold standard for this.[10][11]

  • Store solutions in tightly sealed containers.

  • If using a solvent mixture, ensure the components have similar vapor pressures if possible.

Issue: I suspect the compound is degrading in my solvent.

Analytical Approach to Verify Stability:

  • Prepare a solution of the compound in the solvent of interest.

  • Take an initial analytical sample (t=0) and analyze it by a suitable method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Store the solution under the intended experimental conditions (e.g., room temperature, heated, protected from light).

  • Analyze samples at various time points (e.g., 1h, 4h, 24h) and compare the chromatograms to the t=0 sample. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Summary of Solubility Characteristics

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighFavorable solvation of the ammonium and oxalate ions through hydrogen bonding.
Polar Aprotic DMSO, DMFModerate to HighGood dipole-dipole interactions can solvate the ionic components.
Ethers THF, Diethyl etherLowInsufficient polarity to effectively solvate the salt.
Hydrocarbons Hexane, TolueneVery Low / InsolubleNon-polar nature cannot overcome the crystal lattice energy of the ionic salt.[1]
Chlorinated Dichloromethane (DCM)Low (for the salt)The freebase form will have significantly higher solubility.

References

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Avdeef, A. (2019).
  • Shayanfar, A., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
  • Persson, E., & Lofgren, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • Protheragen. (n.d.). 6-Boc-1,6-diazaspiro[3.3]heptane oxalate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Chapter 17.4: Solubility and pH. Retrieved from [Link]

  • Sciencemadness.org. (2023). Oxalate solubility and basic questions. Retrieved from [Link]

  • Drozd, G. T., & McNeill, V. F. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water With Ammonium Sulfate. The Journal of Physical Chemistry A, 120(32), 6424–6433.
  • PubMed. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Reddit. (2018). Why is oxalic acid so much more soluble than sodium oxalate?. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Solubility of Oxalic Acid. Retrieved from [Link]

  • Kami, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031–25036.

Sources

Technical Support Center: Analytical Techniques for Impurity Profiling of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges in the impurity profiling of diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the common hurdles and their solutions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

Section 1: The Unique Challenge of Diazaspiro Compounds

Diazaspiro compounds, characterized by their unique three-dimensional spirocyclic systems containing two nitrogen atoms, present distinct challenges in impurity profiling. Their structural complexity, potential for multiple stereoisomers, and varied reactivity can lead to a complex array of process-related impurities and degradation products. Understanding these nuances is the first step toward developing robust analytical methods.

Frequently Asked Questions (FAQs):

Q1: What are the most common types of impurities found in diazaspiro compounds?

A1: Impurities in diazaspiro compounds can be broadly categorized as organic, inorganic, and residual solvents.[1][2] Organic impurities are the most common and complex, arising from starting materials, by-products of unintended reactions, intermediates, degradation products, and residual reagents or catalysts.[3] Given their chiral nature, diastereomers and enantiomers are also critical impurities to consider.[4]

Q2: Why is the separation of regioisomers and diastereomers particularly challenging for diazaspiro compounds?

A2: The rigid, three-dimensional structure of diazaspiro compounds often results in regioisomers and diastereomers with very similar physicochemical properties, such as polarity and pKa. This similarity makes their separation by conventional chromatographic techniques difficult, often requiring specialized columns and method development strategies.[5][6][7]

Section 2: High-Performance Liquid Chromatography (HPLC/UHPLC) - The Workhorse Technique

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary tools for impurity profiling of non-volatile organic impurities in pharmaceuticals.[2]

Troubleshooting Guide: HPLC/UHPLC Analysis
Observed Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Poor resolution between the main peak and an impurity. - Suboptimal mobile phase pH. - Inappropriate column chemistry. - Gradient slope is too steep.1. Optimize Mobile Phase pH: The ionization state of diazaspiro compounds (often basic) and their impurities is highly dependent on pH. A change in pH can alter their retention behavior, thereby improving selectivity. A systematic pH scouting study is recommended.[8] 2. Screen Different Column Chemistries: No single column is universally effective. Screening a variety of stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano) will help identify the one offering the best selectivity for your specific compound and its impurities.[8] 3. Adjust Gradient: A shallower gradient increases the elution time and provides more opportunity for separation between closely eluting peaks.
Peak Tailing for the Main Diazaspiro Compound. - Secondary interactions with residual silanols on the silica-based column. - Column overload. - Presence of metal impurities in the sample or system.1. Use a High-Purity, End-Capped Column: Modern columns with advanced end-capping minimize the availability of free silanol groups, reducing peak tailing for basic compounds. 2. Reduce Sample Concentration: Injecting a lower concentration of the sample can mitigate overload effects.[9] 3. Add a Competing Base to the Mobile Phase: A small amount of a competing base (e.g., triethylamine) can mask the active sites on the stationary phase. 4. Use a Chelating Agent: If metal contamination is suspected, adding a chelating agent like EDTA to the mobile phase can be beneficial.
Ghost Peaks Appearing in the Chromatogram. - Contamination in the mobile phase or injector. - Carryover from a previous injection.1. Run a Blank Gradient: This will help determine if the ghost peaks originate from the mobile phase or the system.[10] 2. Implement a Robust Needle Wash Protocol: Use a strong solvent in the needle wash to effectively remove residual sample between injections.
Experimental Protocol: HPLC Method Development for Diazaspiro Impurity Profiling
  • Column Selection: Begin by screening a minimum of three columns with different stationary phase chemistries (e.g., a standard C18, a Phenyl-Hexyl, and a polar-embedded column).

  • Mobile Phase Screening:

    • Prepare mobile phases with varying pH values (e.g., 3.0, 5.0, 7.0, 9.0) using appropriate buffers (e.g., phosphate, acetate, formate).

    • Use a common organic modifier like acetonitrile or methanol.

  • Gradient Optimization: Start with a broad gradient (e.g., 5-95% organic over 20 minutes) to elute all potential impurities. Subsequently, refine the gradient to improve the resolution of critical peak pairs.[8]

  • Temperature Optimization: Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) as temperature can influence selectivity.

  • Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for the detection of all impurities, as they may have different UV maxima than the active pharmaceutical ingredient (API).

Caption: HPLC Method Development Workflow.

Section 3: Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying and structurally characterizing unknown impurities.[2][11]

Troubleshooting Guide: LC-MS Analysis
Observed Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Ionization of Diazaspiro Compound or Impurities. - Suboptimal ionization source settings. - Inappropriate mobile phase additives.1. Optimize Ionization Source Parameters: Systematically adjust parameters like capillary voltage, gas flow, and temperature to maximize the signal for your compounds of interest. 2. Select Appropriate Mobile Phase Additives: For positive ion mode, formic acid or acetic acid are commonly used. For negative ion mode, ammonium hydroxide or acetate can be effective. The choice depends on the pKa of the analytes.
Ion Suppression or Enhancement. - High concentration of the main compound co-eluting with impurities. - Non-volatile buffers from HPLC method.1. Improve Chromatographic Separation: Ensure that impurities elute in regions where the API concentration is low. 2. Use Volatile Buffers: Replace non-volatile buffers like phosphate with volatile alternatives such as ammonium formate or acetate.
In-source Fragmentation. - High source temperature or cone voltage.1. Reduce Source Energy: Lowering the source temperature and/or cone voltage can minimize fragmentation within the ion source, preserving the molecular ion for accurate mass determination.
Experimental Protocol: Impurity Identification using LC-MS/MS
  • Initial High-Resolution Mass Spectrometry (HRMS) Scan: Obtain an accurate mass measurement of the impurity peak to determine its elemental composition.[12]

  • Tandem Mass Spectrometry (MS/MS) Analysis: Isolate the precursor ion of the impurity and fragment it to obtain a characteristic fragmentation pattern.

  • Forced Degradation Studies: Subject the diazaspiro compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[13][14] Analyzing these samples by LC-MS can help in proposing structures for impurities observed in stability studies.

  • Structural Elucidation: Compare the fragmentation pattern of the unknown impurity with that of the parent drug and known related substances. This, combined with the elemental composition, allows for the proposal of a putative structure.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Spirocyclic Linkers: A Comparative Analysis of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical linkers is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of novel therapeutics. This guide provides an in-depth comparison of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate, a prominent spirocyclic linker, with other commonly employed spirocyclic and traditional linkers. We will delve into the structural nuances, physicochemical properties, and performance characteristics of these linkers, supported by illustrative experimental data and detailed protocols to empower your research and development endeavors.

The Rise of Spirocyclic Linkers: Escaping Flatland in Drug Design

The paradigm in drug discovery is shifting from planar, two-dimensional molecules towards more three-dimensional structures that can better interact with the complex topographies of biological targets. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their inherent rigidity and three-dimensional geometry offer a distinct advantage over traditional flexible linkers, such as piperazine, by providing a more defined spatial arrangement of the connected moieties. This can lead to enhanced target engagement, improved selectivity, and more favorable physicochemical properties.[1]

The 2,6-diazaspiro[3.3]heptane (DSH) scaffold, a close relative of our topic molecule, has garnered significant attention as a rigid, three-dimensional substitute for the more flexible piperazine ring.[1] This structural rigidity is a key differentiator, influencing the overall conformation of the drug molecule and its interaction with target proteins.[1]

Head-to-Head Comparison: Structural and Physicochemical Properties

The fundamental distinction between spirocyclic linkers like this compound and traditional linkers such as piperazine lies in their topology. While piperazine exists in a flexible chair conformation, the diazaspiro[3.3]heptane core is a rigid system of two fused four-membered azetidine rings.[1] This rigidity can have a profound impact on a molecule's properties.

PropertyTert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylateN-Boc-piperazine2,7-Diazaspiro[3.5]nonane (Boc-protected)
Structure Spiro[3.3]heptanePiperazineSpiro[3.5]nonane
Calculated LogP (cLogP) 1.2 (Hypothetical)1.61.8 (Hypothetical)
Aqueous Solubility (pH 7.4) Moderate (Hypothetical)HighModerate (Hypothetical)
Topological Polar Surface Area (TPSA) 49.6 Ų (Calculated)41.5 Ų58.8 Ų (Calculated)
Three-Dimensionality HighLowHigh
Conformational Flexibility Low (Rigid)High (Flexible)Moderate

Table 1: Comparative physicochemical properties of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate and other linkers. (Note: Some values are hypothetical and for illustrative purposes due to the limited availability of direct comparative experimental data in the public domain.)

The rigid nature of the spiro[3.3]heptane core is expected to reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities. Furthermore, the three-dimensional arrangement of substituents can be more precisely controlled, allowing for optimized interactions within a binding pocket.

Performance in Drug Discovery: A Focus on PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC.[2][3]

Spirocyclic linkers are increasingly being explored in PROTAC design to enhance their performance. The rigidity of the spirocyclic scaffold can pre-organize the two ligands in a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] This can lead to more efficient ubiquitination and subsequent degradation of the target protein.

Comparative Performance Data (Illustrative)
Linker TypePROTAC ApplicationDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½ in HLM, min)
Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylateBRD4 Degrader15 (Hypothetical)95 (Hypothetical)5.2 (Hypothetical)120 (Hypothetical)
N-Boc-piperazineBRD4 Degrader50 (Hypothetical)85 (Hypothetical)8.1 (Hypothetical)45 (Hypothetical)
2,7-Diazaspiro[3.5]nonane (Boc-protected)BRD4 Degrader25 (Hypothetical)90 (Hypothetical)6.5 (Hypothetical)90 (Hypothetical)

Table 2: Illustrative comparative performance data of different linkers in a hypothetical BRD4-targeting PROTAC. (Note: This data is for illustrative purposes to demonstrate a comparative analysis and is not based on direct experimental results from a single study.)

The hypothetical data in Table 2 illustrates the potential advantages of using a rigid spirocyclic linker like Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate. The lower DC50 and higher Dmax values suggest more potent and complete protein degradation. While the cell permeability might be slightly lower compared to a more flexible piperazine linker, the significant improvement in metabolic stability is a crucial advantage for developing viable drug candidates.

Experimental Protocols for Comparative Evaluation

To facilitate a rigorous comparison of these linkers in your own research, we provide the following detailed experimental protocols.

Synthesis of Spirocyclic Linkers

The synthesis of diazaspiro[3.3]heptane derivatives can be achieved through various routes, often involving multi-step sequences.

General Workflow for Spirocyclic Linker Synthesis

start Starting Materials step1 Ring Formation 1 start->step1 step2 Functional Group Interconversion step1->step2 step3 Ring Formation 2 step2->step3 step4 Protection/Deprotection step3->step4 final Final Spirocyclic Linker step4->final start Prepare Compound Stock step1 Incubate with HLM & NADPH start->step1 step2 Quench Reaction at Time Points step1->step2 step3 Protein Precipitation step2->step3 step4 LC-MS/MS Analysis step3->step4 final Determine Half-life (t½) step4->final start Prepare Donor & Acceptor Plates step1 Coat Filter Plate with Lipid start->step1 step2 Add Compound to Donor Wells step1->step2 step3 Incubate step2->step3 step4 Quantify Compound in Both Wells step3->step4 final Calculate Permeability (Papp) step4->final start Cell Culture & Treatment step1 Cell Lysis start->step1 step2 Protein Quantification step1->step2 step3 SDS-PAGE step2->step3 step4 Western Blotting step3->step4 step5 Immunodetection step4->step5 final Quantify Protein Levels step5->final

Sources

A Tale of Two Scaffolds: Unveiling the Biological Activity of Diazaspiro[3.3]heptane Derivatives Versus Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Bioisosteric Replacement with Confidence

In the landscape of medicinal chemistry, the piperazine ring stands as a titan, a cornerstone integrated into the structure of over 100 FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties, including high aqueous solubility and two readily functionalizable basic nitrogen atoms.[1] However, the very flexibility and metabolic susceptibility of the piperazine moiety can introduce liabilities in drug candidates, prompting the exploration of bioisosteres—structural surrogates that can fine-tune a molecule's properties. Among these, the 2,6-diazaspiro[3.3]heptane (DSH) scaffold has emerged as a compelling three-dimensional, rigid alternative.[1] This guide provides a comprehensive comparison of these two critical scaffolds, grounded in experimental data, to empower researchers in making strategic decisions during drug design and lead optimization.

The Structural Imperative: Rigidity vs. Flexibility

The fundamental distinction between piperazine and 2,6-diazaspiro[3.3]heptane lies in their topology. Piperazine, a six-membered ring, predominantly adopts a flexible chair conformation. In contrast, DSH is a spirocyclic system forged from two fused four-membered azetidine rings, bestowing upon it a rigid, three-dimensional architecture.[1] This structural rigidity is not a trivial distinction; it has profound implications for a molecule's interaction with its biological target, often leading to enhanced selectivity and improved metabolic stability. The constrained geometry of the DSH scaffold can more precisely orient substituents into the binding pocket of a protein, potentially leading to more potent and specific interactions.

cluster_0 Piperazine (Flexible) cluster_1 Diazaspiro[3.3]heptane (Rigid) a A flexible six-membered ring that readily adopts various conformations, including the chair and boat forms. This conformational lability can sometimes lead to off-target binding and metabolic instability. b A rigid spirocyclic system composed of two fused four-membered azetidine rings. This constrained geometry provides a more defined orientation for substituents, potentially enhancing target selectivity and metabolic resistance.

Caption: Structural comparison of piperazine and diazaspiro[3.3]heptane scaffolds.

A Head-to-Head Comparison of Biological Activity: The Data Speaks

The true measure of a bioisostere's utility lies in its impact on biological activity. The replacement of a piperazine ring with a diazaspiro[3.3]heptane scaffold can lead to a range of outcomes, from a significant loss of potency to a remarkable enhancement of desired properties. The following table summarizes key experimental findings from comparative studies.

TargetPiperazine AnalogDiazaspiro[3.3]heptane AnalogKey Findings & ImplicationsReference
Poly(ADP-ribose) Polymerase-1 (PARP-1) Olaparib (piperazine-containing)DSH-Olaparib (10e)The DSH analog (10e) exhibited potent PARP-1 inhibition (IC50 = 12.6 nM) comparable to Olaparib. Crucially, 10e did not induce DNA damage at similar concentrations, suggesting a potential for reduced cytotoxicity and a better safety profile. This highlights the DSH scaffold's ability to fine-tune pharmacology beyond simple potency.[2][3]
Sigma-2 Receptor (σ2R) Benzimidazolone-piperazine derivativeBenzimidazolone-DSH derivativeReplacement of the piperazine moiety with the diazaspiro[3.3]heptane core resulted in a significant reduction in affinity for the σ2R. This underscores the target-dependent nature of bioisosteric replacement; the rigid DSH scaffold may not always be a suitable mimic for the more flexible piperazine in every binding pocket.[4]
GPR119 (G protein-coupled receptor) Piperazine-containing agonistDSH-containing agonistA dramatic loss in potency (>800-fold) was observed with the DSH analog. This was attributed to the altered geometry of a critical carbamate acceptor group, demonstrating that subtle conformational changes introduced by the rigid scaffold can have profound effects on receptor activation.[5]

The "Why" Behind the "How": Experimental Design and Causality

The decision to employ a diazaspiro[3.3]heptane scaffold in place of a piperazine is a strategic one, often driven by the need to address specific liabilities in a lead compound. The following experimental workflow illustrates a typical lead optimization strategy where this bioisosteric replacement is considered.

A Hit Identification (Piperazine-containing lead) B Identified Liabilities (e.g., poor metabolic stability, off-target activity) A->B C Bioisosteric Replacement Strategy (Synthesize DSH analog) B->C D Comparative In Vitro & In Vivo Testing C->D E Improved Candidate (Enhanced selectivity, better DMPK) D->E F New/Unresolved Liabilities D->F

Sources

A Comparative Guide to the Mass Spectrometry of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, spirocyclic scaffolds are of increasing interest due to their inherent three-dimensionality, which can lead to improved pharmacological properties. The diazaspiro[3.3]heptane core is a valuable building block in this regard. This guide provides a comprehensive analysis of the mass spectrometric behavior of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate, a key intermediate in the synthesis of novel therapeutics. Through a comparative approach with its positional isomer and a simpler monocyclic analog, this document will elucidate the characteristic fragmentation patterns and provide field-proven insights for analytical scientists.

Introduction: The Analytical Challenge of Boc-Protected Spirocycles

This compound is a bifunctional molecule featuring a rigid spirocyclic core and a thermally labile tert-butyloxycarbonyl (Boc) protecting group. The analysis of such molecules by mass spectrometry presents a unique set of challenges. The Boc group is notoriously prone to fragmentation, often leading to the absence of a discernible molecular ion peak, which can complicate structural confirmation. Furthermore, the spirocyclic framework can direct fragmentation pathways in ways that differ significantly from their acyclic or monocyclic counterparts.

This guide will address these challenges by:

  • Providing a detailed, step-by-step protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the title compound.

  • Comparing its mass spectral behavior with two strategic alternatives:

    • Alternative 1 (Positional Isomer): Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

    • Alternative 2 (Monocyclic Analog): N-Boc-piperazine

  • Elucidating the key fragmentation pathways, including the prevalent McLafferty-type rearrangements of the Boc group.

  • Offering expert insights into the selection of appropriate ionization techniques and the interpretation of the resulting mass spectra.

Experimental Design: A Self-Validating Approach

The following experimental protocol is designed to be a self-validating system, providing robust and reproducible data for the characterization of this compound and its analogs.

Materials and Instrumentation
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1394319-56-2C₁₂H₂₀N₂O₆288.30
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate1227382-01-5C₁₂H₂₀N₂O₆288.30
N-Boc-piperazine57260-71-6C₉H₁₈N₂O₂186.25

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) is generally preferred for these polar, ionizable compounds. Atmospheric Pressure Chemical Ionization (APCI) can be considered as a complementary technique for less polar analogs or to probe thermal stability.[1][2][3][4]

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis s1 Dissolve sample in 50:50 Acetonitrile:Water (0.1% Formic Acid) s2 Vortex and centrifuge s1->s2 s3 Transfer supernatant to LC vial s2->s3 lc1 Inject sample into LC system s3->lc1 lc2 C18 Reverse-Phase Column lc1->lc2 lc3 Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) lc2->lc3 ms1 Electrospray Ionization (Positive Mode) lc3->ms1 ms2 Full Scan MS (m/z 50-500) ms1->ms2 ms3 Tandem MS (MS/MS) of target m/z ms2->ms3 d1 Identify [M+H]⁺ and key fragment ions ms3->d1 d2 Propose fragmentation pathways d1->d2 d3 Compare spectra of target and alternatives d2->d3 G cluster_parent N-Boc-piperazine [M+H]⁺ m/z 187.15 cluster_frag1 Loss of C₄H₈ (56 Da) m/z 131.09 cluster_frag2 Loss of C₄H₉ (57 Da) m/z 130.08 cluster_frag3 Loss of C₅H₈O₂ (100 Da) m/z 87.09 parent C₉H₁₉N₂O₂⁺ frag1 C₅H₁₁N₂O₂⁺ parent->frag1 - C₄H₈ frag2 C₅H₁₀N₂O₂⁺ parent->frag2 - C₄H₉• frag3 C₄H₁₁N₂⁺ frag1->frag3 - CO₂

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The structural novelty and synthetic accessibility of spirocyclic scaffolds have positioned them as valuable building blocks in modern medicinal chemistry. Specifically, nitrogen-containing spirocycles like tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate are increasingly utilized to explore new chemical space, offering unique three-dimensional vectors for molecular elaboration that can significantly modulate pharmacological activity and improve drug-like properties.[1][2][3] Given its role as a foundational fragment in the synthesis of potential therapeutics, the absolute purity of this reagent is not merely a quality metric but a prerequisite for reproducible and reliable downstream applications.

This guide provides an in-depth comparison of the essential analytical techniques for verifying the purity of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate, which is frequently supplied as an oxalate salt to enhance its stability and crystallinity.[4][5][6] We will delve into the causality behind methodological choices, present self-validating experimental protocols, and offer a comparative analysis of the data each technique provides.

The Foundational Pillar: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural verification and purity assessment for organic molecules. It provides an unparalleled, non-destructive view of the molecular structure, allowing for both identification of the target compound and detection of structurally similar impurities.

Causality and Rationale

For tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate, ¹H NMR is the most definitive method for confirming the successful installation and integrity of the tert-butyloxycarbonyl (Boc) protecting group.[7] The presence of impurities, such as residual starting materials, solvents from synthesis or purification, or by-products from incomplete reactions, can be readily identified by signals that are inconsistent with the expected spectrum. ¹³C NMR complements this by providing a count of unique carbon environments, offering further structural confirmation.

Expected Spectral Features:

  • ¹H NMR: The most unambiguous signal is a sharp singlet integrating to nine protons, typically appearing in the upfield region between 1.4 and 1.5 ppm, which corresponds to the chemically equivalent protons of the tert-butyl group.[7][8] The protons on the spirocyclic core will present as a series of multiplets, and their specific chemical shifts and coupling patterns are characteristic of the rigid [3.3]heptane system.[9] The N-H proton of the free amine may appear as a broad singlet, and its chemical shift can be concentration-dependent.[7][10]

  • ¹³C NMR: The spectrum should display characteristic signals for the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), as well as the carbonyl carbon (around 155 ppm).[8][10] The carbons of the diazaspiro[3.3]heptane core will also have distinct chemical shifts.

Experimental Protocol: ¹H NMR Analysis

Objective: To acquire a high-resolution ¹H NMR spectrum to confirm structural identity and assess purity.

Materials:

  • Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • High-quality 5 mm NMR tube

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. The choice of solvent is critical; D₂O is suitable for oxalate salts, while DMSO-d₆ can also be used and will allow for the observation of exchangeable N-H protons.

  • Transfer: Once fully dissolved, transfer the solution into a clean, dry NMR tube using a pipette.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner. Place it in the magnet and allow the sample to thermally equilibrate.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform an automated or manual shimming process to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate all observed peaks. The purity can be estimated by comparing the integration of the compound's characteristic peaks to those of any observed impurities.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Peaks process->integrate analyze Analyze & Assess Purity integrate->analyze

Caption: Workflow for Purity Assessment by NMR Spectroscopy.

The Quantitative Workhorse: High-Performance Liquid Chromatography (HPLC)

While NMR excels at structural confirmation, HPLC is the gold standard for quantitative purity analysis. It physically separates the main component from impurities, allowing for precise quantification based on detector response.

Causality and Rationale

Small, polar molecules like amines can be challenging to analyze by HPLC due to poor retention on standard reversed-phase columns and lack of a strong UV chromophore.[11] Therefore, a successful HPLC method requires careful selection of column chemistry and mobile phase, or the use of pre- or post-column derivatization to attach a UV-active or fluorescent tag.[11][12] An alternative approach involves specialized columns and non-aqueous mobile phases that can retain and separate polar amines effectively.[13] The area percentage of the main peak relative to the total area of all detected peaks provides a quantitative measure of purity.

Alternative Methodologies:

  • Reversed-Phase with Derivatization: This is a highly sensitive approach. The primary or secondary amines are reacted with a derivatizing agent (e.g., o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl)) to form a product with strong UV absorbance or fluorescence.[11][12] The derivatized products are then separated on a C18 or C8 column.[11]

  • Specialized Mixed-Mode or HILIC Chromatography: Columns designed for polar analytes can be used without derivatization. For instance, methods using a combination of volatile buffers and organic solvents can achieve good separation.

Experimental Protocol: Reversed-Phase HPLC (without derivatization)

Objective: To determine the quantitative purity of the sample by separating it from potential impurities.

Materials:

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Sample of this compound

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases thoroughly using sonication or vacuum filtration.

  • Sample Preparation: Prepare a stock solution of the sample in Mobile Phase A at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (where the carbamate and oxalate may have some absorbance) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) for universal detection.

    • Gradient: A typical gradient might start at 5% B, hold for 1-2 minutes, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

  • Analysis: Run a blank (injection of mobile phase) first, followed by the sample. Integrate all peaks observed in the chromatogram. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Data Analysis mp_prep Prepare Mobile Phases (A & B) sample_prep Prepare Sample (1 mg/mL, Filter) inject Inject Sample into HPLC sample_prep->inject separate Separate on C18 Column inject->separate detect Detect with UV or ELSD separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: Workflow for Quantitative Purity Analysis by HPLC.

The Confirming Witness: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and identifying the mass of unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes an indispensable method for purity analysis.

Causality and Rationale

MS provides a mass-to-charge (m/z) ratio for ionized molecules. For tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate, soft ionization techniques like Electrospray Ionization (ESI) are ideal as they typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.[14] This allows for unambiguous confirmation of the molecular weight of the free base (the oxalate counterion will not be observed in positive ion mode). The molecular weight of the free base (C₁₀H₁₈N₂O₂) is 198.26 g/mol , so the expected [M+H]⁺ ion would be found at m/z ≈ 199.27.[9] Any other signals in the mass spectrum would correspond to impurities or adducts.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of the target compound and identify the mass of any co-eluting or separated impurities.

Procedure:

  • LC Setup: Use the same HPLC method as described above. The mobile phase must be compatible with MS (e.g., using volatile buffers like formic acid or ammonium formate instead of non-volatile salts like phosphate).

  • MS Interface: The eluent from the HPLC column is directed into the ESI source of the mass spectrometer.

  • MS Parameters (Positive ESI Mode):

    • Ionization Mode: ESI positive

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: ~3-4 kV

    • Source Temperature: ~120-150 °C

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument and flow rate.

  • Data Acquisition and Analysis: Acquire data across the entire chromatographic run. Extract the mass spectrum for the main peak to confirm the m/z of the target compound. Examine the mass spectra of minor peaks to identify potential impurities.

Visualization: LC-MS Workflow

LCMS_Workflow start HPLC Separation eluent Column Eluent start->eluent esi Electrospray Ionization (ESI Source) eluent->esi Introduces into MS analyzer Mass Analyzer (m/z Separation) esi->analyzer Generates Ions detector Detector analyzer->detector Separates Ions data Data System: TIC & Mass Spectra detector->data Records Data

Caption: Workflow for Identity Confirmation by LC-MS.

Comparative Summary of Analytical Techniques

No single technique provides a complete picture of a compound's purity. A multi-faceted approach is essential for a robust and reliable assessment.

Technique Primary Purpose Strengths Limitations
¹H NMR Structural Confirmation & Identification- Provides detailed structural information.[7] - Detects a wide range of impurities (solvents, reagents). - Inherently quantitative without needing a reference standard for the same compound.- Lower sensitivity compared to HPLC. - Signal overlap can complicate analysis of complex mixtures. - May not detect non-proton-containing impurities.
HPLC-UV/ELSD Quantitative Purity Analysis- High precision and accuracy for quantification.[11] - Excellent for separating closely related impurities. - High sensitivity, especially with derivatization.[12]- Requires a reference standard for absolute quantification. - Does not provide structural information on its own. - Impurities without a chromophore may be missed by UV detection.
LC-MS Molecular Weight Confirmation- Unambiguously confirms the molecular weight of the target compound.[9] - Provides molecular weight information for unknown impurities. - Extremely high sensitivity.- Ionization efficiency can vary significantly between compounds, making it difficult to quantify without standards. - Does not provide detailed structural information like NMR.
Illustrative Data Comparison

Below is a table with representative data for a hypothetical batch of this compound, demonstrating how results from different techniques are synthesized for a final purity assessment.

Analytical Method Parameter Measured Result Interpretation
¹H NMR Structural Match & Impurity SignalsSpectrum consistent with structure. Small signals at 2.50 ppm (DMSO) and 3.35 ppm (water). No other organic impurities >0.1%.Identity confirmed. Purity by NMR is >99.5% relative to organic impurities. Residual solvents are present but typically not included in the final purity value.
HPLC-UV (210 nm) Peak Area %99.7%High purity confirmed. Two minor impurities detected at 0.15% and 0.15%.
LC-MS [M+H]⁺ of Main Peakm/z = 199.27Correct molecular weight for the free base is confirmed.
Loss on Drying (LOD) Weight Loss0.2%Indicates a low level of volatile content (likely residual water/solvent).
Final Purity (Assay) Calculation 99.7% (by HPLC) The HPLC value is typically reported as the official purity, with NMR and MS providing crucial supporting evidence for identity.

Conclusion and Authoritative Recommendation

Assessing the purity of a critical building block like this compound requires a synergistic, multi-technique approach.

  • Identity and Primary Purity Check: Begin with ¹H NMR to confirm the chemical structure and rule out the presence of significant structural impurities or residual solvents.

  • Quantitative Analysis: Employ a validated HPLC method to obtain a precise quantitative purity value. This is the most reliable method for detecting and quantifying closely related process impurities.

  • Molecular Weight Confirmation: Use LC-MS to provide unequivocal confirmation of the molecular weight of the main component and to gain mass information on any impurities detected by HPLC.

By integrating the qualitative and structural insights from NMR with the precise quantitative data from HPLC, and confirming these findings with MS, researchers and drug development professionals can proceed with confidence, ensuring the integrity and reproducibility of their synthetic endeavors.

References

  • Forming oxalate salts of amines. Sciencemadness.org. Available at: [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. Available at: [Link]

  • This compound. Autech Scientific. Available at: [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate. Autech Scientific. Available at: [Link]

  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information. University of Regensburg. Available at: [Link]

  • Synthesis of oxalate salt. PrepChem.com. Available at: [Link]

  • Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. ResearchGate. Available at: [Link]

  • Preparation of oxalic acid salts of phenylene diamines. Google Patents.
  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. PubMed. Available at: [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link]

  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group. Available at: [Link]

  • How to get pure nmr after deprotection of Boc by TFA? ResearchGate. Available at: [Link]

  • Process for the preparation of oxalate esters. Google Patents.
  • Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. PubMed. Available at: [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. BORIS Portal. Available at: [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available at: [Link]

  • Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. PMC - NIH. Available at: [Link]

  • Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. Available at: [Link]

  • Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. PubMed. Available at: [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). Available at: [Link]

  • MULTI-DIMENSIONAL MASS SPECTROMETRY-BASED SHOTGUN LIPIDOMICS AND NOVEL STRATEGIES FOR LIPIDOMIC ANALYSES. NIH. Available at: [Link]

  • Liquid Chromatography/Electron Capture Atmospheric Pressure Chemical Ionization/Mass Spectrometry: Analysis of Pentafluorobenzyl Derivatives of Biomolecules and Drugs in the Attomole Range. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Boc Deprotection of Diazaspiro[3.3]heptanes: Methods, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Diazaspiro[3.3]heptanes in Drug Discovery

Diazaspiro[3.3]heptanes have emerged as valuable scaffolds in modern medicinal chemistry. Their rigid, three-dimensional structure offers a compelling alternative to more flexible diamine building blocks like piperazine, providing medicinal chemists with a tool to fine-tune the spatial arrangement of pharmacophoric elements and improve metabolic stability.[1][2] The synthesis of functionalized diazaspiro[3.3]heptanes often necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a popular choice for the protection of the nitrogen atoms due to its stability under a wide range of synthetic conditions.[3][4]

The efficient and selective removal of the Boc group is a critical step in the synthetic routes towards complex diazaspiro[3.3]heptane-containing molecules. The choice of the deprotection method can significantly impact the overall yield and purity of the final product, especially considering the potential for side reactions with the strained spirocyclic core. This guide provides a comparative analysis of common Boc deprotection methods applicable to diazaspiro[3.3]heptanes, offering experimental protocols, mechanistic insights, and a decision-making framework to aid researchers in selecting the optimal strategy for their specific needs.

Mechanism of Acid-Catalyzed Boc Deprotection

The most prevalent method for Boc group removal relies on acid catalysis. The generally accepted mechanism proceeds through the following steps:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6]

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of the free amine, carbon dioxide, and a stable tert-butyl cation.[5][6]

  • Deprotonation/Scavenging: The tert-butyl cation can be deprotonated to form isobutylene gas or be trapped by a nucleophilic scavenger present in the reaction mixture.[7]

Boc_Deprotection_Mechanism Boc_Amine N-Boc-Diazaspiro[3.3]heptane Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Fragmentation Free_Amine Diazaspiro[3.e]heptane (Amine Salt) Carbamic_Acid->Free_Amine Decarboxylation Products CO₂ + Isobutylene/tert-Butyl Cation Carbamic_Acid->Products

Caption: General mechanism of acid-catalyzed Boc deprotection.

Comparative Analysis of Deprotection Methods

The selection of a Boc deprotection method for diazaspiro[3.3]heptanes should be guided by the substrate's stability, the presence of other acid-labile functional groups, and the desired scale of the reaction.

MethodReagents & SolventsTemperatureTypical TimeAdvantagesDisadvantages
Trifluoroacetic Acid TFA in Dichloromethane (DCM)0 °C to RT1 - 4 hoursHighly effective, volatile reagents are easily removed.[8][9]Harshly acidic, may cleave other acid-sensitive groups. TFA can be difficult to remove completely.[9]
Hydrochloric Acid 4M HCl in 1,4-Dioxane or Ethyl AcetateRT1 - 4 hoursProduct often precipitates as the HCl salt, simplifying isolation.[5][10]Dioxane is a peroxide-forming solvent and has health concerns. The reaction can be slower than with TFA.[11]
Thermal Deprotection High-boiling point solvents (e.g., Toluene, DMF) or neatHighVariableAvoids the use of strong acids, suitable for acid-sensitive substrates.[12][13]Requires high temperatures, which may not be suitable for all substrates. Potential for side reactions.[13]
Mild Acidic Methods Oxalyl chloride in MethanolRT1 - 4 hoursMilder conditions compared to TFA/HCl, good for substrates with some acid sensitivity.[14]May not be effective for all substrates; can generate CO as a byproduct.[14]
Neutral/Lewis Acid Trimethylsilyl iodide (TMSI) in DCM0 °C to RTVariablepH-neutral conditions, highly selective.[4][15]TMSI is moisture-sensitive and can be expensive.

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA)

This method is highly efficient but should be used with caution on substrates containing other acid-labile protecting groups.

Materials:

  • N-Boc-protected diazaspiro[3.3]heptane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-protected diazaspiro[3.3]heptane (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[9]

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected diazaspiro[3.3]heptane.[5]

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This is a common and effective method, often resulting in the precipitation of the product as its hydrochloride salt, which can simplify purification.

Materials:

  • N-Boc-protected diazaspiro[3.3]heptane

  • 4M HCl solution in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolve the N-Boc-protected diazaspiro[3.3]heptane (1.0 eq) in a minimal amount of a suitable solvent like methanol or suspend it directly in the 4M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, the deprotected product will often precipitate as the hydrochloride salt.

  • Add diethyl ether to the reaction mixture to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with diethyl ether.

  • Dry the solid under high vacuum to obtain the diazaspiro[3.3]heptane as its hydrochloride salt.

Method 3: Thermal Deprotection

This method is advantageous when acidic conditions must be avoided. The optimal temperature and time will need to be determined empirically for each substrate.

Materials:

  • N-Boc-protected diazaspiro[3.3]heptane

  • High-boiling point solvent (e.g., toluene, diphenyl ether) or no solvent (neat)

  • Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with reflux condenser)

Procedure:

  • Place the N-Boc-protected diazaspiro[3.3]heptane in a suitable reaction vessel. If using a solvent, dissolve the substrate in the chosen high-boiling point solvent.

  • Heat the reaction mixture to the desired temperature (typically between 100-200 °C).[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed neat, dissolve the residue in a suitable organic solvent.

  • Purify the product by column chromatography or crystallization as needed.

Choosing the Right Deprotection Method: A Decision-Making Workflow

Decision_Tree decision decision method method start Start: Select Boc Deprotection Method for Diazaspiro[3.3]heptane acid_sensitive Are other acid-sensitive functional groups present? start->acid_sensitive acid_sensitive->method No Use TFA/DCM or HCl/Dioxane high_temp_stable Is the substrate thermally stable? acid_sensitive->high_temp_stable Yes high_temp_stable->method Yes Consider Thermal Deprotection high_temp_stable->method No Use Mild Acidic (Oxalyl Chloride) or Neutral (TMSI) Methods

Caption: Decision workflow for choosing a Boc deprotection method.

Conclusion

The deprotection of Boc-protected diazaspiro[3.3]heptanes is a crucial transformation in the synthesis of novel drug candidates and chemical probes. While standard acidic methods using TFA or HCl are often effective, the presence of other sensitive functional groups or the specific nature of the diazaspiro[3.3]heptane derivative may necessitate the use of alternative, milder conditions. By understanding the underlying mechanisms and considering the factors outlined in this guide, researchers can make an informed decision to select the most appropriate deprotection strategy, thereby maximizing the yield and purity of their target compounds. Careful reaction monitoring and optimization are always recommended to achieve the best results.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (n.d.). Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of....
  • Hamza, D., et al. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • Semantic Scholar. (2012).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF.
  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Acids.
  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?.
  • BenchChem. (2025). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane.
  • Uniba. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. | Download Scientific Diagram.
  • Reddit. (2023). Alternative Methods for Boc Deprotection : r/chemistry.
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • ResearchGate. (2025). A mild and selective method for N-Boc deprotection | Request PDF.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Boc-deprotection-methods.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • PubMed. (2012). Challenging deprotection steps during the synthesis of tetra- and pentasaccharide fragments of the Le(a)Le(x)

Sources

Comparative In Vitro Assessment of Compounds Featuring the 1,6-Diazaspiro[3.3]heptane Moiety: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly pivoted from flat, aromatic structures towards more three-dimensional (3D) scaffolds. This shift is driven by the need to enhance target selectivity, improve physicochemical properties, and explore uncharted chemical space. Among the scaffolds leading this charge is the 1,6-diazaspiro[3.3]heptane moiety. This rigid, bicyclic amine is a key example of a saturated bioisostere, often used to replace traditional groups like piperazine.[1][2] Its unique spirocyclic nature imparts a well-defined 3D geometry, which can lead to improved aqueous solubility and metabolic stability compared to its carbocyclic analogs like cyclohexane.[3][4]

This guide provides a comprehensive overview of the in vitro assessment of compounds containing the 1,6-diazaspiro[3.3]heptane scaffold. We will move beyond simple protocol listings to explain the causality behind experimental choices, compare its performance against the commonly used piperazine ring, and provide detailed, field-tested methodologies for key assays.

Part 1: A Superior Scaffold? 1,6-Diazaspiro[3.3]heptane vs. Piperazine

The decision to incorporate a 1,6-diazaspiro[3.3]heptane moiety is often a deliberate strategy to overcome the limitations of more conventional scaffolds, particularly piperazine. While both are diamines, their structural and conformational differences have profound implications for drug design.

Structural and Physicochemical Comparison

The rigid, spirocyclic structure of 1,6-diazaspiro[3.3]heptane locks the exit vectors of substituents in a fixed, non-linear orientation. This is in stark contrast to the more flexible chair/boat conformations of piperazine. This rigidity can enhance binding affinity by reducing the entropic penalty upon binding to a target protein.[1][5] Furthermore, the higher fraction of sp³-hybridized carbons generally leads to improved solubility and metabolic profiles, key attributes for successful drug candidates.[4][6]

cluster_0 Piperazine cluster_1 1,6-Diazaspiro[3.3]heptane piperazine diazaspiro label_piperazine Flexible Conformation (Chair/Boat) Lower Fsp³ label_diazaspiro Rigid 3D Structure Defined Exit Vectors Higher Fsp³

Caption: Structural comparison of flexible piperazine and rigid 1,6-diazaspiro[3.3]heptane.

PropertyPiperazine1,6-Diazaspiro[3.3]heptaneRationale for Advantage
Scaffold Geometry Flexible (Chair/Boat)Rigid, SpirocyclicReduced entropic penalty on binding, predictable substituent vectors.[1][5]
Fraction of sp³ Carbons (Fsp³) LowerHigherCorrelates with improved solubility, reduced promiscuity, and clinical success.[6]
Aqueous Solubility GoodGenerally HigherIncreased polarity and reduced planarity disrupt crystal packing.[3][4]
Metabolic Stability Often susceptible to metabolismGenerally HigherThe rigid, compact structure can be less accessible to metabolic enzymes.[3]
Bioisosteric Role N/ASaturated bioisostere for piperazineOffers a novel, patent-free chemical space with improved drug-like properties.[2][7]

Part 2: Core In Vitro Assessment Strategies & Protocols

A robust in vitro assessment cascade is crucial to validate the potential of any new chemical series. The following protocols represent a logical progression from broad cytotoxicity screening to target-specific and mechanistic assays.

A. Foundational Assessment: Cytotoxicity Screening

The initial step for many therapeutic areas, particularly oncology, is to determine a compound's general effect on cell viability. This helps identify active compounds and establish a therapeutic window. The MTT assay is a reliable, colorimetric method ideal for initial screening of spirocyclic libraries.[8]

Experimental Protocol 1: MTT Assay for Cell Proliferation

  • Cell Plating: Seed human cancer cell lines (e.g., HCT116, PC3, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well.[9][10] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the 1,6-diazaspiro[3.3]heptane-containing compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be optimized for the specific cell line and compound class.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

start Seed Cells in 96-well Plate treat Add Serial Dilutions of Diazaspiro Compounds start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent (4h Incubation) incubate->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

B. Target-Specific Evaluation: Does It Hit the Mark?

Once a compound shows activity, the next critical step is to determine if it engages its intended molecular target. The choice of assay is entirely dependent on the target class (e.g., GPCR, kinase, enzyme).

Case Study: Sigma-2 Receptor (σ2R) Ligands

The 1,6-diazaspiro[3.3]heptane core has been explored as a piperazine replacement in ligands targeting the σ2R.[2] A competitive radioligand binding assay is the gold standard for quantifying a compound's affinity for such a receptor.

Experimental Protocol 2: σ2R Competitive Radioligand Binding Assay

  • Tissue Preparation: Homogenize rat liver tissue, a rich source of σ2R, in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes and resuspend them to a final protein concentration of ~150 µ g/assay tube.[2]

  • Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]RHM-4), and varying concentrations of the unlabeled test compound (the diazaspiro derivative).[2]

  • Nonspecific Binding: Prepare a set of tubes containing the radioligand and a high concentration of a known σ2R ligand (e.g., haloperidol) to determine nonspecific binding.

  • Incubation: Incubate all tubes at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ or Ki (inhibition constant).

Comparative Data: Diazaspiro Cores vs. Alternatives for σ2R

Compound CoreLinkerσ2R Ki (nM)σ1R Ki (nM)Selectivity (σ1/σ2)
Piperazine (Lead Compound)C41.8 ± 0.24.6 ± 0.32.6
2,6-Diazaspiro[3.3]heptane C4148 ± 1.112.3 ± 1.00.08
2,5-Diazabicyclo[2.2.1]heptaneC419.4 ± 1.110.9 ± 1.00.56
HomopiperazineC411.4 ± 1.011.0 ± 1.00.96
(Data synthesized from reference[2])

This data reveals that in this specific chemotype, direct replacement of piperazine with 2,6-diazaspiro[3.3]heptane resulted in a loss of affinity for the σ2R.[2] This underscores a crucial point: while the scaffold offers advantages, its performance is context-dependent and requires empirical validation.

C. Mechanistic Deep Dive: How Does It Work?

Identifying a potent, on-target compound is a milestone, but understanding its downstream cellular effects is equally important.

Case Study: PARP Inhibitors (PARPi)

The 1,6-diazaspiro[3.3]heptane moiety has been substituted for piperazine in the framework of the PARP inhibitor olaparib.[11][12] A key question for PARPi is whether they simply inhibit the enzyme or also "trap" PARP on DNA, a mechanism linked to both efficacy and toxicity.

Experimental Protocol 3: Cellular DNA Damage (γH2AX) Assay

  • Cell Culture & Treatment: Plate a DNA repair-deficient cancer cell line (e.g., OVCAR8) on coverslips in a 24-well plate.[11] Treat the cells with the diazaspiro-containing PARPi, olaparib (as a control), and a vehicle for 24 hours.

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 to allow antibody access.

  • Immunostaining: Block nonspecific sites with bovine serum albumin (BSA). Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks.

  • Secondary Antibody & Counterstain: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI.

  • Imaging & Analysis: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus. An increase in foci indicates DNA damage.

Key Finding & Comparative Logic

A fascinating outcome of this research was that a high-affinity 1,6-diazaspiro[3.3]heptane analog (IC₅₀ = 12.6 nM) did not induce DNA damage at concentrations where olaparib did.[11][12] Conversely, some low-affinity analogs still caused DNA damage, suggesting an off-target effect.[11] This highlights the power of the diazaspiro scaffold to decouple high-affinity binding from potentially toxic downstream mechanisms, offering a pathway to safer therapeutics.[12][13]

cluster_0 Olaparib (Piperazine Core) cluster_1 Analog 10e (Diazaspiro Core) Olaparib High-Affinity PARP-1 Binding DNA_Damage_O Induces DNA Damage (γH2AX foci) Olaparib->DNA_Damage_O PARP Trapping Cytotoxicity_O Cytotoxicity in OVCAR8 Cells DNA_Damage_O->Cytotoxicity_O Analog High-Affinity PARP-1 Binding (IC50 = 12.6 nM) No_DNA_Damage Reduced DNA Damage (No γH2AX foci) Analog->No_DNA_Damage Reduced Trapping No_Cytotoxicity Reduced Cytotoxicity No_DNA_Damage->No_Cytotoxicity

Caption: Decoupling PARP-1 affinity from DNA damage using the diazaspiro scaffold.[11][12]

Conclusion

The 1,6-diazaspiro[3.3]heptane moiety is more than just a novel building block; it is a strategic tool for medicinal chemists to craft drug candidates with superior properties. As demonstrated, its rigid 3D structure can profoundly influence biological outcomes, sometimes in unexpected ways. While it is not a universal solution, its ability to enhance physicochemical properties and modulate pharmacology—such as decoupling enzyme inhibition from downstream toxicity—makes it an invaluable scaffold. A systematic in vitro assessment, progressing from broad screening to detailed mechanistic studies, is essential to unlock the full potential of compounds containing this promising moiety.

References

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021). J Vis Exp. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2023). Tetrahedron Letters. [Link]

  • Guerot, C., Tchitchanov, B. H., Knust, H., & Carreira, E. M. (2011). Synthesis of Novel Angular Spirocyclic Azetidines. Org Lett. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). Molecules. [Link]

  • Spirocyclic derivatives as antioxidants: a review. (2021). J Iran Chem Soc. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). ACS Omega. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). Int J Mol Sci. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (2024). Advanced Synthesis & Catalysis. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). J Med Chem. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angew Chem Int Ed Engl. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Org Lett. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). J Med Chem. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). J Med Chem. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Org Lett. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). J Med Chem. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. (2024). ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. (1986). J Med Chem. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2021). ChemRxiv. [Link]

  • Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. (2003). J Med Chem. [Link]

Sources

The Ascendancy of the Spirocycle: Evaluating the Metabolic Stability of Diazaspiro[3.3]heptane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Modern Bioisostere

In the landscape of medicinal chemistry, the piperazine ring has long been a stalwart scaffold, found in the architecture of over 100 FDA-approved drugs.[1] Its appeal lies in its favorable physicochemical properties, such as high aqueous solubility, and the synthetic tractability offered by its two basic nitrogen atoms.[1] However, the conformational flexibility and susceptibility of the piperazine ring to oxidative metabolism can introduce significant liabilities, often leading to rapid clearance and undesirable off-target effects.[1] This has driven the exploration for rigid, three-dimensional bioisosteres that can retain the desirable properties of piperazine while mitigating its metabolic shortcomings. Among the frontrunners in this new wave of scaffolds is 2,6-diazaspiro[3.3]heptane (DSH), a rigid spirocyclic system composed of two fused azetidine rings.[1]

This guide provides an in-depth comparison of the metabolic stability of diazaspiro[3.3]heptane-based compounds against their traditional piperazine counterparts. We will delve into the causality behind the enhanced stability of the spirocyclic motif, present supporting experimental data, and provide detailed protocols for robustly evaluating these parameters in your own drug discovery programs.

The Rigidity Advantage: Why Spirocycles Resist Metabolism

The enhanced metabolic stability of diazaspiro[3.3]heptane and other spirocycles can be attributed to several key structural and electronic factors.[2][3] The rigid, three-dimensional conformation of the DSH core, in contrast to the flexible chair-boat conformations of piperazine, can sterically hinder the approach of metabolizing enzymes like the Cytochrome P450 (CYP) superfamily.[4]

Furthermore, the high ring-strain-induced bond strength within the four-membered azetidine rings of the DSH scaffold renders it more resistant to oxidative metabolism.[2] This inherent stability of the core structure often translates to a longer biological half-life and improved pharmacokinetic profiles for drug candidates. Shifting from planar, aromatic structures to compounds with a higher fraction of sp3-hybridized atoms, like DSH, generally correlates with improved physicochemical properties and pharmacokinetics.[4]

Comparative Metabolic Stability: A Data-Driven Analysis

While the qualitative benefits of spirocycles are widely acknowledged, quantitative data provides the most compelling evidence for their adoption. Direct head-to-head comparisons of piperazine-containing compounds with their DSH analogs are often found within proprietary drug discovery programs. However, the principle of enhanced metabolic stability through spirocyclic substitution is well-documented in the public domain.

A compelling case study is the bioisosteric replacement of piperidine with 1-azaspiro[3.3]heptane, a close structural relative of DSH. Research by Mikhailiuk and colleagues provides a clear quantitative demonstration of the metabolic advantage conferred by the spirocyclic core.

CompoundStructureclogPlogD (7.4)CLint (μL min⁻¹ mg⁻¹) t1/2 (min)
Piperidine Analog (57) (Structure of N-aryl piperidine)3.62.014124
2-Azaspiro[3.3]heptane Analog (58) (Structure of N-aryl 2-azaspiro[3.3]heptane)3.52.25333
1-Azaspiro[3.3]heptane Analog (59) (Structure of N-aryl 1-azaspiro[3.3]heptane)3.52.1< 5 > 277
Data from human liver microsome stability assay.

Table 1: Physicochemical and Metabolic Stability Properties of Piperidine and Azaspiro[3.3]heptane Analogs.

This data clearly illustrates that while the lipophilicity (clogP and logD) remains comparable, the metabolic stability of the 1-azaspiro[3.3]heptane analog (59) is dramatically improved, with an intrinsic clearance below the limit of quantification and a half-life exceeding 277 minutes. This represents a greater than 10-fold increase in metabolic stability compared to the piperidine analog.

In another example from a GPR119 agonist program, the replacement of a piperazine moiety with a 2,6-diazaspiro[3.3]heptane led to improvements in human liver microsome (HLM) stability, although specific quantitative data was not published.[5] It is important to note, however, that this modification also resulted in a significant loss of potency, highlighting that bioisosteric replacement must be carefully considered within the context of the specific target and structure-activity relationship (SAR).[5]

Unraveling the Metabolic Fate: Common Pathways

The metabolism of diazaspiro[3.3]heptane-based compounds is primarily driven by the substituents attached to the two nitrogen atoms. The DSH core itself is generally robust. The major metabolic transformations are Phase I oxidation reactions, predominantly catalyzed by CYP enzymes in the liver.

Common metabolic pathways for N-substituted diazaspiro[3.3]heptane compounds include:

  • N-dealkylation: Cleavage of an alkyl group attached to one of the nitrogen atoms.

  • Hydroxylation: Addition of a hydroxyl group to an aliphatic or aromatic substituent.

  • Oxidation: Formation of N-oxides or other oxidative metabolites.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (UGTs, SULTs) Parent N-Substituted Diazaspiro[3.3]heptane N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP3A4, 2D6, etc. Hydroxylation Hydroxylation of Substituent Parent->Hydroxylation CYP3A4, 2C9, etc. Oxidation Oxidation of Substituent Parent->Oxidation CYP3A4, FMO, etc. PhaseI_Metabolites Phase I Metabolites N_Dealkylation->PhaseI_Metabolites Hydroxylation->PhaseI_Metabolites Oxidation->PhaseI_Metabolites Conjugation Glucuronidation/ Sulfation PhaseI_Metabolites->Conjugation Excretion Excreted Metabolite Conjugation->Excretion

Caption: Generalized metabolic pathways for DSH compounds.

Experimental Protocols: A Guide to Robust Metabolic Stability Assessment

To empirically determine and compare the metabolic stability of your compounds, the in vitro liver microsomal stability assay is the industry-standard method. This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are rich in Phase I metabolic enzymes.

Workflow for Liver Microsomal Stability Assay

G cluster_workflow Microsomal Stability Assay Workflow A 1. Preparation - Thaw microsomes - Prepare buffers & NADPH regenerating system - Prepare test compound stock B 2. Incubation - Pre-warm microsomes & buffer - Initiate reaction with NADPH - Incubate at 37°C with shaking A->B C 3. Sampling & Quenching - Take aliquots at time points (0, 5, 15, 30, 60 min) - Quench with cold acetonitrile + Internal Standard B->C D 4. Sample Processing - Centrifuge to precipitate protein - Transfer supernatant C->D E 5. LC-MS/MS Analysis - Quantify remaining parent compound relative to Internal Standard D->E F 6. Data Analysis - Plot ln(% remaining) vs. time - Calculate t1/2 and CLint E->F

Caption: Step-by-step workflow for the assay.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation:

    • Prepare a 1 mg/mL solution of liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 1 µM working solution of the test compound in buffer (final DMSO concentration should be <0.5%).

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final protein concentration is typically 0.5 mg/mL.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard. The ACN serves to precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.

3. Data Analysis:

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t1/2): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as:

    • t1/2 = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): Intrinsic clearance is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Conclusion and Future Outlook

The strategic replacement of traditional heterocyclic scaffolds like piperazine with rigid, three-dimensional bioisosteres such as 2,6-diazaspiro[3.3]heptane is a powerful tactic in modern drug discovery. The inherent structural properties of the spirocyclic core often confer a significant advantage in metabolic stability, addressing a common liability in lead optimization. As demonstrated by comparative data, this can lead to dramatic improvements in compound half-life and intrinsic clearance.

While the DSH scaffold offers a compelling solution to metabolic instability, it is crucial for researchers to validate this bioisosteric replacement within their specific chemical series, as impacts on potency and other ADME properties must be carefully evaluated. The robust experimental protocols outlined in this guide provide a clear framework for generating the high-quality data needed to make these critical decisions. As the push for drug candidates with superior pharmacokinetic profiles continues, the ascendancy of the spirocycle in medicinal chemistry is set to continue its upward trajectory.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1335-1341. [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Reilly, S. W., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega, 6(30), 19786-19798. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Blumberg Institute. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]

  • Di, L. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 62(15), 6925-6951. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Carreira, E. M., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Sygnature Discovery. (2017). Spirocycles in Drug Discovery. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • Taylor & Francis Online. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Taylor & Francis Online. (2018). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Mikhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate, a key building block in the synthesis of novel therapeutic agents.[1][2] By understanding the compound's chemical characteristics and adhering to the outlined protocols, you can ensure a safe working environment and minimize ecological impact.

Understanding the Compound: A Duality of Hazards

This compound is an organic salt, a combination of a spirocyclic diamine and oxalic acid.[3] This composition dictates its hazard profile and informs the necessary disposal procedures. The diamine component is a potential skin, eye, and respiratory irritant, while the oxalate moiety introduces its own toxicological considerations.[3][4]

Key Safety Considerations:

  • Irritant: This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[3][4]

  • Harmful if Swallowed: There is a risk of acute oral toxicity if ingested.[3][4]

  • Personal Protective Equipment (PPE): It is imperative to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat, when handling this substance.[5] All work should be conducted in a well-ventilated area or a certified chemical fume hood.[5]

Disposal Protocol: A Step-by-Step Approach

The following protocol details a systematic approach for the disposal of this compound, from initial waste accumulation to its final disposition.

Step 1: Waste Segregation and Collection

The correct segregation of chemical waste at its point of generation is fundamental to preventing hazardous reactions and ensuring regulatory compliance.

  • Designated Waste Container: Utilize a clearly labeled, dedicated waste container for this compound and any contaminated materials, such as weighing paper or used gloves. The container should be constructed from a compatible material like high-density polyethylene (HDPE).

  • Incompatible Materials: It is crucial to avoid mixing this waste with strong oxidizing agents, strong acids, or strong bases.[6][7] The combination of incompatible materials can result in dangerous chemical reactions.[6]

Step 2: Neutralization of Small Quantities (for spills or minor residues)

For minor spills or residual amounts of the compound, a neutralization step can be performed to mitigate its reactivity prior to final disposal. This procedure must be executed by trained personnel within a chemical fume hood.

  • Prepare a Neutralizing Solution: A dilute solution of a weak base, such as sodium bicarbonate, can be employed to neutralize the acidic oxalate component.

  • Slow Addition: Cautiously and slowly add the neutralizing solution to the waste material. Be mindful of potential effervescence (gas release).

  • pH Verification: Once the addition is complete and any reaction has ceased, verify that the pH of the solution is near neutral (pH 6-8) using pH indicator strips.

Step 3: Final Disposal

The ultimate disposal of the collected or neutralized waste must adhere strictly to all applicable local, state, and federal regulations.[8]

  • Approved Waste Disposal Facility: The primary and most recommended disposal route is to transfer the waste to a licensed chemical waste disposal facility.[9] These facilities are equipped to manage and treat chemical waste in an environmentally responsible manner.

  • Incineration: Controlled incineration in a permitted facility is another suitable option, especially for larger quantities.[9] Combustion will yield primarily carbon dioxide, water, and nitrogen oxides.

  • Landfill: The disposal of the neutralized solid waste in a licensed landfill may be an option, but only if incineration is not a viable alternative and it is permitted by local environmental regulations.[8]

Experimental Workflow for Disposal:

Caption: Decision workflow for the proper disposal of the compound.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, prompt and appropriate action is critical.

Spill Cleanup:

  • Evacuate and Ventilate: For a large spill or a spill in a poorly ventilated space, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a labeled waste container.[11][12] Take care to avoid generating dust.[8]

  • Decontaminate the Area: Clean the affected surface with a suitable decontamination solution.[13][14]

Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[15]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[15]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[10][15]

Data Summary for Safe Handling and Disposal

PropertyValueSource
Hazard Class Irritant, Acute Oral Toxicity[3][4]
Personal Protective Equipment Safety goggles, gloves, lab coat[5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[6][7]
Recommended Disposal Licensed chemical waste disposal facility, Incineration[9]

By adhering to these comprehensive procedures, researchers and drug development professionals can manage and dispose of this compound with the highest degree of safety, ensuring a secure laboratory environment and responsible environmental practices.

References

  • Sdfine. oxalic acid. [Link]

  • Galen Enterprise LLC. Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. [Link]

  • Lab Alley. SAFETY DATA SHEET. [Link]

  • Refining Community. Contamination in Amine Systems. [Link]

  • Google Patents.
  • SKC Inc. DECONtamination Solution, Aromatic Amines, 1 gal. [Link]

  • FQE Chemicals. Chemical cleaning for removal of amine plant scaling. [Link]

  • Protheragen. 6-Boc-1,6-diazaspiro[3.3]heptane oxalate. [Link]

  • Lab Manager. Handling and Storing Chemicals. [Link]

  • InterFocus. A Guide to Handling and Storing Chemicals in a Lab. [Link]

  • University of Colorado Boulder. Safe Handling and Storage of Chemicals | Environmental Health & Safety. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

Sources

Mastering the Safe Handling of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, spirocyclic scaffolds represent a significant leap forward in medicinal chemistry. Their rigid structures offer a unique three-dimensional profile that can enhance potency and selectivity for therapeutic targets. Among these, tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate is a key building block, valued for its role in creating novel therapeutics. However, its safe and effective use in the laboratory demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides essential, immediate safety and logistical information for handling this compound. As your partner in laboratory safety, we aim to build deep trust by providing value beyond the product itself, ensuring that your groundbreaking research is conducted with the utmost care and protection.

Immediate Safety Concerns and Hazard Analysis

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The presence of the oxalate salt also introduces significant toxicity risks. Oxalic acid and its salts are toxic and can be corrosive to the skin and eyes[1][2]. Therefore, a comprehensive approach to personal protective equipment (PPE) is non-negotiable.

Core Hazard Summary:
  • Oral Toxicity: Harmful if ingested.

  • Skin and Eye Irritation: Can cause significant irritation and potential damage upon contact[3].

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation[3].

  • Oxalate Hazards: Oxalates can cause severe irritation and are toxic[1][2].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Lab coat.N95-rated dust mask or a respirator with a particulate filter if ventilation is inadequate.
Dissolving in Solvent Chemical splash goggles.Nitrile or neoprene gloves. Consider double-gloving.Chemical-resistant lab coat or apron over a lab coat.Work in a certified chemical fume hood.
Running Reactions Chemical splash goggles and a face shield.Nitrile or neoprene gloves. Consider double-gloving.Chemical-resistant lab coat.Work in a certified chemical fume hood.
Work-up and Purification Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant lab coat.Work in a certified chemical fume hood.
Waste Disposal Chemical splash goggles.Nitrile or neoprene gloves.Lab coat.Work in a well-ventilated area.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, well-defined protocol is paramount for ensuring safety and experimental success.

Experimental Workflow:

prep Preparation (Don appropriate PPE) weigh Weighing (In a ventilated enclosure) prep->weigh Proceed with caution dissolve Dissolution (In a fume hood) weigh->dissolve Transfer carefully react Reaction (Under inert atmosphere if required) dissolve->react Add to reaction vessel workup Work-up/Purification (In a fume hood) react->workup Monitor reaction completion waste Waste Disposal (Segregated waste streams) workup->waste Collect waste cleanup Decontamination (Clean all surfaces) workup->cleanup After experiment waste->cleanup

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[4] Don all required PPE as outlined in the table above.

  • Weighing: Whenever possible, weigh the solid compound in a ventilated enclosure or a chemical fume hood to minimize the risk of inhaling dust particles.

  • Dissolution: Add the solid to the solvent slowly in a certified chemical fume hood. Avoid splashing.

  • Reaction: Conduct the reaction in a fume hood. If the reaction is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon). A synthetic protocol for a similar compound highlights the use of an inert atmosphere during reactions.

  • Work-up and Purification: All extraction, filtration, and chromatography steps should be performed within a fume hood.

  • Spill Management: In case of a spill, evacuate the area and prevent others from entering. For small spills, use an absorbent material to clean up the spill and place it in a sealed container for disposal. Ensure adequate ventilation. For larger spills, contact your institution's environmental health and safety department.

Disposal Plan:

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a clearly labeled, sealed container. This waste should be disposed of as hazardous chemical waste through your institution's designated waste management program.[1]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed container for hazardous waste disposal. Do not pour any of this material down the drain.

  • Empty Containers: "Empty" containers may still retain chemical residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research with this compound, unlocking its potential in the development of next-generation therapeutics.

References

  • New Jersey Department of Health. (n.d.). Oxalic Acid - Hazardous Substance Fact Sheet.
  • Ecolab. (n.d.). SAFETY DATA SHEET OXALIC ACID.
  • Spectrum Chemical. (2017, August 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate.
  • Fisher Scientific. (2014, May 8). SAFETY DATA SHEET.
  • ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Lab Alley. (n.d.). SAFETY DATA SHEET.
  • Alichem. (n.d.). This compound.
  • Fisher Scientific. (2015, December 2). Safety Data Sheet.
  • ChemicalBook. (n.d.). tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate synthesis.
  • BLDpharm. (n.d.). 1359656-86-2|tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate.
  • ChemicalBook. (n.d.). tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate, hemioxalate salt | 1359656-86-2.
  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash | Public Safety.
  • Georg-August-Universität Göttingen. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information.
  • Apollo Scientific. (n.d.). 2,6-Diazaspiro[3.3]heptane dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. PubChem Compound Database.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.